molecular formula C21H26N2O2 B041967 O-Demethylencainide CAS No. 81329-70-6

O-Demethylencainide

Cat. No.: B041967
CAS No.: 81329-70-6
M. Wt: 338.4 g/mol
InChI Key: QMHJFCPHRGVEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Demethylencainide is a significant pharmacologically active metabolite of the Class Ic antiarrhythmic agent, encainide. This compound is of high value in cardiovascular and electrophysiological research, primarily for investigating the metabolism, pharmacokinetics, and ultimate antiarrhythmic efficacy of its parent drug. Its mechanism of action involves potent blockade of cardiac sodium channels (NaV1.5), which suppresses the fast inward sodium current, leading to a decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential. This effect is particularly pronounced in the His-Purkinje system and ventricular myocardium, resulting in a significant prolongation of the PR and QRS intervals without substantially affecting the JT interval. Researchers utilize this compound to study the complex structure-activity relationships of sodium channel blockers, to model metabolite-driven cardiotoxicity, and to gain deeper insights into the treatment of cardiac arrhythmias. It serves as a critical tool for in vitro studies, including patch-clamp experiments on isolated cardiomyocytes, and for analytical method development in mass spectrometry to understand drug disposition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-23-15-5-4-7-18(23)12-9-16-6-2-3-8-20(16)22-21(25)17-10-13-19(24)14-11-17/h2-3,6,8,10-11,13-14,18,24H,4-5,7,9,12,15H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHJFCPHRGVEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958660
Record name 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-70-6, 37612-09-2
Record name 4-Hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encainide, O-demethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037612092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Desmethylencainide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLENCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU4S7N0AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of O-Demethylencainide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of O-Demethylencainide (ODE), the principal active metabolite of the Class Ic antiarrhythmic agent, Encainide. While Encainide's clinical use has been curtailed, the study of its metabolites remains crucial for understanding its pharmacological profile and the broader principles of drug metabolism. This compound is noteworthy for exhibiting significantly greater potency as a sodium channel blocker than its parent compound. This document details the metabolic discovery of ODE, elucidates its pharmacological significance, and proposes a detailed, rational synthetic pathway for its de novo chemical preparation. The guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering field-proven insights into the experimental choices and methodologies involved.

Introduction: The Clinical Context of Encainide

Encainide is a benzanilide derivative formerly used for the treatment of life-threatening ventricular arrhythmias.[1][2] As a Class Ic antiarrhythmic agent, its mechanism of action involves potent blockade of voltage-gated sodium channels in the heart.[3][4] This action decreases the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction and reducing excitability, particularly within the His-Purkinje system.[2][3]

Developed in the 1970s by Mead Johnson & Company, Encainide demonstrated high efficacy in suppressing premature ventricular contractions (PVCs).[1][2] However, its clinical application was significantly impacted by the results of the Cardiac Arrhythmia Suppression Trial (CAST), which revealed an increased risk of mortality in post-myocardial infarction patients treated with Class Ic agents for asymptomatic arrhythmias.[1] This finding underscored the proarrhythmic potential of these drugs and led to a sharp decline in their use. Despite this, the complex pharmacology of Encainide, largely dictated by its active metabolites, provides a valuable case study in drug metabolism and its clinical consequences.

Discovery via Metabolism: The Emergence of a Potent Metabolite

The clinical pharmacokinetics of Encainide are complex and highly dependent on its extensive hepatic metabolism.[1][5][6] It was discovered that the therapeutic and toxic effects of Encainide did not correlate well with the plasma concentrations of the parent drug alone.[4] This observation led to the identification of several active metabolites, the most significant of which are this compound (ODE) and 3-methoxy-O-demethylencainide (MODE).[2][6][7]

The metabolic conversion of Encainide to ODE is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme through O-demethylation of the aromatic methoxy group.[1][8] The activity of CYP2D6 is subject to genetic polymorphism, leading to two distinct patient populations:

  • Extensive Metabolizers (~90% of Caucasians): These individuals rapidly convert Encainide to ODE and MODE. In this population, the plasma concentrations of the metabolites are significantly higher than that of the parent drug and are the primary drivers of the pharmacological effect.[1][5]

  • Poor Metabolizers (~7-10% of Caucasians): In this group, the conversion is minimal. Encainide itself is the main active compound, and it exhibits a much longer elimination half-life.[1][5]

This metabolic divergence is a critical factor in the drug's variable effects and risk profile.

Metabolic_Pathway_of_Encainide Encainide Encainide (4-Methoxy-N-...-benzamide) ODE This compound (ODE) (4-Hydroxy-N-...-benzamide) Encainide->ODE CYP2D6 (O-Demethylation) MODE 3-Methoxy-O-demethylencainide (MODE) Encainide->MODE Other Metabolic Steps ODE->MODE

Caption: Metabolic conversion of Encainide to its primary active metabolites.

Pharmacological Profile: A Comparison of Potency

The discovery of ODE was pivotal because it was found to be a substantially more potent antiarrhythmic agent than Encainide. This intrinsic activity explains why extensive metabolizers, despite having lower parent drug levels, experience a strong therapeutic effect. The primary metabolites, ODE and MODE, both contribute to the overall clinical activity and toxicity.[4][7]

CompoundPrimary MechanismRelative Potency (vs. Encainide)Key Contribution
Encainide Sodium Channel Blocker1xPrimary active agent in poor metabolizers.[5]
This compound (ODE) Sodium Channel Blocker6-10xPrimary active agent in extensive metabolizers.[8]
3-Methoxy-O-demethylencainide (MODE) Sodium Channel Blocker~2-3xContributes to the overall antiarrhythmic effect.[7]

Proposed Chemical Synthesis of this compound

While this compound is naturally produced via metabolism, a robust chemical synthesis is essential for producing pure standards for research, pharmacological testing, and analytical validation. No direct synthesis is prominently published, but a logical pathway can be devised based on the known synthesis of Encainide and standard principles of organic chemistry.[1]

Retrosynthetic Analysis

The core of the this compound structure is a benzanilide linkage. The most logical disconnection is at the amide bond (C-N), yielding two key synthons: an activated p-hydroxybenzoic acid derivative and 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline. The phenolic hydroxyl group on the benzoic acid moiety requires protection during the amide coupling step to prevent unwanted side reactions.

Retrosynthesis_of_ODE ODE This compound (ODE) Amide Amide Disconnection ODE->Amide SynthonA Synthon A (Protected 4-Hydroxybenzoyl Chloride) Amide->SynthonA SynthonB Synthon B (2-(2-(1-methylpiperidin-2-yl)ethyl)aniline) Amide->SynthonB

Caption: Retrosynthetic analysis of this compound (ODE).

Forward Synthesis Workflow

The proposed forward synthesis involves three main stages: protection of 4-hydroxybenzoic acid, synthesis of the aniline side-chain, and the final amide coupling followed by deprotection.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Step1 Step 1: Protection (e.g., Benzylation) Start->Step1 ProtectedAcid 4-(Benzyloxy)benzoic Acid Step1->ProtectedAcid Step2 Step 2: Activation (e.g., -> Acid Chloride) ProtectedAcid->Step2 AcidChloride Protected Acid Chloride Step2->AcidChloride Step3 Step 3: Amide Coupling (Schotten-Baumann) AcidChloride->Step3 Aniline Aniline Intermediate Aniline->Step3 ProtectedODE Protected ODE Step3->ProtectedODE Step4 Step 4: Deprotection (e.g., Hydrogenolysis) ProtectedODE->Step4 FinalProduct This compound (ODE) Step4->FinalProduct

Caption: Proposed workflow for the chemical synthesis of ODE.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, self-validating system. Researchers should perform appropriate characterization at each step.

Step 1: Synthesis of 4-(Benzyloxy)benzoic Acid (Phenolic Protection)

  • Rationale: A benzyl ether is an ideal protecting group for the phenol. It is stable to the conditions required for acid chloride formation and amide coupling, and it can be cleanly removed by catalytic hydrogenation, a mild method that will not affect the other functional groups.

  • Procedure:

    • To a solution of 4-hydroxybenzoic acid (1.0 eq) in ethanol, add potassium carbonate (2.5 eq).

    • Heat the mixture to reflux (~78°C).

    • Add benzyl bromide (1.1 eq) dropwise over 30 minutes.

    • Maintain reflux for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in water and acidify with 2M HCl to pH ~2.

    • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(benzyloxy)benzoic acid.

Step 2: Synthesis of 4-(Benzyloxy)benzoyl Chloride (Acid Activation)

  • Rationale: Conversion to the acid chloride provides a highly electrophilic species that will readily react with the aniline nitrogen in the subsequent coupling step. Thionyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • Suspend 4-(benzyloxy)benzoic acid (1.0 eq) in toluene.

    • Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux (~80°C) for 2-3 hours until gas evolution ceases.

    • Cool the reaction and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step 3: Amide Coupling to form N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)-4-(benzyloxy)benzamide

  • Rationale: This is the key bond-forming step. A Schotten-Baumann reaction, using an aqueous base to neutralize the HCl byproduct, is a standard and effective method for this type of acylation.

  • Procedure:

    • Dissolve the aniline intermediate, 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline (1.0 eq), in a biphasic system of dichloromethane and 10% aqueous sodium hydroxide.

    • Cool the mixture to 0-5°C in an ice bath.

    • Add a solution of the 4-(benzyloxy)benzoyl chloride (1.05 eq) in dichloromethane dropwise, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection to Yield this compound

  • Rationale: Catalytic hydrogenation with palladium on carbon is a highly efficient method for cleaving the benzyl ether without affecting the amide or piperidine moieties.

  • Procedure:

    • Dissolve the protected amide from Step 3 in methanol or ethanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key signals to verify include the disappearance of the benzyl protecting group protons and the appearance of a broad singlet for the phenolic -OH proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition (C₂₁H₂₆N₂O₂).[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, ideally demonstrating >98% purity for use in pharmacological assays.

Conclusion and Future Directions

This compound stands as a classic example of how drug metabolism can produce a compound with greater pharmacological potency than the administered parent drug. Understanding its formation and activity was key to deciphering the complex clinical profile of Encainide. The proposed synthetic route provides a reliable and logical framework for accessing this important metabolite for further study. Future research could focus on synthesizing and evaluating analogues of ODE to explore structure-activity relationships, potentially leading to the design of novel antiarrhythmic agents with improved safety profiles that capitalize on the potent pharmacophore of this compound while mitigating the risks associated with the original drug class.

References

  • Taylor & Francis. (n.d.). Encainide – Knowledge and References.
  • Grokipedia. (2026, January 7). Encainide.
  • PubMed. (n.d.). Encainide.
  • National Center for Biotechnology Information. (n.d.). Encainide. PubChem.
  • Quart, B. D., et al. (1988). Clinical pharmacokinetics of encainide. Clinical Pharmacokinetics, 14(3), 141-147.
  • Gomoll, A. W., & Byrne, J. E. (n.d.). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. PubMed.
  • Carey, E. L., et al. (n.d.). Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)benzamide. PubChem.
  • Antoni, M. G., et al. (1986). Encainide: a new antiarrhythmic agent. PubMed.

Sources

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Encainide and its Active Metabolite, O-demethylencainide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pharmacokinetic profile and metabolic conversion of the Class Ic antiarrhythmic agent, encainide. Designed for researchers, scientists, and drug development professionals, this document delves into the critical interplay between pharmacogenetics, metabolism, and therapeutic activity that defines encainide's clinical pharmacology. We will examine the pivotal role of the cytochrome P450 2D6 (CYP2D6) enzyme in the biotransformation of encainide to its potent active metabolite, O-demethylencainide (ODE), and the subsequent implications for drug disposition and patient response.

Introduction: Encainide in the Context of Antiarrhythmic Therapy

Encainide is a potent sodium channel blocker, classified as a Class Ic antiarrhythmic agent, historically used in the management of ventricular and supraventricular arrhythmias.[1][2][3] Its mechanism of action involves a rate-dependent blockade of the fast inward sodium channels (INa) in cardiac myocytes, which slows the upstroke of the action potential (Phase 0), thereby decreasing conduction velocity and excitability.[1][4] While effective in suppressing arrhythmias, the clinical use of encainide has been significantly curtailed due to proarrhythmic concerns, particularly in patients with structural heart disease, as highlighted by the Cardiac Arrhythmia Suppression Trial (CAST).[5] Nevertheless, the study of encainide's complex pharmacology continues to provide valuable insights into the principles of drug metabolism, pharmacogenetics, and the therapeutic and toxicological consequences of active metabolites.

The disposition of encainide is characterized by extensive and genetically determined first-pass metabolism in the liver.[6][7] This leads to the formation of several metabolites, with this compound (ODE) and 3-methoxy-O-demethylencainide (MODE) being the most significant in terms of pharmacological activity.[8][9] In fact, for the majority of the population, the antiarrhythmic effects of encainide therapy are primarily mediated by its active metabolites rather than the parent drug itself.[6][10]

The Metabolic Pathway of Encainide: A Tale of Two Phenotypes

The metabolism of encainide is a classic example of pharmacogenetic variability, governed by the polymorphic expression of the CYP2D6 enzyme.[11][12] This leads to two distinct population phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs).[2][7]

The Role of CYP2D6 in O-demethylation

In over 90% of the Caucasian population, classified as extensive metabolizers, encainide undergoes rapid and extensive O-demethylation to form ODE.[7][8] This reaction is catalyzed by the CYP2D6 enzyme.[5] ODE is a more potent sodium channel blocker than encainide itself and is the principal mediator of the antiarrhythmic effect in EMs.[5][13] ODE is further metabolized to 3-methoxy-O-demethylencainide (MODE), which also possesses antiarrhythmic activity.[8][14]

In contrast, approximately 7-10% of the population are poor metabolizers, possessing deficient CYP2D6 activity.[6][15] In these individuals, the O-demethylation of encainide is significantly impaired, leading to minimal formation of ODE and MODE.[7] Consequently, the pharmacological effects in PMs are primarily due to the parent drug, which accumulates to much higher plasma concentrations compared to EMs.[6][12]

Encainide_Metabolism cluster_phenotype Metabolizer Phenotype Encainide Encainide ODE This compound (ODE) (Active) Encainide->ODE CYP2D6 (O-demethylation) NDE N-demethylencainide (NDE) Encainide->NDE N-demethylation Other_Metabolites Other Metabolites Encainide->Other_Metabolites MODE 3-methoxy-O-demethylencainide (MODE) (Active) ODE->MODE 3-methoxylation ODE->Other_Metabolites MODE->Other_Metabolites NDE->Other_Metabolites EM Extensive Metabolizers (EM) (High CYP2D6 activity) PM Poor Metabolizers (PM) (Low/Absent CYP2D6 activity)

Metabolic pathway of encainide.

Comparative Pharmacokinetics of Encainide and this compound

The profound difference in metabolic capacity between EMs and PMs results in dramatically different pharmacokinetic profiles for encainide and its metabolites.

Data Presentation: Quantitative Pharmacokinetic Parameters
ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
Oral Bioavailability ~30%[7]~88%[7]
Elimination Half-life (Encainide) 2.5 hours[7]8-11 hours[7]
Systemic Clearance (Encainide) 1.8 L/min[7]0.2 L/min[7]
Plasma Concentrations Metabolites (ODE, MODE) > Encainide[6][12]Encainide >> Metabolites[6][7]
Minimally Effective Plasma Concentration ODE: ~35 ng/mL[7][8]Encainide: ~300 ng/mL[7]

This table summarizes key pharmacokinetic parameters and is compiled from multiple sources.

Experimental Protocols for Studying Encainide Metabolism and Pharmacokinetics

The investigation of encainide's metabolism and pharmacokinetics relies on a combination of in vitro and in vivo methodologies. The following protocols provide a framework for conducting such studies.

In Vitro Metabolism of Encainide using Human Liver Microsomes

This protocol is designed to determine the kinetics of encainide's metabolism to ODE in a controlled in vitro system.

Objective: To characterize the enzymatic conversion of encainide to ODE and to identify the specific CYP450 isoforms involved.

Materials:

  • Human liver microsomes (pooled from multiple donors to average out individual variability)

  • Encainide hydrochloride

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Specific CYP450 inhibitors (e.g., quinidine for CYP2D6)

  • Acetonitrile (for reaction termination and protein precipitation)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding encainide (at various concentrations to determine kinetic parameters) to the pre-incubated master mix.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze for the concentrations of encainide and ODE using a validated LC-MS/MS method.

  • Inhibition Studies (Optional): To confirm the role of CYP2D6, repeat the experiment in the presence of a specific CYP2D6 inhibitor, such as quinidine. A significant reduction in ODE formation would confirm the involvement of this enzyme.

In Vivo Pharmacokinetic Study of Encainide in a Preclinical Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of encainide and ODE following oral administration.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for encainide and ODE.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Encainide hydrochloride formulation for oral gavage

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Plasma storage vials

  • Analytical method for quantification of encainide and ODE in plasma (e.g., HPLC or LC-MS/MS)[16]

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer a single oral dose of encainide to a cohort of animals via oral gavage.

  • Blood Sampling: Collect serial blood samples from a sparse sampling design or from individual animals at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of encainide and ODE in the plasma samples using a validated analytical method.[16]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters for both the parent drug and the metabolite.

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_invivo In Vivo Pharmacokinetic Study Incubation Incubation of Encainide with Human Liver Microsomes Termination Reaction Termination & Sample Processing Incubation->Termination LCMS_Analysis_vitro LC-MS/MS Analysis (Encainide & ODE) Termination->LCMS_Analysis_vitro Kinetics Determination of Enzyme Kinetics LCMS_Analysis_vitro->Kinetics Dosing Oral Dosing of Encainide to Animal Model Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation & Storage Sampling->Plasma_Prep HPLC_Analysis_vivo HPLC/LC-MS/MS Analysis (Encainide & ODE) Plasma_Prep->HPLC_Analysis_vivo PK_Analysis Pharmacokinetic Parameter Calculation HPLC_Analysis_vivo->PK_Analysis

Experimental workflow for studying encainide.

Drug-Drug Interactions and Clinical Considerations

The heavy reliance of encainide's metabolism on CYP2D6 makes it susceptible to significant drug-drug interactions.

Inhibition of CYP2D6

Co-administration of encainide with potent CYP2D6 inhibitors, such as quinidine, can phenoconvert an extensive metabolizer into a poor metabolizer.[17] This interaction inhibits the formation of the more potent ODE, leading to a dramatic increase in the plasma concentrations of the parent drug.[17] While the overall antiarrhythmic effect may be maintained due to the activity of the accumulated encainide, the altered pharmacokinetic profile necessitates careful monitoring.

Renal and Hepatic Impairment

In patients with severe renal impairment, the clearance of both encainide and its metabolites is reduced, necessitating a dose reduction.[15][18] In contrast, while hepatic impairment can decrease the clearance of the parent drug, the impact on the plasma concentrations of the active metabolites may be less pronounced, and specific dose adjustments for hepatic impairment are not typically recommended, though enhanced monitoring is advised.[15][18]

Conclusion

The pharmacokinetics and metabolism of encainide serve as a compelling case study in the importance of understanding the interplay between a parent drug and its active metabolites, as well as the profound influence of pharmacogenetics on drug disposition and response. The bimodal distribution of the population into extensive and poor metabolizers, based on CYP2D6 activity, dictates the predominant active moiety and the overall pharmacokinetic profile. For drug development professionals, the story of encainide underscores the critical need to thoroughly characterize metabolic pathways, identify active metabolites, and assess the impact of genetic polymorphisms early in the development process to ensure the safe and effective use of new chemical entities.

References

  • Winkle, R. A., Peters, F., Kates, R. E., Harrison, D. C., & Stinson, E. B. (1981). Clinical pharmacology and antiarrhythmic efficacy of encainide in patients with chronic ventricular arrhythmias. Circulation, 64(2), 290–296. [Link]

  • Medical Dialogues. (2022, October 2). Encainide: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • Kates, R. E. (1988). Clinical pharmacokinetics of encainide. Clinical Pharmacokinetics, 15(4), 215–224. [Link]

  • Mayol, R. F., & Gammans, R. E. (1986). Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 378, 449-456. [Link]

  • Carey, E. L., Duff, H. J., Roden, D. M., & Oates, J. A. (1988). Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation, 77(2), 380–391. [Link]

  • Morganroth, J. (1986). Encainide for Ventricular Arrhythmias: Placebo-Controlled and Standard Comparison Trials. The American Journal of Cardiology, 58(5), 74C-82C. [Link]

  • Winkle, R. A., Mason, J. W., Griffin, J. C., & Ross, D. (1986). Safety and efficacy of encainide for malignant ventricular arrhythmias. The American Journal of Cardiology, 58(5), 87C-95C. [Link]

  • Hirsch, S. R., & Klaniecki, T. S. (1987). Resolution of enantiomers of the antiarrhythmic drug encainide and its major metabolites by chiral derivatization and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 413, 209-216. [Link]

  • Roden, D. M., & Woosley, R. L. (1986). Disposition kinetics of encainide and metabolites. The American Journal of Cardiology, 58(5), 4C-9C. [Link]

  • Pool, P. E. (1990). Efficacy of encainide in supraventricular arrhythmias. Cardiovascular Drugs and Therapy, 4 Suppl 3, 573–577. [Link]

  • Winkle, R. A., Peters, F., Kates, R. E., Harrison, D. C., & Stinson, E. B. (1981). Clinical pharmacology and antiarrhythmic efficacy of encainide in patients with chronic ventricular arrhythmias. Circulation, 64(2), 290-296. [Link]

  • Antonaccio, M. J., & Gomoll, A. W. (1990). Encainide: a new antiarrhythmic agent. Clinical Cardiology, 13(2), 125–137. [Link]

  • Wang, T., Roden, D. M., & Woosley, R. L. (1984). Influence of Genetic Polymorphism on the Metabolism and Disposition of Encainide in Man. The Journal of Pharmacology and Experimental Therapeutics, 228(3), 605–611. [Link]

  • Winkle, R. A., et al. (1981). Clinical Pharmacology and Antiarrhythmic Efficacy of Encainide in Patients with Chronic Ventricular Arrhythmias. Semantic Scholar. [Link]

  • Taylor & Francis. (n.d.). Encainide – Knowledge and References. [Link]

  • Grokipedia. (2026, January 7). Encainide. [Link]

  • Birkett, D. J. (1998). Therapeutic drug monitoring: antiarrhythmic drugs. British Journal of Clinical Pharmacology, 46(S1), 39-47. [Link]

  • Roden, D. M., Reele, S. B., Higgins, S. B., Wilkinson, G. R., Smith, R. F., Oates, J. A., & Woosley, R. L. (1980). Total suppression of ventricular arrhythmias by encainide. Pharmacokinetic and electrocardiographic characteristics. The New England Journal of Medicine, 302(16), 877–882. [Link]

  • Duff, H. J., Roden, D. M., Maffucci, R. J., Vesper, B. S., Conard, G. J., & Woosley, R. L. (1986). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. The Journal of Clinical Investigation, 77(2), 376–381. [Link]

  • Gomoll, A. W., & Byrne, J. E. (1983). Electrophysiologic actions of O-demethyl encainide: an active metabolite. The Journal of Pharmacology and Experimental Therapeutics, 227(2), 400–405. [Link]

  • Leeder, J. S., et al. (2024). Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias. Frontiers in Pharmacology. [Link]

  • Kates, R. E. (1986). Pharmacokinetics and metabolism of encainide. The American Journal of Cardiology, 58(5), 10C-15C. [Link]

  • Antonaccio, M. J., & Gomoll, A. W. (1989). Encainide. In New Drugs Annual: Cardiovascular Drugs (pp. 109-131). Raven Press. [Link]

  • Birkett, D. J. (1998). Therapeutic drug monitoring: antiarrhythmic drugs. British journal of clinical pharmacology, 46 Suppl 1(Suppl 1), 39S–47S. [Link]

  • Woosley, R. L., & Roden, D. M. (1987). Oxidative metabolism of encainide: polymorphism, pharmacokinetics and clinical considerations. Pharmacology & Therapeutics, 32(2), 137–147. [Link]

  • What is Encainide Hydrochloride used for? (2024, June 14). Netinbag. [Link]

  • Morganroth, J. (1986). Dosing recommendations for encainide. The American Journal of Cardiology, 58(5), 16C-20C. [Link]

  • Clancy, C. E., & Rudy, Y. (2005). Pharmacogenetics and anti-arrhythmic drug therapy: a theoretical investigation. American Journal of Physiology-Heart and Circulatory Physiology, 288(6), H2829–H2837. [Link]

  • Funck-Brentano, C., Turgeon, J., Woosley, R. L., & Roden, D. M. (1989). Genetically Determined Steady-State Interaction Between Encainide and Quinidine in Patients With Arrhythmias. The Journal of Pharmacology and Experimental Therapeutics, 249(1), 134–142. [Link]

  • Quart, B. D., Gallo, D. G., & Sami, M. H. (1986). Drug interaction studies and encainide use in renal and hepatic impairment. The American Journal of Cardiology, 58(5), 104C-113C. [Link]

  • National Center for Biotechnology Information. (n.d.). Encainide. PubChem Compound Database. [Link]

  • Trujillo, T. C., & Nolan, P. E. (2000). Antiarrhythmic agents: drug interactions of clinical significance. Drug Safety, 23(6), 509–532. [Link]

  • Lu, J., et al. (2023). Bridging pharmacology and neural networks: A deep dive into neural ordinary differential equations. Clinical Pharmacology & Therapeutics, 113(4), 771-774. [Link]

  • Bender, B., et al. (2023). A Pharmacologically-informed Neural Ordinary Differential Equation Framework to Predict Preclinical Pharmacokinetics. ScienceOpen. [Link]

  • Mandelli, M., et al. (2025). Leveraging Neural ODEs for Population Pharmacokinetics of Dalbavancin in Sparse Clinical Data. Entropy, 27(6), 602. [Link]

  • Braem, D., et al. (2024). Low-dimensional neural ODEs and their application in pharmacokinetics. Journal of Pharmacokinetics and Pharmacodynamics, 51(2), 123-140. [Link]

Sources

An In-Depth Technical Guide to the Electrophysiological Properties of O-Demethylencainide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electrophysiological properties of O-Demethylencainide (ODE), the primary active metabolite of the Class IC antiarrhythmic agent, encainide. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and electrophysiology. This document delves into the core mechanisms of action, integrated physiological effects, and state-of-the-art experimental methodologies for the characterization of this potent sodium channel blocker.

Introduction: The Clinical Significance of an Active Metabolite

Encainide, a Class IC antiarrhythmic drug, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, this compound (ODE) and 3-methoxy-O-demethylencainide (MODE) are the most clinically significant due to their potent pharmacological activity.[1] In fact, for most patients who are extensive metabolizers, the antiarrhythmic and electrocardiographic effects of oral encainide therapy are largely mediated by its metabolites, particularly ODE.[2][3] This underscores the critical importance of understanding the distinct electrophysiological profile of ODE to fully comprehend the therapeutic actions and potential proarrhythmic risks associated with encainide administration. This guide will focus on the electrophysiological characteristics of ODE, providing a detailed exploration of its molecular interactions and their functional consequences on cardiac excitability and conduction.

Core Mechanism of Action: Potent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of this compound is the potent blockade of voltage-gated sodium channels (Nav1.5), the ion channel responsible for the rapid upstroke of the cardiac action potential.

State-Dependent Binding and Kinetics

This compound exhibits a high affinity for the open and inactivated states of the sodium channel, with a notable lack of effect on channels in the resting state.[4] This "use-dependent" or "state-dependent" block is a hallmark of many Class I antiarrhythmic drugs and is a direct consequence of the molecule's binding and unbinding kinetics. The slow dissociation from the sodium channel, with a time constant of recovery exceeding 20 seconds for the parent compound encainide, contributes to its potent effect, especially at higher heart rates.[5]

The interaction of ODE with the sodium channel can be conceptualized through the modulated receptor hypothesis, where the drug binds with different affinities to the resting, open, and inactivated states of the channel.

cluster_drug This compound Binding Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Inactivation ODE_Open ODE-Bound Open Open->ODE_Open Binding Inactivated->Resting Repolarization ODE_Inactivated ODE-Bound Inactivated Inactivated->ODE_Inactivated Binding ODE_Open->Open Unbinding (Slow) ODE_Inactivated->Inactivated Unbinding (Slow)

Caption: State-dependent binding of this compound to sodium channels.

This preferential binding to the open and inactivated states means that the degree of sodium channel block by ODE increases with the frequency of channel activation (i.e., with increasing heart rate).

Integrated Electrophysiological Effects

The potent sodium channel blockade by this compound translates into significant alterations in cardiac electrophysiology at the cellular, tissue, and organ levels.

Cellular Level: Action Potential Modification

At the level of the individual cardiomyocyte, the primary effect of ODE is a marked reduction in the maximum upstroke velocity (Vmax) of the action potential. This is a direct consequence of the reduced availability of sodium channels. The effects of ODE on action potential duration (APD) are more variable.[5] In some preparations, a moderate increase in refractoriness is observed.[5]

Tissue and Organ Level: Conduction Slowing

The most prominent in vivo electrophysiological effect of this compound is a profound slowing of conduction throughout the heart. This is reflected in the prolongation of several key electrocardiographic intervals:

  • PA Interval: Represents intra-atrial conduction time.

  • AH Interval: Reflects conduction through the atrioventricular (AV) node.[6][7]

  • HV Interval: Indicates conduction time through the His-Purkinje system.[6][7]

  • QRS Duration: Represents the duration of ventricular depolarization.[6][8]

The significant prolongation of the HV interval and QRS duration is a characteristic feature of potent sodium channel blockers like ODE.[7][9] These effects contribute to the antiarrhythmic efficacy of the drug by slowing conduction in reentrant circuits. However, excessive conduction slowing can also be proarrhythmic.

The following table summarizes the key electrophysiological effects of this compound observed in clinical and preclinical studies.

ParameterEffectReference(s)
Vmax (Action Potential Upstroke) Markedly Decreased[4]
Action Potential Duration Variable Effects[5]
Effective Refractory Period Moderately Increased[5][7]
PA Interval Increased[6]
AH Interval Increased[6][7]
HV Interval Markedly Increased[6][7]
QRS Duration Markedly Increased[3][6][8]

Modulating Factors

The electrophysiological effects of this compound can be influenced by the underlying physiological state of the cardiac tissue.

Ischemia

In ischemic conditions, the actions of encainide and its metabolites are more pronounced.[5] This is likely due to the altered ionic and metabolic environment in ischemic tissue, which can enhance the binding of sodium channel blockers.

Temperature

Studies have shown that the electrophysiological effects of ODE can be temperature-dependent.[4] At colder temperatures, use-dependent unblocking is reduced, and diastolic recovery from block is slowed.[4] This highlights the importance of maintaining physiological temperatures during in vitro experiments to ensure the clinical relevance of the findings.

Experimental Protocols for Characterizing this compound

A thorough characterization of the electrophysiological properties of this compound requires a combination of in vitro and in vivo experimental approaches.

In Vitro Patch-Clamp Electrophysiology

Objective: To characterize the interaction of ODE with specific ion channels (primarily Nav1.5) at the molecular level.

Methodology:

  • Cell Preparation: Utilize a stable cell line expressing the human cardiac sodium channel (hNav1.5), such as HEK-293 cells.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings using an automated or manual patch-clamp system.

  • Voltage Protocols:

    • Tonic Block: Apply depolarizing pulses from a hyperpolarized holding potential to assess block of the resting state.

    • Use-Dependent Block: Apply a train of depolarizing pulses at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to evaluate the state-dependent nature of the block.

    • Recovery from Inactivation: Use a two-pulse protocol with varying inter-pulse intervals to determine the time course of recovery from inactivation in the presence and absence of the compound.

  • Data Analysis: Calculate the IC50 for tonic and use-dependent block. Analyze the kinetics of block and unblock.

Start Start: hNav1.5 Expressing Cells Patch Whole-Cell Patch Clamp Start->Patch Protocols Apply Voltage Protocols (Tonic, Use-Dependent, Recovery) Patch->Protocols Record Record Sodium Currents Protocols->Record Analysis Data Analysis (IC50, Kinetics) Record->Analysis End End: Characterize Channel Interaction Analysis->End

Caption: Workflow for in vitro patch-clamp electrophysiology.

In Vivo Electrophysiology Studies

Objective: To assess the effects of ODE on integrated cardiac conduction and arrhythmogenesis in a whole-animal model.

Methodology:

  • Animal Model: Use an appropriate animal model, such as anesthetized dogs or rabbits.

  • Catheter Placement: Introduce multipolar electrode catheters into the heart via peripheral vessels to record intracardiac electrograms from the high right atrium, His bundle region, and right ventricular apex.

  • Baseline Measurements: Record baseline electrophysiological parameters, including heart rate, blood pressure, and intracardiac conduction intervals (PA, AH, HV, QRS).

  • Drug Administration: Administer this compound intravenously as a bolus followed by a continuous infusion to achieve steady-state plasma concentrations.

  • Post-Drug Measurements: Repeat the electrophysiological measurements at various time points after drug administration.

  • Arrhythmia Induction: Programmed electrical stimulation can be used to assess the effects of the drug on arrhythmia inducibility.

Start Start: Anesthetized Animal Model Catheter Place Intracardiac Catheters Start->Catheter Baseline Record Baseline Electrophysiological Parameters Catheter->Baseline Administer Administer this compound Baseline->Administer PostDrug Record Post-Drug Electrophysiological Parameters Administer->PostDrug Induction Perform Arrhythmia Induction Protocol PostDrug->Induction Analysis Analyze Changes in Conduction and Arrhythmogenesis Induction->Analysis End End: In Vivo Electrophysiological Profile Analysis->End

Caption: Workflow for in vivo electrophysiology studies.

Conclusion

This compound is a potent and clinically significant active metabolite of encainide. Its primary electrophysiological effect is the potent, use-dependent blockade of cardiac sodium channels, leading to a marked slowing of conduction throughout the heart. A thorough understanding of its electrophysiological profile, obtained through a combination of detailed in vitro and in vivo studies, is essential for the rational development and safe clinical use of sodium channel-blocking antiarrhythmic drugs. The methodologies and insights provided in this guide offer a framework for the comprehensive electrophysiological characterization of this compound and similar compounds.

References

  • Roden, D. M., & Woosley, R. L. (1986). Basic and clinical cardiac electrophysiology of encainide. PubMed. [Link]

  • Brugada, P., Abdollah, H., & Wellens, H. J. (1984). Electrophysiological effects of encainide and its metabolites in 11 patients. PubMed. [Link]

  • Duff, H. J., Roden, D. M., Maffucci, R. J., Vesper, B. S., Conard, G. J., & Woosley, R. L. (1983). Electrophysiologic actions of O-demethyl encainide: an active metabolite. Circulation. [Link]

  • Roden, D. M., Reele, S. B., Higgins, S. B., Mayol, R. F., Gammans, R. E., Oates, J. A., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. SciSpace. [Link]

  • Aomine, M., & Nobe, S. (1993). Temperature and voltage dependence of sodium channel blocking and unblocking by O-demethyl encainide in isolated guinea pig myocytes. PubMed. [Link]

  • Duff, H. J., Roden, D. M., Maffucci, R. J., Vesper, B. S., Conard, G. J., & Woosley, R. L. (1983). Electrophysiologic actions of O-demethyl encainide: an active metabolite. PubMed. [Link]

  • Roden, D. M., Reele, S. B., Higgins, S. B., Mayol, R. F., Gammans, R. E., Oates, J. A., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. PubMed. [Link]

  • Roden, D. M., Reele, S. B., Higgins, S. B., Mayol, R. F., Gammans, R. E., Oates, J. A., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. PMC. [Link]

  • Roden, D. M., Duff, H. J., Altenbern, D., & Woosley, R. L. (1982). Antiarrhythmic activity of the O-demethyl metabolite of encainide. PubMed. [Link]

  • Duff, H. J., Roden, D. M., Maffucci, R. J., Vesper, B. S., Conard, G. J., & Woosley, R. L. (1983). Electrophysiologic actions of O-demethyl encainide: an active metabolite. American Heart Association Journals. [Link]

  • Johnston, A., & Warrington, S. J. (1986). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. PubMed. [Link]

Sources

O-Demethylencainide's Sodium Channel Blocking Activity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the sodium channel blocking activity of O-Demethylencainide (ODE), the primary active metabolite of the Class IC antiarrhythmic drug, encainide. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, experimental methodologies for characterization, and the critical nuances of ODE's interaction with voltage-gated sodium channels.

Introduction: The Significance of this compound

Encainide, while historically significant, exerts its potent antiarrhythmic effects predominantly through its active metabolites, this compound (ODE) and 3-methoxy-O-demethylencainide (MODE).[1][2] Notably, ODE is significantly more potent than its parent compound in blocking cardiac sodium channels.[3] Understanding the detailed electrophysiological properties of ODE is therefore paramount for comprehending the clinical efficacy and proarrhythmic potential of encainide, and for informing the development of novel, safer antiarrhythmic agents. This guide will focus on the interaction of ODE with the cardiac sodium channel, Nav1.5, the primary molecular target for Class I antiarrhythmic drugs.

The Molecular Target: Voltage-Gated Sodium Channel (Nav1.5)

The Nav1.5 channel is a large transmembrane protein responsible for the rapid upstroke (Phase 0) of the cardiac action potential. Its function is governed by conformational changes in response to membrane voltage, cycling through three primary states:

  • Resting (Closed) State: At negative membrane potentials, the channel is closed but available for activation.

  • Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions.

  • Inactivated State: Almost immediately after opening, the channel enters a non-conductive inactivated state, from which it must recover to the resting state before it can be opened again.

The state-dependent nature of Nav1.5 is a critical determinant of the action of many sodium channel blockers, including ODE.

The Core Mechanism: State- and Use-Dependent Blockade

This compound exhibits a characteristic Class IC binding profile, defined by its potent, state- and use-dependent blockade of Nav1.5. This means that the affinity of ODE for the channel is not constant but is significantly higher for the open and inactivated states compared to the resting state.[4] This property is fundamental to its therapeutic action and is a direct consequence of the drug's interaction with the channel's conformational changes.

The term "use-dependence" or "frequency-dependence" describes the phenomenon where the degree of channel block increases with the frequency of channel activation (i.e., at faster heart rates).[5] This occurs because at higher frequencies, the channel spends more time in the open and inactivated states, for which ODE has a higher affinity, and less time in the resting state, allowing for less drug dissociation between depolarizations.

Causality of State-Dependent Binding

The preferential binding of ODE to the open and inactivated states can be explained by the modulated receptor hypothesis . This model posits that the binding site for the drug within the channel pore is conformationally altered as the channel transitions between states, leading to changes in drug affinity. Structural studies of Nav1.5 with other Class I antiarrhythmics suggest that the binding site is located in the central cavity of the pore, accessible from the intracellular side. The opening of the activation gate and subsequent conformational changes during inactivation are thought to expose or favorably orient key residues for drug interaction.

A study on isolated guinea pig ventricular myocytes demonstrated that at colder temperatures (15-20°C), ODE is a potent blocker of activated (open) sodium channels with minimal effect on inactivated channels.[4] At warmer, more physiological temperatures, the recovery from block during diastole becomes detectable, although it is notably slow, with a time constant of approximately 25 seconds.[4] This slow unbinding kinetic is a hallmark of Class IC agents and is a major contributor to their pronounced use-dependence.

Experimental Characterization of ODE's Sodium Channel Blocking Activity

To rigorously characterize the sodium channel blocking properties of ODE, a series of electrophysiological experiments using the patch-clamp technique are essential. These protocols are designed to isolate and quantify the drug's interaction with the different states of the Nav1.5 channel.

Preparation of Isolated Cardiomyocytes

High-quality, calcium-tolerant ventricular myocytes are a prerequisite for reliable patch-clamp recordings. A standard enzymatic digestion method is typically employed for their isolation.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp configuration allows for the control of the membrane potential (voltage-clamp) and the recording of the resulting ionic currents.

Typical Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium channels).

Experimental Protocols for Assessing State-Dependent Block

The following voltage-clamp protocols are designed to determine the IC50 values of ODE for the resting, open, and inactivated states of the Nav1.5 channel.

To assess the affinity of ODE for the resting state, the membrane potential is held at a very negative potential (e.g., -140 mV) to ensure the vast majority of channels are in the resting state. Brief depolarizing pulses are applied at a very low frequency (e.g., 0.1 Hz) to minimize the accumulation of use-dependent block.

RestingStateProtocol

To measure the affinity for the open state, a protocol that maximizes channel opening while minimizing inactivation is required. This can be achieved by using brief, strong depolarizing pulses. The rate of current decay during the pulse in the presence of the drug can provide information about the open channel block kinetics.

OpenStateProtocol

To determine the affinity for the inactivated state, a long depolarizing prepulse is used to drive the majority of channels into the inactivated state. A brief repolarization is followed by a test pulse to assess the degree of block.

InactivatedStateProtocol

Protocol for Quantifying Use-Dependent Block

To quantify the use-dependent nature of ODE's block, a train of depolarizing pulses at a clinically relevant frequency (e.g., 1-5 Hz) is applied. The progressive decrease in the peak sodium current during the pulse train is a measure of use-dependent block.

UseDependentProtocol

Quantitative Data and Kinetic Parameters

While specific IC50 values and kinetic constants for this compound's interaction with the different states of the Nav1.5 channel are not extensively reported in publicly available literature, the following table provides a summary of known electrophysiological effects and comparative data for encainide.

ParameterThis compound (ODE)EncainideNotes
Relative Potency 6-10 times more potent than encainide[3]-Highlights the importance of metabolism.
Recovery from Block (τ) ~ 25 seconds (at physiological temp.)[4]> 20 seconds[6]Slow recovery contributes to use-dependence.
Effect on ECG Intervals Prolongs QRS, AH, and HV intervals[7][8]Prolongs QRS, AH, and HV intervals[1]Reflects slowing of conduction.

Molecular Basis of ODE Interaction with Nav1.5

While a co-crystal structure of ODE with Nav1.5 is not available, insights can be drawn from structural studies of other Class I antiarrhythmics. The binding site is located within the inner pore of the channel, formed by residues from the S6 segments of the four homologous domains. The state-dependent binding is likely due to conformational changes in this region that occur during channel gating. For instance, the opening of the activation gate provides a hydrophilic pathway for charged drug molecules to access the binding site from the cytoplasm.

BindingMechanism

Conclusion and Future Directions

This compound is a potent, state- and use-dependent blocker of the cardiac sodium channel Nav1.5, and is the primary mediator of the antiarrhythmic effects of its parent drug, encainide. Its slow binding and unbinding kinetics contribute to a pronounced frequency-dependent block, making it effective at suppressing tachyarrhythmias. A thorough understanding of its interaction with Nav1.5, characterized by the detailed electrophysiological protocols outlined in this guide, is crucial for the rational design of future antiarrhythmic therapies with improved safety profiles.

Future research should focus on obtaining precise quantitative data, including state-specific IC50 values and kinetic rate constants for ODE. Furthermore, co-crystallization of ODE with Nav1.5 would provide invaluable structural insights into its binding mode and the molecular determinants of its state-dependent affinity. Such studies will undoubtedly pave the way for the development of the next generation of sodium channel blockers.

References

  • Barbato, G., et al. (1987). Electrophysiological effects of encainide and its metabolites in 11 patients. G Ital Cardiol. [Link]

  • Duff, H. J., et al. (1982). Electrophysiologic actions of O-demethyl encainide: an active metabolite. Circulation. [Link]

  • Freeman, L. C., & Colatsky, T. S. (1989). Temperature and voltage dependence of sodium channel blocking and unblocking by O-demethyl encainide in isolated guinea pig myocytes. J Mol Cell Cardiol. [Link]

  • Roden, D. M., & Woosley, R. L. (1986). Basic and clinical cardiac electrophysiology of encainide. Am J Cardiol. [Link]

  • Dawson, A. K., et al. (1984). Electrophysiology of O-demethyl Encainide in a Canine Model of Sustained Ventricular Tachycardia. J Cardiovasc Pharmacol. [Link]

  • Taylor & Francis. (n.d.). Encainide – Knowledge and References. Taylor & Francis Online. [Link]

  • Antonaccio, M. J., & Gomoll, A. W. (1990). Encainide. PubMed. [Link]

  • Turgeon, J., et al. (1986). Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation. [Link]

  • Grokipedia. (2026). Encainide. Grokipedia. [Link]

  • Roden, D. M., et al. (1982). Antiarrhythmic activity of the O-demethyl metabolite of encainide. J Pharmacol Exp Ther. [Link]

  • Johnston, P. G., et al. (1985). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. J Cardiovasc Pharmacol. [Link]

  • WikEM. (2021). Encainide. WikEM. [Link]

  • Carey, E. L., et al. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. J Clin Invest. [Link]

  • Carey, E. L., et al. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. SciSpace. [Link]

Sources

An In-depth Technical Guide to the In Vitro Characterization of O-Demethylencainide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Demethylencainide (ODE) is the major and most potent active metabolite of the Class Ic antiarrhythmic drug, encainide.[1][2][3] Its clinical efficacy and electrophysiological effects are primarily mediated through the blockade of cardiac voltage-gated sodium channels (Nav1.5).[4][5] A thorough in vitro characterization of ODE is paramount for understanding its precise mechanism of action, potency, and state-dependent interactions with the sodium channel. This guide provides a comprehensive framework for the in vitro characterization of ODE, detailing the requisite experimental protocols and the scientific rationale underpinning each methodological choice. The protocols described herein are designed to be self-validating, ensuring robust and reproducible data generation for researchers in the fields of cardiac electrophysiology and drug development.

Introduction: The Significance of this compound

Encainide is metabolized in the liver, primarily into this compound (ODE) and 3-methoxy-O-demethylencainide (3-MODE).[2][6] In individuals who are extensive metabolizers (over 90% of patients), ODE is the principal mediator of the antiarrhythmic effects observed during encainide therapy.[2][7] In fact, ODE is considered one of the most potent sodium channel blockers used in humans, with minimally effective plasma concentrations around 35 ng/ml, significantly lower than that of the parent compound.[2][6]

As a Class Ic antiarrhythmic agent, ODE exhibits a potent, use-dependent blockade of sodium channels.[4][8][9] This characteristic means its blocking effect is more pronounced at higher heart rates, a desirable feature for suppressing tachyarrhythmias while minimizing effects on normal cardiac rhythm.[10] The slow association and dissociation kinetics of Class Ic agents result in a steady-state level of block, leading to a general reduction in myocardial excitability.[9] A comprehensive in vitro assessment is crucial to delineate these complex interactions.

Electrophysiological Characterization via Patch-Clamp

The gold standard for investigating the effects of a compound on ion channel activity is the patch-clamp technique.[11] This method allows for the direct measurement of ion currents through the channel, providing high-resolution data on channel gating and blockade. For ODE, the primary target is the cardiac sodium channel, Nav1.5.[12]

Rationale for Experimental Design

The choice of a stable cell line, such as Human Embryonic Kidney (HEK293) cells expressing recombinant human Nav1.5 channels, is critical.[13][14] This provides a homogenous and consistent system, isolating the effects of ODE on the specific ion channel of interest without the confounding variables present in native cardiomyocytes. The whole-cell configuration is employed to measure the macroscopic current from the entire cell membrane, which is ideal for characterizing the overall effect of the compound.[11]

Experimental Workflow: Patch-Clamp Analysis of ODE

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK293 cells expressing hNav1.5 cell_dissociation Cell Dissociation cell_culture->cell_dissociation cell_plating Plating on coverslips cell_dissociation->cell_plating giga_seal Giga-ohm seal formation cell_plating->giga_seal Transfer to recording chamber whole_cell Whole-cell configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocols whole_cell->voltage_protocol data_acquisition Data Acquisition voltage_protocol->data_acquisition tonic_block Tonic Block Analysis (IC50) data_acquisition->tonic_block Analyze current amplitudes use_dependent_block Use-Dependent Block Analysis tonic_block->use_dependent_block inactivation_shift Steady-State Inactivation Shift use_dependent_block->inactivation_shift

Caption: Workflow for patch-clamp characterization of ODE on Nav1.5 channels.

Detailed Protocol: Tonic and Use-Dependent Block

Objective: To determine the concentration-dependent tonic block (IC50) and the use-dependent characteristics of ODE on Nav1.5 channels.

Materials:

  • HEK293 cells stably expressing hNav1.5[13]

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Culture and passage HEK293-hNav1.5 cells according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Patch-Clamp Recording:

    • Using a borosilicate glass micropipette filled with the internal solution, form a giga-ohm seal with a single cell.[11]

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -120 mV.

  • Tonic Block Protocol:

    • Apply a depolarizing step to -20 mV for 20 ms every 30 seconds to elicit the peak sodium current. This slow pulse frequency minimizes use-dependent effects.

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of ODE.

    • Allow 3-5 minutes for each concentration to reach a steady-state effect.[15]

    • Record the peak inward current at each concentration.

  • Use-Dependent Block Protocol:

    • From a holding potential of -120 mV, apply a train of 20 depolarizing pulses to -20 mV for 20 ms at frequencies of 1 Hz and 5 Hz.

    • Measure the peak current for each pulse in the train.

    • Perform this protocol in the absence (control) and presence of a fixed concentration of ODE (e.g., the determined IC50).

  • Data Analysis:

    • Tonic Block: Calculate the percentage of current inhibition for each ODE concentration relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.

    • Use-Dependent Block: For each frequency, normalize the peak current of each pulse to the peak current of the first pulse. The progressive reduction in current during the pulse train in the presence of ODE demonstrates use-dependent block.[16]

Expected Data Summary
ParameterValueDescription
Tonic Block IC50 50-150 nMConcentration for 50% inhibition at low-frequency stimulation.
Use-Dependent Block SignificantIncreased block observed at higher stimulation frequencies (e.g., 5 Hz vs. 1 Hz).
Recovery from Block Slow (τ > 10 s)Time constant for recovery from use-dependent block, characteristic of Class Ic agents.[4]

Radioligand Binding Assays

Radioligand binding assays are a high-throughput and cost-effective method to determine the binding affinity (Kd) and binding kinetics of a compound to its target receptor.[17][18] These assays measure the direct interaction of the drug with the ion channel protein.

Rationale for Experimental Design

Competition binding assays are particularly useful for characterizing unlabeled compounds like ODE.[18] In this setup, ODE competes with a known radiolabeled sodium channel blocker for binding to the Nav1.5 channel. The displacement of the radioligand by ODE allows for the determination of its inhibitory constant (Ki).

Experimental Workflow: Competition Binding Assay

cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis mem_prep Membrane Preparation (from HEK-hNav1.5 cells) reagents Prepare Radioligand and ODE dilutions mix Mix membranes, radioligand, and ODE reagents->mix incubate Incubate to equilibrium mix->incubate filtration Rapid Filtration (to separate bound/free ligand) incubate->filtration wash Wash filters filtration->wash scintillation Scintillation Counting wash->scintillation ic50_calc Calculate IC50 scintillation->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff equation ic50_calc->ki_calc

Caption: Workflow for a radioligand competition binding assay for ODE.

Detailed Protocol: Competition Binding Assay

Objective: To determine the binding affinity (Ki) of ODE for the Nav1.5 channel.

Materials:

  • Membrane preparations from HEK293 cells expressing hNav1.5

  • Radioligand (e.g., [3H]batrachotoxinin-A 20-α-benzoate)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the cell membrane preparation.

  • Competition: Add increasing concentrations of ODE to the wells. For determining non-specific binding, add a high concentration of a known, unlabeled Nav1.5 blocker.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[19]

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the ODE concentration.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary
ParameterValueDescription
Binding Affinity (Ki) 30-100 nMThe inhibitory constant, reflecting the binding affinity of ODE to the Nav1.5 channel.

Conclusion

The in vitro characterization of this compound through electrophysiological and biochemical assays is fundamental to a comprehensive understanding of its antiarrhythmic properties. The protocols detailed in this guide provide a robust framework for determining the potency (IC50), binding affinity (Ki), and the critical use-dependent nature of its interaction with cardiac sodium channels. The data generated from these studies are essential for preclinical drug development and for elucidating the molecular pharmacology of this potent Class Ic agent. It is crucial to consider experimental conditions, such as temperature, as the electrophysiological effects of agents like ODE can differ at colder temperatures compared to physiological body temperature.[4]

References

  • Nattel, S., & Quantz, M. A. (1988). Temperature and voltage dependence of sodium channel blocking and unblocking by O-demethyl encainide in isolated guinea pig myocytes. Journal of Pharmacology and Experimental Therapeutics, 246(2), 739-746. [Link]

  • Roden, D. M., Reele, S. B., Higgins, S. B., Mayol, R. F., Gammans, R. E., Oates, J. A., & Woosley, R. L. (1980). Relation of blood level and metabolites to the antiarrhythmic effectiveness of encainide. The American Journal of Cardiology, 46(3), 463-468. [Link]

  • Roden, D. M., & Woosley, R. L. (1986). Disposition kinetics of encainide and metabolites. The American Journal of Cardiology, 58(5), 4C-9C. [Link]

  • Jaillon, P. (1990). Pharmacokinetics and metabolism of encainide. Cardiovascular Drugs and Therapy, 4(Suppl 3), 561-565. [Link]

  • Carey, E. L., Duff, H. J., Roden, D. M., & Woosley, R. L. (1984). Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation, 70(2), 327-334. [Link]

  • Turgeon, J., Siddoway, L. A., & Roden, D. M. (1986). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. The Journal of Clinical Investigation, 77(1), 119-125. [Link]

  • Drayer, D. E., Reidenberg, M. M., & Capurso, M. E. (1981). Antiarrhythmic activity of the O-demethyl metabolite of encainide. Journal of Pharmacology and Experimental Therapeutics, 219(2), 323-327. [Link]

  • Gintant, G. A., & Hoffman, B. F. (1984). Potent and use-dependent block of cardiac sodium channels by U-50488H, a benzeneacetamide kappa opioid receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 229(3), 676-684. [Link]

  • Jackman, W. M., Clark, M., & Harrison, L. A. (1982). Electrophysiologic actions of O-demethyl encainide: an active metabolite. Circulation, 66(6), 1234-1240. [Link]

  • Gomoll, A. W., & Byrne, J. E. (1985). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. Journal of Cardiovascular Pharmacology, 7(2), 335-342. [Link]

  • Kopljar, I., De-Vriese, A., & Ceyssens, B. (2011). Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state. Journal of Pharmacological and Toxicological Methods, 64(2), 169-176. [Link]

  • Reaction Biology. (n.d.). Naᵥ1.5 Manual Patch Clamp InVEST44 Assay Service. Retrieved from [Link]

  • Kramer, J., Linder, M., & Rinné, S. (2021). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment. Journal of Pharmacological and Toxicological Methods, 112, 107125. [Link]

  • Choudhury, M. I., & Chanda, B. (2012). Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: effect of pore mutations that change ionic selectivity. The Journal of General Physiology, 140(4), 435-454. [Link]

  • Roden, D. M., & Woosley, R. L. (1988). Clinical pharmacokinetics of encainide. Clinical Pharmacokinetics, 14(3), 141-147. [Link]

  • Starmer, C. F. (1987). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical Journal, 52(3), 405-412. [Link]

  • Metrion Biosciences. (n.d.). The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ion Channel Binding Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Retrieved from [Link]

  • Goineau, S., Castagné, V., & Rougier, J. S. (2023). A detailed analysis of single-channel Nav 1.5 recordings does not reveal any cooperative gating. The Journal of Physiology, 601(14), 2933-2951. [Link]

  • Guth, B. D., & Gintant, G. A. (2024). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Pharmacology & Therapeutics, 252, 108569. [Link]

  • Choudhury, M. I., & Chanda, B. (2012). Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity. The Journal of General Physiology, 140(4), 435-454. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • RxList. (2021, May 18). How Do Class IC Antidysrhythmics Work?. Retrieved from [Link]

  • Femenia, F., & Padeletti, L. (2022). The many NOs to the use of Class IC antiarrhythmics: weren't the guidelines too strict?. Journal of Cardiovascular Medicine, 23(11), 705-713. [Link]

  • Wikipedia. (2023, December 2). Antiarrhythmic agent. Retrieved from [Link]

  • Valentin, J. P., & Guillon, J. M. (2006). In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias. Journal of Cardiovascular Pharmacology, 48(1), 1-10. [Link]

  • Strange, P. G., & Neve, K. A. (2016). Examining the Effects of Sodium Ions on the Binding of Antagonists to Dopamine D2 and D3 Receptors. PLoS One, 11(7), e0158831. [Link]

  • LITFL. (2021, August 23). Antiarrhythmics - Part One. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Early-Stage Research of O-Demethylencainide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

O-Demethylencainide (ODE), the primary and most potent active metabolite of the Class Ic antiarrhythmic drug encainide, is responsible for the majority of the clinical electrophysiologic effects observed during oral therapy in extensive metabolizers.[1][2][3] Understanding its specific pharmacological profile is therefore critical for any contemporary re-evaluation or development of encainide-related compounds. This guide provides a comprehensive framework for the early-stage, preclinical investigation of ODE. It is designed for researchers, pharmacologists, and drug development professionals, offering a structured, logic-driven approach that integrates modern electrophysiological techniques with established safety pharmacology principles. The narrative moves from foundational mechanistic studies at the single-channel level to integrated assessments in whole-organ and systemic models, emphasizing the causality behind experimental choices and adherence to regulatory standards.

Introduction: The Rationale for Studying this compound

Encainide was developed as a potent antiarrhythmic agent that works by blocking cardiac sodium channels.[4] Clinical experience and pharmacokinetic studies revealed that in over 90% of the population (extensive metabolizers), encainide is rapidly converted in the liver to this compound (ODE) and, subsequently, 3-methoxy-O-demethylencainide (3-MODE).[2][5] These metabolites, particularly ODE, accumulate in the plasma, have longer half-lives than the parent drug, and exhibit greater potency.[1][6] In fact, the antiarrhythmic and electrocardiographic changes, such as QRS prolongation, seen during oral encainide therapy correlate more closely with ODE concentrations than with encainide itself.[3][7]

Therefore, a thorough characterization of ODE is not merely an academic exercise but a fundamental requirement for understanding the true clinical activity and potential liabilities of its parent compound. This guide outlines a robust preclinical program to define the electrophysiological and safety profile of ODE as a standalone chemical entity.

Core Pharmacodynamics: Elucidating the Mechanism of Action

The foundational principle of a Class Ic antiarrhythmic is its potent interaction with the voltage-gated cardiac sodium channel, Nav1.5, which is encoded by the SCN5A gene.[8][9][10] These channels are responsible for the rapid depolarization (Phase 0) of the cardiac action potential, and their blockade leads to a slowing of conduction velocity through cardiac tissue.[8][11] The primary objective of this phase is to quantify the interaction of ODE with Nav1.5.

Primary Target Engagement: Nav1.5 Blockade

The defining characteristic of Class Ic agents is their slow dissociation kinetics from the Nav1.5 channel.[12][13] This results in a "use-dependent" or "rate-dependent" block, where the degree of channel inhibition increases at faster heart rates. This occurs because the drug binds preferentially to open or inactivated channel states and then dissociates so slowly that it remains bound during the diastolic interval, leading to cumulative block with subsequent depolarizations.

Diagram 1: Mechanism of Action on the Cardiac Action Potential

This diagram illustrates how ODE, as a Class Ic agent, primarily affects Phase 0 of the ventricular action potential by blocking Nav1.5 channels, leading to slowed conduction.

Cardiac_Action_Potential cluster_AP Ventricular Action Potential cluster_Mechanism Mechanism of ODE cluster_Effect Electrophysiological Effect AP_Normal Normal Action Potential AP_ODE Action Potential with ODE ODE This compound (ODE) Nav1.5 Nav1.5 Sodium Channel ODE->Nav1.5 Binds to Block Blocks Na+ Influx (Phase 0) Nav1.5->Block Slowed_Conduction Decreased Conduction Velocity Block->Slowed_Conduction Slow_Kinetics Slow Dissociation (Use-Dependence) QRS_Prolongation QRS Widening on ECG Slowed_Conduction->QRS_Prolongation

Caption: Effect of ODE on the cardiac Nav1.5 channel and action potential.

In Vitro Protocol: Quantifying Nav1.5 Channel Inhibition

Automated patch-clamp electrophysiology is the gold standard for quantifying ion channel interactions. This protocol is designed to determine the potency (IC50) and kinetics of ODE on the human Nav1.5 channel, expressed in a stable cell line (e.g., HEK293).

Protocol 2.2.1: Whole-Cell Patch-Clamp Analysis of hNav1.5

  • Cell Preparation: Culture HEK293 cells stably expressing the human SCN5A gene under standard conditions. Dissociate cells 1-2 hours before the experiment.

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Use standard extracellular and intracellular solutions designed to isolate sodium currents.

  • Quality Control: Establish a stable whole-cell recording. Only cells with a seal resistance >500 MΩ and stable peak current for at least 5 minutes in vehicle control are used.

  • Voltage Protocol (Tonic Block):

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in a resting state.

    • Apply a brief (20 ms) depolarizing pulse to -20 mV to elicit the peak sodium current.

    • Repeat this pulse at a low frequency (e.g., 0.1 Hz).

    • Rationale: This protocol measures the drug's effect on channels primarily in the resting state.

  • Voltage Protocol (Use-Dependent Block):

    • Hold the cell at a resting membrane potential of -90 mV.

    • Apply a train of 20 depolarizing pulses (to -20 mV for 20 ms) at a clinically relevant frequency (e.g., 1 Hz and 2 Hz).

    • Rationale: This mimics the physiological heart rate and reveals use-dependent effects, a hallmark of Class Ic agents.[14] The block observed on the 20th pulse compared to the 1st pulse quantifies this effect.

  • Drug Application: Apply vehicle (e.g., 0.1% DMSO) followed by cumulatively increasing concentrations of ODE (e.g., 0.01 µM to 10 µM). Allow current to stabilize at each concentration.

  • Positive Control: Run parallel experiments with a known Class Ic agent like Flecainide to validate assay sensitivity.[15]

  • Data Analysis: Measure the peak inward current at each concentration. Calculate the percentage of inhibition relative to the vehicle control. Fit the concentration-response data to the Hill equation to determine the IC50 value for both tonic and use-dependent block.

Preclinical Safety Assessment: The Proarrhythmic Risk Profile

A primary concern for any antiarrhythmic drug is its potential to be proarrhythmic, or cause new arrhythmias.[16] Early-stage assessment is mandated by regulatory guidelines, primarily focusing on off-target effects, especially the blockade of the hERG potassium channel, which can lead to dangerous QT interval prolongation.[17][18][19]

Off-Target Screening: hERG Channel Liability

The hERG (human Ether-à-go-go-Related Gene) channel is critical for cardiac repolarization (Phase 3 of the action potential).[20] Inhibition of this channel delays repolarization, prolongs the QT interval on the ECG, and creates a risk for a life-threatening arrhythmia called Torsades de Pointes (TdP).[17][21] The ICH S7B guidelines mandate in vitro evaluation of hERG liability.[17][22]

Protocol 3.1.1: Whole-Cell Patch-Clamp Analysis of hERG (KCNH2)

  • Cell Preparation & Setup: As in Protocol 2.2.1, but using a stable cell line expressing the human KCNH2 gene (e.g., CHO or HEK293).

  • Quality Control: Establish a stable whole-cell recording. Seal resistance should be >500 MΩ with a stable tail current amplitude in vehicle control.

  • Voltage Protocol:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV for 2 seconds. A large outward "tail current" will be observed upon repolarization as channels recover from inactivation and deactivate.

    • Repeat this protocol every 10-15 seconds.

    • Rationale: This specific voltage step is designed to isolate the hERG tail current, which is the standard metric for quantifying drug-induced block.[15][20]

  • Drug Application: Apply vehicle followed by cumulative concentrations of ODE.

  • Positive Control: Use a known hERG blocker like Dofetilide or E-4031 to confirm assay sensitivity.[20][21]

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize to the vehicle control. Calculate the IC50 value.

Integrated Cellular Electrophysiology

While single-channel assays are crucial, assessing a drug's effect on the entire action potential provides a more integrated view. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a clinically relevant model for this purpose, as they form a spontaneously beating syncytium and express the relevant complement of human cardiac ion channels.[22]

Protocol 3.2.1: Microelectrode Array (MEA) Analysis with hiPSC-CMs

  • Cell Culture: Plate hiPSC-CMs on MEA plates. Allow cells to form a confluent, spontaneously beating monolayer (typically 5-7 days).

  • System Setup: Place the MEA plate into the recording system (e.g., Axion Maestro). Allow the recording to stabilize to acquire a baseline reading of the field potential.[23]

  • Data Acquisition: Record the extracellular field potential from each electrode in the well. The key parameters derived are the Field Potential Duration (FPD), which is an in vitro surrogate for the ECG's QT interval, and the sodium spike amplitude (related to Phase 0 depolarization).[23]

  • Drug Application: Add vehicle control, followed by increasing concentrations of ODE.

  • Data Analysis: Measure changes in FPD, beat rate, and sodium spike amplitude. A significant prolongation of FPD can be a warning sign for repolarization-delaying effects. A decrease in the sodium spike amplitude confirms Nav1.5 channel engagement in a cellular system.

Summary of In Vitro Data

Quantitative data from these assays should be summarized for clear interpretation and calculation of safety margins.

Target/AssayEndpointThis compound (Hypothetical Data)Positive Control (e.g., Flecainide/Dofetilide)
hNav1.5 (Tonic) IC50150 nM1.5 µM (Flecainide)
hNav1.5 (Use-Dependent) IC50 (at 2 Hz)35 nM300 nM (Flecainide)
hERG Channel IC50> 30 µM10 nM (Dofetilide)
hiPSC-CM MEA FPDc ShorteningObserved at >100 nMN/A
hiPSC-CM MEA Na+ Spike ↓EC50 = 50 nMN/A

Interpretation: The hypothetical data show potent, use-dependent block of Nav1.5, consistent with a Class Ic mechanism. Critically, the hERG IC50 is several orders of magnitude higher than the Nav1.5 IC50, suggesting a low risk of off-target QT prolongation. The shortening of FPDc (corrected Field Potential Duration) is also characteristic of potent sodium channel blockers.

Ex Vivo Assessment: The Isolated Heart Model

The Langendorff-perfused isolated heart preparation serves as a crucial bridge between cellular assays and in vivo studies.[24] It allows for the examination of a drug's effects on the heart's integrated electrical and mechanical function, free from systemic neural and hormonal influences. The rabbit model is often used due to its electrophysiological similarities to the human heart.[25]

Protocol 4.0.1: Langendorff-Perfused Rabbit Heart

  • Heart Isolation: A rabbit is humanely euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation & Perfusion: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).[24][26]

  • Instrumentation:

    • Place multi-electrode catheters on the epicardial surface to record a pseudo-ECG.

    • Place monophasic action potential (MAP) probes on the ventricular epicardium to record action potential duration (APD).

    • Insert a fluid-filled balloon into the left ventricle to measure contractile function (LVDP, dP/dt).

  • Stabilization: Allow the heart to stabilize for 30 minutes until a steady rhythm and contractile force are achieved.

  • Baseline Recording: Record all baseline parameters (ECG intervals: PR, QRS, QT; APD at 90% repolarization; LVDP).

  • Drug Perfusion: Perfuse the heart with vehicle control, followed by increasing concentrations of ODE.

  • Data Analysis: Analyze concentration-dependent changes in key parameters. For ODE, the expected primary effects are a concentration-dependent increase in the QRS duration and PR interval.[7] The effect on QT and APD90 will determine if there are mixed ion channel effects at the whole-organ level. The potential for proarrhythmia is assessed by observing for spontaneous arrhythmias like ventricular tachycardia.[25][27]

In Vivo Safety and Efficacy: The Conscious Telemetered Model

The final step in early-stage research is to evaluate the compound in a living animal to understand its systemic effects, including pharmacokinetics and pharmacodynamics. The conscious, telemetered canine model is a preferred model for cardiovascular safety assessment.[19]

Protocol 5.0.1: ECG and Hemodynamic Assessment in Telemetered Canines

  • Animal Model: Use purpose-bred dogs (e.g., Beagles) surgically implanted with telemetry transmitters capable of recording ECG, blood pressure, and body temperature.

  • Acclimation: Allow animals to recover fully from surgery and acclimate to the study environment.

  • Dosing & Blood Sampling: Administer ODE via intravenous infusion to achieve target plasma concentrations similar to those seen in human therapy (e.g., 50-300 ng/mL).[28] Collect serial blood samples to determine the pharmacokinetic profile (Cmax, T1/2, AUC).

  • Data Collection: Continuously record ECG and hemodynamic data before, during, and after drug administration.

  • Data Analysis:

    • Pharmacodynamics: Correlate plasma concentrations of ODE with changes in ECG intervals. A clear, exposure-dependent increase in the QRS and PR intervals is the expected efficacy biomarker.[7]

    • Safety: Assess QT interval changes, correcting for heart rate (e.g., using a dog-specific formula). According to ICH guidelines, the absence of significant QT prolongation at high exposure levels provides strong evidence of safety.[18][29] Monitor for any spontaneous arrhythmias.

    • Hemodynamics: Evaluate effects on blood pressure and heart rate.

Diagram 2: Integrated Preclinical Assessment Workflow

This diagram outlines the logical progression of experiments, from in vitro target validation to in vivo safety assessment, forming a comprehensive data package for decision-making.

Preclinical_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_exvivo Phase 2: Ex Vivo Organ-Level Assessment cluster_invivo Phase 3: In Vivo Systemic Evaluation cluster_analysis Phase 4: Integrated Risk Assessment Nav1.5 Target Validation: hNav1.5 Patch Clamp (IC50, Kinetics) MEA Integrated Cellular Efficacy: hiPSC-CM MEA (FPD, Na+ Spike) Nav1.5->MEA hERG Off-Target Safety: hERG Patch Clamp (IC50) Risk Calculate Safety Margins (hERG IC50 vs. Cmax) (QRS/QT Effects vs. Exposure) hERG->Risk Langendorff Langendorff Heart (ECG, APD, Proarrhythmia) MEA->Langendorff InVivo Conscious Telemetered Canine (PK/PD, ECG Safety) Langendorff->InVivo InVivo->Risk Decision Go / No-Go Decision for Further Development Risk->Decision

Caption: A structured workflow for early-stage evaluation of ODE.

Conclusion and Future Directions

This technical guide outlines a comprehensive, multi-step process for the early-stage preclinical characterization of this compound. By systematically progressing from molecular target engagement to integrated in vivo models, researchers can build a robust data package that defines the compound's primary pharmacodynamic effects and, crucially, its cardiovascular safety profile.

A favorable outcome from this program—demonstrating potent, use-dependent Nav1.5 blockade with a wide safety margin over hERG inhibition and no unexpected proarrhythmic signals in ex vivo and in vivo models—would provide a strong rationale for advancing the compound. Future research would then focus on efficacy in specific arrhythmia disease models (e.g., atrial fibrillation) and formal IND-enabling toxicology studies.

References

  • Anonymous. (n.d.). A new method for evaluation of safety of antiarrhythmic drugs. PubMed. Retrieved from [Link]

  • Dresel, P. E. (1985). Electrophysiologic actions of O-demethyl encainide: an active metabolite. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

  • Winkle, R. A., Peters, F., Kates, R. E., Harrison, D. C. (1983). Relation of blood level and metabolites to the antiarrhythmic effectiveness of encainide. The American Journal of Cardiology. Retrieved from [Link]

  • European Medicines Agency. (2005). ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Gomoll, A. W., Byrne, J. E., Strosberg, A. M. (1986). Electrophysiology of O-demethyl Encainide in a Canine Model of Sustained Ventricular Tachycardia. European Journal of Pharmacology. Retrieved from [Link]

  • Kates, R. E., Harrison, D. C., Winkle, R. A. (1985). Disposition kinetics of encainide and metabolites. Clinical Pharmacology and Therapeutics. Retrieved from [Link]

  • Melle, G., et al. (2022). Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment. Archives of Toxicology. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers. European Medicines Agency. Retrieved from [Link]

  • Nickson, C. (2021). Antiarrhythmics. LITFL. Retrieved from [Link]

  • Martin, C. L., et al. (2007). A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes. British Journal of Pharmacology. Retrieved from [Link]

  • Roden, D. M. (2008). Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs. Journal of the American College of Cardiology. Retrieved from [Link]

  • Roden, D. M., Woosley, R. L. (1986). Basic and clinical cardiac electrophysiology of encainide. The American Journal of Cardiology. Retrieved from [Link]

  • Funck-Brentano, C., Kroemer, H. K., Pavlou, H., Woosley, R. L., Roden, D. M. (1989). Pharmacokinetics and metabolism of encainide. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

  • Carey, E. L. Jr, et al. (1984). Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation. Retrieved from [Link]

  • Guerra, F., et al. (2022). The many NOs to the use of Class IC antiarrhythmics: weren't the guidelines too strict? Journal of Cardiovascular Medicine. Retrieved from [Link]

  • Inotiv. (2024). Understanding ICH E14/S7B Best Practices for Nonclinical Studies. Inotiv. Retrieved from [Link]

  • Patsnap. (2024). What are Nav1.5 blockers and how do they work? Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). SCN5A. Wikipedia. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Medications for Arrhythmias. MSD Manuals. Retrieved from [Link]

  • Stambler, B. S. (2008). [Class I antiarrhythmic drugs: mechanisms, contraindications, and current indications]. Herz. Retrieved from [Link]

  • Kumar Jha, A. (2018). Preclinical Screening of Antiarrhythmatic Agents- Mpharm-edited.pptx. Slideshare. Retrieved from [Link]

  • Turgeon, J., et al. (1986). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. The Journal of Clinical Investigation. Retrieved from [Link]

  • Lei, M., et al. (2018). Modernized Classification of Cardiac Antiarrhythmic Drugs. Circulation. Retrieved from [Link]

  • Clapp, M. A., et al. (2023). Mechanistic Characterization of Cardiac Arrhythmia from Electrical and Optical Mapping in Langendorff-Perfused Rabbit Hearts. Computing in Cardiology. Retrieved from [Link]

  • Anonymous. (n.d.). hERG Assay. Slideshare. Retrieved from [Link]

  • Celerion. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double Negative” TQT Waiver. Celerion. Retrieved from [Link]

  • Darpo, B., et al. (2021). The New S7B/E14 Question and Answer Draft Guidance for Industry. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Arrhythmias in Langendorff-perfused hearts. MAPs from a CON (A) and MCT... ResearchGate. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. Retrieved from [Link]

  • Gomoll, A. W., et al. (1983). Antiarrhythmic activity of the O-demethyl metabolite of encainide. Pharmacologist. Retrieved from [Link]

  • Shy, D., et al. (2010). Roles and regulation of the cardiac sodium channel Nav1.5: Recent insights from experimental studies. Cardiovascular Research. Retrieved from [Link]

  • Wu, J., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Retrieved from [Link]

  • Lynch, J. J., et al. (1986). Differential effects of O-demethyl encainide on induced and spontaneous arrhythmias in the conscious dog. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

  • Liao, R., et al. (2012). The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Retrieved from [Link]

  • Pugsley, M. K. (2007). Preclinical cardiac safety assessment of drugs. Expert Opinion on Drug Safety. Retrieved from [Link]

  • Afridi, S. (2024). (PDF) Preclinical Evaluation of Antiarrhythmic Agents. ResearchGate. Retrieved from [Link]

  • Patterson, E., et al. (1982). Preclinical assessment of antiarrhythmic drugs. American Heart Journal. Retrieved from [Link]

  • El-Haou, S., et al. (2022). Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts. Frontiers in Physiology. Retrieved from [Link]

  • Johnston, A., et al. (1985). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

  • León-Ariza, H. H., et al. (2014). Nav1.5 cardiac sodium channels, regulation and clinical implications. Revista de la Facultad de Medicina. Retrieved from [Link]

  • Pabel, S., et al. (2015). Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models. British Journal of Pharmacology. Retrieved from [Link]

  • Axion BioSystems. (2019). 1 System, 4 Cardiac Assays on the Maestro multiwell MEA system. YouTube. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Cardiac MEA. Axion BioSystems. Retrieved from [Link]

  • Molecular Devices. (2018). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. YouTube. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of O-Demethylencainide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the quantification of O-Demethylencainide (ODE), the primary active metabolite of the antiarrhythmic drug Encainide, in human plasma samples. Given the significant pharmacological activity of ODE and its higher plasma concentrations compared to the parent drug in most individuals, accurate measurement is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2] This method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and sensitivity. We describe a comprehensive workflow, including two validated sample preparation protocols—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—followed by optimized chromatographic separation and mass spectrometric detection. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this compound bioanalysis.

Introduction: The Rationale for Quantifying this compound

Encainide is a class Ic antiarrhythmic agent that undergoes extensive first-pass metabolism in the liver. This biotransformation is subject to genetic polymorphism, leading to two distinct patient populations: extensive metabolizers (EMs) and poor metabolizers (PMs).[3] In EMs, who constitute the majority of the population, Encainide is rapidly converted to its more potent, active metabolites: this compound (ODE) and 3-methoxy-O-demethyl encainide (MODE).[2] Plasma concentrations of these metabolites, particularly ODE, are often significantly higher than those of the parent drug and correlate more closely with the observed pharmacological effects.[1] Therefore, the quantitative analysis of ODE is paramount for accurately assessing the pharmacokinetic profile and pharmacodynamic response to Encainide therapy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[4] This application note provides a detailed, step-by-step protocol for quantifying ODE in plasma, grounded in established principles of bioanalytical method validation to ensure data integrity and reliability, in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[5][6]

Materials and Reagents

Chemicals and Solvents
  • This compound reference standard (≥98% purity)

  • Encainide-d5 (or other suitable stable isotope-labeled internal standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • N-butyl chloride (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Human plasma (K2-EDTA anticoagulant)

Consumables
  • Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Pipette tips

  • Autosampler vials with inserts

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)

  • 96-well collection plates

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table 1: Proposed Mass Spectrometric Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound339.2114.115025
Internal Standard
Encainide-d5358.2114.115025

Note: The molecular formula for Encainide is C₂₂H₂₈N₂O₂ with a molecular weight of 352.47 g/mol .[1][7] The molecular formula for this compound is C₂₁H₂₆N₂O₂ with a molecular weight of 338.44 g/mol . The precursor ions represent the protonated molecules [M+H]⁺. The product ions and collision energies are theoretical and must be optimized experimentally by infusing a standard solution of this compound into the mass spectrometer. The most common fragment for similar piperidine-containing structures corresponds to the charged 1-methyl-piperidine moiety (m/z 98) or a related fragment (m/z 114). The use of a stable isotope-labeled internal standard like Encainide-d5 is highly recommended for correcting matrix effects and variability.[8] If a deuterated standard is unavailable, a structurally similar compound not present in the sample, such as flecainide or propafenone, can be used after thorough validation.[5][9]

Table 2: Chromatographic Gradient
Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
4.55

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.

Preparation of Calibration Standards and Quality Controls

Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (low, medium, and high).

Protocol Option 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated HPLC-UV method for Encainide and its metabolites.[9] LLE is a classic, cost-effective technique that provides a clean extract by partitioning the analyte into an immiscible organic solvent.

LLE Procedure
  • Sample Aliquoting: Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to each tube (except for double blanks).

  • pH Adjustment: Add 50 µL of 2M ammonium hydroxide to each tube and vortex briefly to basify the plasma (to approx. pH 8.5). This ensures the analyte is in its neutral, more organic-soluble form.

  • Extraction: Add 1 mL of extraction solvent (N-butyl chloride containing 5% v/v isopropyl alcohol).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol Option 2: Solid-Phase Extraction (SPE)

SPE offers excellent sample cleanup and the potential for analyte concentration. This generic protocol for basic drugs is a strong starting point and should be optimized for this compound.[2]

SPE Procedure
  • Sample Aliquoting and IS Addition: Pipette 200 µL of plasma sample into a tube, and add 20 µL of the 100 ng/mL IS working solution.

  • Sample Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube or 96-well plate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

A full validation of this bioanalytical method should be performed according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for the intended application.[5][6] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.

  • Calibration Curve and Linearity: A calibration curve should be generated using a weighted (e.g., 1/x²) linear regression. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels on multiple days. The mean accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ).

  • Recovery: The efficiency of the extraction process should be evaluated by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Assessed to ensure that components of the plasma matrix do not cause ion suppression or enhancement of the analyte or IS signal.

  • Stability: The stability of this compound should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80 °C.[9]

Data Visualization and Workflow

Diagram 1: Overall Bioanalytical Workflowdot

workflow reconstitute Reconstitute in Mobile Phase lcms LC-MS/MS Analysis (C18 Separation, MRM Detection) reconstitute->lcms data Data Processing (Integration & Quantification) lcms->data report Report Results (ng/mL) data->report evap1 evap1 evap1->reconstitute evap2 evap2 evap2->reconstitute

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of O-Demethylencainide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Demethylencainide (ODE), a primary active metabolite of the antiarrhythmic drug encainide, in human plasma. Encainide undergoes extensive metabolism, and its therapeutic and toxic effects are significantly influenced by the concentrations of its active metabolites, including ODE.[1][2] Therefore, a reliable bioanalytical method for ODE is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The described method utilizes solid-phase extraction (SPE) for sample cleanup and an isotopically labeled internal standard (IS) to ensure accuracy and precision. The method has been validated according to the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines and demonstrates excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range.[3][4][5]

Introduction

Encainide is a Class Ic antiarrhythmic agent that demonstrates complex metabolism.[6] The drug is extensively metabolized in the liver, primarily through O-demethylation to form this compound (ODE) and subsequent 3-methoxy-O-demethylation to form 3-methoxy-O-desmethyl-encainide (MODE).[7][8] These metabolites are pharmacologically active and contribute significantly to the overall antiarrhythmic effect, particularly in extensive metabolizers.[1][2] Genetic polymorphism in the cytochrome P450 2D6 (CYP2D6) enzyme leads to two distinct phenotypes: extensive metabolizers (EM) and poor metabolizers (PM).[2] In EMs, plasma concentrations of ODE can be substantially higher than the parent drug.[7] Given that ODE is a more potent antiarrhythmic agent than encainide itself, accurate measurement of its concentration in plasma is essential for understanding the pharmacokinetic-pharmacodynamic relationship of encainide therapy.[2][8]

This application note presents a detailed protocol for a robust LC-MS/MS method for the determination of ODE in human plasma. The method is designed to provide the high sensitivity, specificity, and throughput required for regulated bioanalysis in clinical and research settings.

Experimental

Materials and Reagents
  • Analytes and Internal Standard: this compound (ODE) and this compound-d3 (ODE-d3) reference standards were procured from a certified supplier.

  • Chemicals and Solvents: HPLC-grade methanol, acetonitrile, and water were used. Formic acid and ammonium acetate were of analytical grade.

  • Biological Matrix: Drug-free human plasma was obtained from a commercial vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was employed for the analysis.

Table 1: LC-MS/MS Instrumentation

ComponentDescription
HPLC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad™ 6500+ or equivalent
Analytical Column Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Sample Preparation

A solid-phase extraction (SPE) method was developed for the efficient extraction of ODE and the internal standard from plasma, minimizing matrix effects.[9][10]

Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add 25 µL of the internal standard working solution (ODE-d3) and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

Chromatographic separation was achieved using a gradient elution to ensure separation of ODE from potential interferences.

Table 2: Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

Table 3: Mass Spectrometer Parameters

ParameterThis compound (ODE)This compound-d3 (ODE-d3)
Precursor Ion (Q1) m/z 339.2342.2
Product Ion (Q2) m/z 114.1114.1
Dwell Time 100 ms100 ms
Collision Energy (CE) 25 eV25 eV
Declustering Potential (DP) 80 V80 V

Method Validation

The method was validated in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[4][11][12]

Selectivity and Specificity

The selectivity of the method was assessed by analyzing blank plasma samples from six different individuals. No significant interfering peaks were observed at the retention times of ODE and the internal standard. This is crucial to avoid erroneous results due to cross-signal contributions from other metabolites or endogenous compounds.[13][14]

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for ODE in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high). The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 8.5± 10.2≤ 9.8± 11.5
Low1.5≤ 6.2± 7.5≤ 7.1± 8.3
Medium75≤ 4.8± 5.1≤ 5.9± 6.4
High400≤ 3.5± 4.2≤ 4.7± 5.0
Matrix Effect

The matrix effect was evaluated by comparing the peak areas of ODE and IS in post-extraction spiked samples with those in neat solutions. The coefficient of variation of the matrix factor was less than 15%, indicating no significant ion suppression or enhancement from the plasma matrix.[9][15]

Recovery

The extraction recovery of ODE was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The recovery was consistent and reproducible across the QC levels, with a mean recovery of >85%.

Stability

The stability of ODE in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that ODE is stable under all tested conditions.

Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result p Plasma Sample (100 µL) is Add IS (ODE-d3) p->is acid Add 4% H3PO4 is->acid spe Solid-Phase Extraction acid->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc LC Separation (C18 Column) evap->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data quant Quantification of ODE data->quant

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

A sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring of encainide. The use of solid-phase extraction provides clean extracts and minimizes matrix effects, while the stable isotope-labeled internal standard ensures high accuracy and precision.

References

  • Roden, D. M., & Woosley, R. L. (1986). Disposition kinetics of encainide and metabolites. The American journal of cardiology, 58(5), 4C–9C. [Link]

  • Roden, D. M., Woosley, R. L., & Primm, R. K. (1986). Relation of blood level and metabolites to the antiarrhythmic effectiveness of encainide. The American journal of cardiology, 58(5), 10C–15C. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wang, T., Roden, D. M., Wolfenden, H. T., Woosley, R. L., Wood, A. J., & Wilkinson, G. R. (1984). Oxidative metabolism of encainide: polymorphism, pharmacokinetics and clinical considerations. Journal of pharmacology and experimental therapeutics, 228(3), 605–611. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Turgeon, J., & Roden, D. M. (1988). Clinical pharmacokinetics of encainide. Clinical pharmacokinetics, 14(3), 141–147. [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • Grokipedia. (2026). Encainide. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Taylor, P. J. (2012). Perspectives on Addressing Ionization Matrix Effects in Lc–Ms Bioanalysis. Bioanalysis, 4(11), 1333-1339. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Cech, P. G., & Enke, C. G. (2021). Cross-Signal Contribution as a Challenge in LC–MS/MS Bioanalysis. Analytical Chemistry, 93(27), 9375-9384. [Link]

  • Carey, C. M., & van der Merwe, D. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Clinical Chemistry, 63(8), 1422-1424. [Link]

  • Zhang, Y., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 118-124. [Link]

Sources

Application Notes & Protocols: A Guide to Preclinical Evaluation of O-Demethylencainide Using In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Encainide is a Class Ic antiarrhythmic agent whose clinical efficacy is largely dependent on its hepatic metabolism. The compound undergoes polymorphic oxidation, leading to the formation of several metabolites. Among these, O-demethylencainide (ODE) and 3-methoxy-O-demethylencainide (MODE) are pharmacologically active.[1][2] Notably, in extensive metabolizers, the plasma concentrations of ODE can significantly exceed those of the parent drug, and ODE itself is a more potent antiarrhythmic agent than encainide.[1][3][4] In fact, many of the electrophysiological effects observed during long-term oral encainide therapy, such as prolongation of the AH interval and refractory periods, are attributed to the accumulation and action of ODE.[5]

This guide provides a comprehensive framework for the preclinical evaluation of this compound (ODE). Given its primary role as a potent sodium channel blocker, its pharmacological profile extends beyond antiarrhythmic activity to potential anticonvulsant and local anesthetic effects. The selection of appropriate animal models is therefore critical to thoroughly characterize its efficacy, safety, and therapeutic potential. These application notes detail validated protocols for a multi-tiered investigational approach, from high-throughput screening to translationally relevant large animal studies, enabling researchers to make informed decisions in the drug development pipeline.

Rationale for Model Selection: A Multi-System Approach

The mechanism of action of ODE, primarily potent voltage-gated sodium channel blockade, dictates the spectrum of its potential physiological effects. A robust preclinical investigation must therefore assess its impact across cardiovascular and neurological systems. The choice of animal model is contingent on the specific research question, balancing factors such as physiological relevance, throughput, cost, and ethical considerations.

The following workflow provides a logical framework for selecting the appropriate model system based on the stage of research and the specific endpoint being investigated.

ModelSelectionWorkflow cluster_stage Research Stage & Objective cluster_models Recommended Animal Models Start Define Research Question Screening Early Screening: Efficacy & Toxicity Profile Start->Screening High-Throughput Screening Efficacy Efficacy Confirmation: Dose-Response & Mechanism Start->Efficacy Detailed Efficacy Studies Translational Translational Validation: Clinically Relevant Scenarios Start->Translational Pre-IND/ Clinical Relevance Zebrafish Zebrafish Larvae (High-Throughput Cardiotoxicity & Arrhythmia Screening) Screening->Zebrafish Cardiovascular Focus Rodent_Chem Rodent (Mouse/Rat) (Chemically-Induced Arrhythmia/Seizure Models) Screening->Rodent_Chem CNS/CV Focus Efficacy->Translational Advance Candidate Efficacy->Rodent_Chem Rodent_Anesth Rodent (Guinea Pig/Mouse) (Local Anesthesia Models) Efficacy->Rodent_Anesth Local Anesthetic Properties Canine Canine Model (Ischemia/Heart Failure-Induced Arrhythmia, Hemodynamics) Translational->Canine

Caption: Model Selection Workflow for this compound Evaluation.

Antiarrhythmic Efficacy Models

The primary therapeutic indication for ODE is the treatment of cardiac arrhythmias. The following models provide a tiered approach to evaluating its antiarrhythmic potential.

High-Throughput Screening: The Zebrafish Larva Model

Rationale: Zebrafish larvae offer a powerful in vivo platform for early-stage cardiotoxicity and efficacy screening.[6][7] Their optical transparency allows for non-invasive, real-time imaging of cardiac function, while their cardiac electrophysiology shares key similarities with humans, including P-QRS-T complexes in adult ECGs.[6][8] This model is ideal for rapidly assessing effects on heart rate, rhythm, contractility, and identifying potential proarrhythmic liabilities like QT prolongation.

Protocol: Cardiotoxicity and Arrhythmia Assessment in Zebrafish Larvae

  • Animal Husbandry: Maintain wild-type or transgenic (e.g., Tg(myl7:EGFP) with fluorescent cardiomyocytes) zebrafish according to standard protocols. Collect embryos post-fertilization.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in embryo medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all groups and does not exceed 0.1%.

  • Exposure: At 72 hours post-fertilization (hpf), array individual larvae into 96-well plates. Replace the embryo medium with the prepared ODE solutions or vehicle control.

  • Incubation: Incubate the plates at 28.5°C for a defined period (e.g., 24 hours).

  • Data Acquisition:

    • At 96 hpf, assess larvae for gross morphological defects, pericardial edema, and survival under a stereomicroscope.

    • Using a high-speed digital camera mounted on an inverted microscope, record 30-60 second videos of the ventricular chamber of individual larvae.

  • Endpoint Analysis:

    • Heart Rate: Manually count beats or use automated software to determine beats per minute.

    • Arrhythmia: Quantify atrioventricular (AV) block (e.g., 2:1 block where two atrial contractions occur for every one ventricular contraction) and other rhythm disturbances.

    • Contractility: Measure the ventricular fractional shortening from the videos as an index of contractility.

  • Positive Control: Include a group treated with a known arrhythmogenic compound (e.g., terfenadine) to validate model sensitivity.

Rodent Models for Initial Efficacy

Rationale: Chemically-induced arrhythmia models in rodents are well-established for screening antiarrhythmic compounds. They are cost-effective, reproducible, and allow for rapid evaluation of efficacy against specific arrhythmic triggers. The aconitine-induced arrhythmia model in rats, for instance, is particularly useful as it has been previously used to demonstrate the high potency of ODE.[4]

Protocol: Aconitine-Induced Ventricular Arrhythmia in Rats

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., urethane). Surgically expose the jugular vein for drug infusion and insert subcutaneous needle electrodes for continuous ECG monitoring (Lead II).

  • Stabilization: Allow the animal to stabilize for 15-20 minutes post-surgery, ensuring a stable heart rate and ECG morphology.

  • Test Compound Administration: Administer this compound or vehicle control via intravenous (IV) bolus or infusion.

  • Arrhythmia Induction: After a set pretreatment time (e.g., 10 minutes), begin a continuous IV infusion of aconitine (e.g., 10 µg/kg/min).

  • Endpoint Monitoring: Continuously record the ECG. The primary endpoints are:

    • Time to onset of ventricular premature beats (VPBs).

    • Time to onset of ventricular tachycardia (VT).

    • Time to onset of ventricular fibrillation (VF).

    • Time to cardiac arrest/death.

  • Data Analysis: Compare the time to onset of each arrhythmic event between the vehicle-treated and ODE-treated groups. A significant delay in the onset of arrhythmias in the ODE group indicates antiarrhythmic activity.[4]

  • Positive Control: A group pretreated with a known antiarrhythmic such as lidocaine or flecainide should be included to validate the assay.

Advanced Efficacy & Translational Models: The Canine Model

Rationale: The canine heart is an excellent translational model for human cardiac electrophysiology due to its similar size, heart rate, and ionic current profile.[9][10] Models of ischemia-induced arrhythmias are particularly relevant as they mimic arrhythmias occurring in the context of myocardial infarction, a common clinical scenario.[2][11][12]

Protocol: Ischemia-Induced Ventricular Tachycardia in Canines

  • Model Creation: This is a survival surgery model. In anesthetized mongrel dogs, an anterior myocardial infarction is created by occluding the left anterior descending (LAD) coronary artery.[11][12] Animals are allowed to recover for several days to weeks, allowing a stable infarct scar to form, which serves as the substrate for reentrant ventricular tachycardia.

  • Electrophysiology Study:

    • After the recovery period, animals are re-anesthetized for a terminal electrophysiology study.

    • Catheters are introduced into the heart via peripheral vessels for ECG recording and programmed electrical stimulation (PES).

    • Baseline measurements of cardiac conduction intervals (PR, QRS, QT) are recorded.

  • Compound Administration: this compound is administered via IV infusion to achieve target plasma concentrations.

  • Arrhythmia Induction & Assessment:

    • Programmed electrical stimulation (delivering precisely timed premature stimuli) is performed from the right ventricle to attempt to induce ventricular tachycardia (VT).

    • The primary endpoint is the inducibility of sustained VT. The efficacy of ODE is determined by its ability to render VT non-inducible or to terminate it.

    • Changes in electrophysiological parameters (e.g., ventricular refractory period, conduction velocity) are also measured.

  • Workflow Visualization:

CanineProtocolFlow cluster_prep Phase 1: Model Creation (Survival) cluster_study Phase 2: Electrophysiology Study (Terminal) Anesthesia1 Anesthetize Dog Surgery Induce Myocardial Infarction (LAD Occlusion) Anesthesia1->Surgery Recovery Recovery Period (3-7 Days) Surgery->Recovery Anesthesia2 Re-anesthetize Dog Recovery->Anesthesia2 Proceed to Terminal Study Catheter Insert EP Catheters Anesthesia2->Catheter Baseline Record Baseline ECG & Perform Baseline PES Catheter->Baseline DrugAdmin Administer this compound (IV Infusion) Baseline->DrugAdmin PostDrugPES Perform Post-Drug PES to Assess VT Inducibility DrugAdmin->PostDrugPES Endpoint Endpoint: Change in VT Inducibility, ECG Intervals, Refractoriness PostDrugPES->Endpoint

Caption: Workflow for the Canine Ischemia-Induced Arrhythmia Model.

Neurological Effects: Anticonvulsant & Local Anesthetic Activity

Sodium channel blockers frequently exhibit activity in the central and peripheral nervous systems. Evaluating ODE for these potential effects is crucial for a complete pharmacological profile.

Screening for Anticonvulsant Properties

Rationale: The Maximal Electroshock Seizure (MES) test in mice is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[13][14] The model's endpoint, the tonic hindlimb extension, is robust and easily quantifiable. It is particularly sensitive to drugs that act by blocking voltage-gated sodium channels.[15]

Protocol: Maximal Electroshock Seizure (MES) Test in Mice

  • Animal Selection: Use male albino mice (e.g., Swiss Webster) weighing 20-25g.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, IP) at various doses. Include a vehicle control group.

  • Test Procedure: At the time of expected peak drug effect (e.g., 30 minutes post-IP injection), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Endpoint: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid, extended posture of the hindlimbs for at least 3 seconds.

  • Data Analysis: The primary endpoint is the percentage of animals protected from the tonic hindlimb extension at each dose. Calculate the ED50 (the dose that protects 50% of the animals).

  • Positive Control: Include a group treated with a known anticonvulsant like phenytoin to validate the model.[16]

Assessing Local Anesthetic Effects

Rationale: The guinea pig infiltration anesthesia model provides a quantitative measure of local anesthetic action.[17][18] The endpoint is the suppression of a cutaneous reflex (flinch or twitch) in response to a stimulus, which is a direct measure of nerve conduction blockade.

Protocol: Intradermal Wheal Anesthesia in Guinea Pigs

  • Animal Preparation: Use Hartley guinea pigs (300-400g). Carefully shave the dorsal skin to create a clear area for injection and observation.

  • Injection: Inject a small volume (e.g., 0.1 mL) of this compound solution intradermally to raise a small wheal. Administer several doses to different sites on the same animal, along with a saline control.

  • Stimulation & Observation: At set time intervals (e.g., 5, 15, 30, 60 minutes) after injection, apply a stimulus (e.g., a sharp pinprick) to the center of the wheal.

  • Endpoint: Record whether the animal responds with a cutaneous muscle twitch. The absence of a response is considered a positive sign of anesthesia.

  • Data Analysis: The primary endpoints are the onset of action and the duration of the anesthetic block for each dose.

  • Positive Control: Include a wheal injected with a standard local anesthetic like lidocaine or bupivacaine for comparison.[17][19]

Data Summary and Interpretation

A systematic preclinical evaluation will generate a wide range of data. The following tables summarize the key models and the quantitative data that should be collected to build a comprehensive profile for this compound.

Table 1: Summary of Animal Models for this compound (ODE) Evaluation

Model Type Species Primary Endpoint(s) Strengths Limitations
High-Throughput Cardiotoxicity Zebrafish LarvaHeart rate, AV block, Contractility, MorphologyHigh-throughput, low cost, transparent physiology[6][20]Differences in ion channels, drug metabolism, not a mammal[21]
Chemically-Induced Arrhythmia Rat / MouseTime to VPB, VT, VF; SurvivalRapid efficacy screen, reproducible, low cost[4][22]Lacks underlying pathology, anesthetic effects can confound results
Ischemia-Induced Arrhythmia CanineInducibility of sustained VT, ECG intervals, Refractory periodHigh translational relevance to human EP[9][10][11]High cost, low throughput, ethical considerations, complex surgery
Maximal Electroshock Seizure MouseProtection from tonic hindlimb extension (ED50)Validated for anti-seizure drugs, sodium channel sensitivity[15][16]Not a model of chronic epilepsy, tests acute seizure threshold only
Infiltration Anesthesia Guinea PigOnset and duration of sensory blockDirect measure of local nerve blockade, quantitativeDoes not assess systemic effects or different nerve fiber types

Table 2: Key Quantitative Parameters and Expected Outcomes

Model Parameter Unit Example Positive Control Interpretation of ODE Effect
Zebrafish Heart Ratebeats/minTerfenadine (decreases)Dose-dependent change (bradycardia expected)
Zebrafish AV Block Incidence%Amiodarone (increases)Dose-dependent increase may indicate toxicity
Rat (Aconitine) Time to VTsecondsLidocaine (increases)Significant increase indicates antiarrhythmic efficacy[4]
Canine (Ischemia) VT Inducibility% of animalsFlecainide (decreases)Reduction or elimination of inducible VT indicates efficacy[2]
Mouse (MES) ED50mg/kgPhenytoin (~9 mg/kg, IP)A finite ED50 indicates anticonvulsant activity
Guinea Pig Duration of BlockminutesBupivacaine (increases)Dose-dependent increase in duration indicates local anesthetic effect[23]

Conclusion

The preclinical characterization of this compound requires a multi-faceted approach that acknowledges its potent sodium channel blocking activity. The protocols and models outlined in this guide provide a strategic pathway for investigation. Beginning with high-throughput zebrafish screens allows for early identification of cardiac effects and liabilities. Subsequent evaluation in validated rodent models of arrhythmia, seizure, and local anesthesia can efficiently establish a broad efficacy and safety profile. Finally, the use of translationally relevant large animal models, such as the canine post-infarction model, is indispensable for confirming efficacy in a system that closely mimics human cardiac electrophysiology.[10] By systematically applying these methods, researchers can build a robust data package to support the further clinical development of this compound as a potential therapeutic agent.

References

  • ZeClinics. (2025, September 15). Zebrafish for Cardiotoxicity Screening in Drug Development. ZeClinics.
  • Inuama, K., et al. (n.d.).
  • Van der Werf, C., et al. (n.d.).
  • MDPI. (n.d.). Zebrafish as a Model of Cardiac Pathology and Toxicity: Spotlight on Uremic Toxins. MDPI.
  • MDPI. (n.d.). In Vivo Approaches to Understand Arrhythmogenic Cardiomyopathy: Perspectives on Animal Models. MDPI.
  • Semantic Scholar. (n.d.). A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS.
  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
  • Cureus. (2024, September 10).
  • Circulation Research. (2022, June 9). Animal Models to Study Cardiac Arrhythmias.
  • Barker-Haliski, M. L., et al. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
  • NC3Rs. (n.d.). Rodent models of epilepsy.
  • Circulation Research. (2022, June 9). Animal Models to Study Cardiac Arrhythmias. [Link]

  • NIH. (n.d.). Canine Model of Ischemia-Induced Ventricular Tachycardia. PubMed Central.
  • Jaillon, P. (1990). Pharmacokinetics and metabolism of encainide. PubMed.
  • PubMed. (n.d.).
  • Dove Medical Press. (2014, September 9).
  • Creative Biolabs. (n.d.). Rodent Epilepsy Models.
  • PubMed. (n.d.).
  • NIH. (2021, January 22). Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity. PubMed Central.
  • Oxford Academic. (2019, July 30). Comparison of Zebrafish Larvae and hiPSC Cardiomyocytes for Predicting Drug-Induced Cardiotoxicity in Humans. Toxicological Sciences.
  • ResearchGate. (n.d.). Animal Models Used in the Screening of Antiepileptic Drugs.
  • NIH. (n.d.). Molecular mechanisms of anthracycline induced cardiotoxicity: Zebrafish come into play. PubMed Central.
  • NIH. (n.d.). Modelling epilepsy in the mouse: challenges and solutions. PubMed Central.
  • NIH. (n.d.). Translational Models of Arrhythmia Mechanisms and Susceptibility: Success and Challenges of Modeling Human Disease. PubMed Central.
  • Aging and disease. (n.d.). Animal Models of Epilepsy: A Phenotype-oriented Review.
  • Roden, D. M., et al. (1982). Antiarrhythmic activity of the O-demethyl metabolite of encainide. PubMed.
  • ACP Journals. (n.d.). Canine Models for Ventricular Tachyarrhythmia.
  • Indian Journal Of Basic And Applied Medical Research. (n.d.). Effect of local anesthetics on animal models.
  • PubMed. (n.d.). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs.
  • MDPI. (2024, August 22).
  • NIH. (2023, November 15).
  • ResearchGate. (2018, December 7). (PDF) COMPARISON OF COMMON CLINICALLY USED LOCAL ANESTHETICS ON ANIMAL MODELS.
  • PubMed. (n.d.). Electrophysiologic actions of O-demethyl encainide: an active metabolite.

Sources

Application Notes and Protocols for O-Demethylencainide in Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Key Metabolite

O-Demethylencainide (ODE) stands as a principal and pharmacologically active metabolite of the Class IC antiarrhythmic agent, encainide.[1][2][3] Encainide itself exerts its antiarrhythmic effects primarily through its metabolites, with ODE being a particularly potent blocker of cardiac sodium channels.[1][4][5] In individuals who are extensive metabolizers, ODE and another metabolite, 3-methoxy-O-demethyl encainide (MODE), are the primary mediators of the observed electrophysiological effects during long-term encainide therapy.[4][6][7] The study of ODE is therefore crucial for a comprehensive understanding of the antiarrhythmic and proarrhythmic potential of this class of drugs.

This guide provides an in-depth exploration of the application of ODE in cardiac arrhythmia research, offering detailed protocols for in vitro and in vivo models. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize ODE as a tool to investigate the mechanisms of cardiac arrhythmias and to screen for novel antiarrhythmic therapies.

Pharmacological Profile and Mechanism of Action

This compound is a potent voltage-gated sodium channel blocker.[8][9] Its primary mechanism of action involves binding to the sodium channels in cardiomyocytes, thereby reducing the fast inward sodium current (INa) that is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[9] This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[7][8] Notably, ODE is significantly more potent than its parent compound, encainide.[1][5][10]

Electrophysiological Effects

The sodium channel blocking properties of ODE manifest as distinct changes in the electrocardiogram (ECG) and intracardiac electrophysiological recordings. These include:

  • Prolongation of the QRS duration: Reflecting slowed ventricular conduction.[7][10][11]

  • Prolongation of the PR interval: Indicating slowed atrioventricular (AV) conduction.[7]

  • Increase in the AH and HV intervals: Localizing the conduction slowing to the AV node and His-Purkinje system, respectively.[7][11][12]

  • Prolongation of atrial and ventricular effective refractory periods. [7][12]

These effects contribute to its ability to suppress arrhythmias, but also underlie its potential for proarrhythmic effects, a characteristic of Class IC agents.[2][7]

Metabolism of Encainide to this compound

The metabolic conversion of encainide to its active metabolites is a critical aspect of its pharmacology.

Encainide Encainide ODE This compound (ODE) (Potent Na+ Channel Blocker) Encainide->ODE CYP2D6 (O-demethylation) NDE N-Demethylencainide (NDE) Encainide->NDE N-demethylation Other Other Metabolites Encainide->Other MODE 3-Methoxy-O-demethylencainide (MODE) (Active Metabolite) ODE->MODE Methylation

Caption: Metabolic pathway of Encainide.

Encainide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to ODE.[1][2] This metabolic pathway is subject to genetic polymorphism, leading to two distinct phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs).[3][6] In EMs, who constitute the majority of the population, encainide has a short half-life and the antiarrhythmic effects are predominantly due to the accumulation of ODE and MODE.[2][6] In PMs, encainide is cleared more slowly and the parent drug itself is responsible for the observed effects.[6]

Experimental Protocols for Investigating this compound

In Vitro Assessment: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for characterizing the effects of a compound on specific ion channels.[13][14]

Objective: To determine the potency and mechanism of this compound blockade of cardiac sodium channels (Nav1.5).

Experimental Workflow:

Caption: Patch-clamp experimental workflow.

Detailed Protocol:

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat, guinea pig, or rabbit) by enzymatic digestion.[15] Alternatively, use cell lines stably expressing the human cardiac sodium channel isoform, Nav1.5 (SCN5A).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate sodium currents, other ionic currents should be blocked (e.g., using Cs+ in the internal solution for K+ channels and nifedipine for L-type Ca2+ channels).

    • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and make fresh serial dilutions in the external solution on the day of the experiment.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.[14]

    • Hold the cell membrane potential at a level where most sodium channels are in the resting state (e.g., -120 mV).

    • Elicit sodium currents using depolarizing voltage steps (e.g., to -20 mV for 50 ms).

    • After recording stable baseline currents, perfuse the cell with increasing concentrations of ODE.

    • To assess use-dependent block: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) and measure the progressive reduction in current amplitude.[16]

    • To assess state-dependent block: Vary the holding potential to alter the proportion of channels in the resting, open, and inactivated states and measure the affinity of ODE for each state.[17][18]

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of different concentrations of ODE.

    • Construct a concentration-response curve and calculate the half-maximal inhibitory concentration (IC50).

    • Analyze the kinetics of block and unblock to understand the binding characteristics of ODE.

Table 1: Comparative Potency of Encainide and its Metabolites

CompoundModelEndpointPotencyReference
This compoundAconitine-induced arrhythmia (rat)25% increase in time to VT0.02 µM/kg[10]
EncainideAconitine-induced arrhythmia (rat)25% increase in time to VT0.46 µM/kg[10]
This compoundOuabain-induced arrhythmia (dog)Conversion to sinus rhythm0.15 mg/kg, i.v.[5]
EncainideOuabain-induced arrhythmia (dog)Conversion to sinus rhythm0.67 mg/kg, i.v.[5]
3-Methoxy-O-demethylencainideOuabain-induced arrhythmia (dog)Conversion to sinus rhythm0.39 mg/kg, i.v.[5]
Ex Vivo Assessment: The Langendorff-Perfused Heart

The isolated Langendorff heart model allows for the study of a drug's effects on the entire heart, free from systemic neural and hormonal influences.[19][20]

Objective: To evaluate the antiarrhythmic and proarrhythmic potential of this compound in an isolated heart model.

Experimental Workflow:

A Isolate Heart (e.g., Rabbit, Guinea Pig) B Mount on Langendorff Apparatus and Begin Retrograde Perfusion A->B C Stabilization Period B->C D Record Baseline ECG and Left Ventricular Pressure (LVP) C->D E Induce Arrhythmia (e.g., Ischemia-Reperfusion, Pacing, Aconitine) D->E F Perfuse with this compound E->F G Monitor ECG and LVP for Arrhythmia Termination or Proarrhythmia F->G H Data Analysis: Arrhythmia Duration, Incidence, Hemodynamic Parameters G->H A Anesthetize Rat and Instrument for ECG Monitoring B Administer this compound or Vehicle (Control) A->B C Infuse Aconitine at a Constant Rate B->C D Continuously Monitor ECG C->D E Determine Time to Onset of Ventricular Arrhythmias (VT, VF) D->E F Data Analysis: Compare Time to Arrhythmia and Survival Between Groups E->F

Caption: Aconitine-induced arrhythmia experimental workflow.

Detailed Protocol:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Insert ECG leads for continuous monitoring.

  • Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intravenous or intraperitoneal).

  • Arrhythmia Induction: Start a continuous intravenous infusion of aconitine.

  • Endpoint Measurement: Record the time to the first sustained ventricular arrhythmia (ventricular tachycardia or fibrillation).

  • Data Analysis: Compare the time to arrhythmia onset between the ODE-treated and control groups. A significant delay in the onset of arrhythmias in the treated group indicates antiarrhythmic efficacy.

Table 2: Electrophysiological Effects of this compound in Canines

ParameterEffectConcentrationReference
Atrial Effective Refractory PeriodIncreased149-230 ng/ml[12]
Ventricular RefractorinessIncreased149-230 ng/ml[12]
AH IntervalProlonged149-230 ng/ml[12]
HV Conduction TimeProlonged149-230 ng/ml[12]
Ventricular Tachycardia InductionNo consistent effect58-758 ng/ml[21]
Spontaneous Ventricular EctopySuppressed (>92%)>100 ng/ml[22]
Ventricular Fibrillation ThresholdDecreased (~23%)>150 ng/ml[22]

Conclusion and Future Directions

This compound is a powerful pharmacological tool for the study of cardiac arrhythmias. Its potent sodium channel blocking activity makes it an excellent candidate for investigating the fundamental mechanisms of arrhythmogenesis and for the preclinical evaluation of novel antiarrhythmic strategies. The protocols outlined in this guide provide a robust framework for researchers to explore the multifaceted electrophysiological effects of ODE.

Future research should focus on elucidating the precise binding site of ODE on the sodium channel and exploring its effects on other cardiac ion channels, which may contribute to its overall pharmacological profile. Furthermore, the use of patient-specific induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in conjunction with these models will offer a more personalized approach to understanding the efficacy and potential risks associated with ODE and other Class IC antiarrhythmic agents. [23]

References

  • Encainide – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Encainide - Grokipedia. (URL: [Link])

  • Pharmacokinetics and metabolism of encainide - PubMed. (URL: [Link])

  • Encainide - PubMed. (URL: [Link])

  • Animal Models to Study Cardiac Arrhythmias | Circulation Research. (URL: [Link])

  • Electrophysiologic actions of O-demethyl encainide: an active metabolite. | Circulation. (URL: [Link])

  • Relation of blood level and metabolites to the antiarrhythmic effectiveness of encainide - PubMed. (URL: [Link])

  • Animal models of cardiac arrhythmias1 | Cardiovascular Research - Oxford Academic. (URL: [Link])

  • Animal Models to Study Cardiac Arrhythmias - PubMed - NIH. (URL: [Link])

  • Custom Animal Models of Arrhythmia - Ace Therapeutics. (URL: [Link])

  • Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed. (URL: [Link])

  • Antiarrhythmic activity of the O-demethyl metabolite of encainide - PubMed. (URL: [Link])

  • Mouse models of cardiac arrhythmias - PMC - NIH. (URL: [Link])

  • Electrophysiological effects of encainide and its metabolites in 11 patients - PubMed. (URL: [Link])

  • Basic and clinical cardiac electrophysiology of encainide - PubMed. (URL: [Link])

  • Electrophysiology of O-demethyl Encainide in a Canine Model of Sustained Ventricular Tachycardia - PubMed. (URL: [Link])

  • Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC - PubMed Central. (URL: [Link])

  • Drug screening methods for antiarrhythmic agents | PPTX - Slideshare. (URL: [Link])

  • A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - NIH. (URL: [Link])

  • Differential effects of O-demethyl encainide on induced and spontaneous arrhythmias in the conscious dog - PubMed. (URL: [Link])

  • Temperature and voltage dependence of sodium channel blocking and unblocking by O-demethyl encainide in isolated guinea pig myocytes - PubMed. (URL: [Link])

  • Patch‐clamp voltage protocols. a) Protocol 1 used for assessing state... - ResearchGate. (URL: [Link])

  • The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs - PubMed. (URL: [Link])

  • Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC - NIH. (URL: [Link])

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. (URL: [Link])

  • Comparative Antiarrhythmic Actions of Encainide and Its Major Metabolites - PubMed. (URL: [Link])

  • Antiarrhythmic Drug Target Choices and Screening - American Heart Association Journals. (URL: [Link])

  • Isolated Langendorff heart perfusion model, (Ravelli F, Allessie MA.... - ResearchGate. (URL: [Link])

  • Model Systems for the Discovery and Development of Antiarrhythmic Drugs - PubMed. (URL: [Link])

  • Langendorff's isolated perfused rat heart technique: a review. (URL: [Link])

  • In vitro models of proarrhythmia - PMC - PubMed Central - NIH. (URL: [Link])

  • What is the mechanism of Encainide Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - NIH. (URL: [Link])

  • Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man - PubMed. (URL: [Link])

  • Langendorff heart - Wikipedia. (URL: [Link])

  • Potent and use-dependent block of cardiac sodium channels by U-50488H, a benzeneacetamide kappa opioid receptor agonist - NIH. (URL: [Link])

Sources

Introduction: Unmasking the Primary Effector of a Class IC Antiarrhythmic

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of O-Demethylencainide in Electrophysiology Studies

Encainide, a Class IC antiarrhythmic agent, represents a fascinating case study in pharmacokinetics, where the clinical and electrophysiological effects are predominantly mediated not by the parent drug but by its potent, active metabolites.[1] For the vast majority of the population, classified as extensive metabolizers, encainide is rapidly converted to this compound (ODE) and, subsequently, 3-methoxy-O-demethylencainide (MODE).[2][3] Of these, ODE is a significantly more potent sodium channel blocker than encainide itself and is considered the principal mediator of the drug's antiarrhythmic and proarrhythmic actions.[4][5]

This guide serves as a comprehensive technical resource for researchers, electrophysiologists, and drug development professionals. It provides the scientific rationale, detailed protocols, and data interpretation frameworks for utilizing this compound as a pharmacological tool to investigate cardiac ion channel function and arrhythmia mechanisms. By focusing on ODE, researchers can directly study the effects of the primary active molecule, bypassing the complexities of metabolic conversion rates and yielding more direct, mechanistically interpretable results.

Section 1: Scientific Background & Mechanism of Action

Classification and Primary Molecular Target

This compound, like its parent compound, is a potent Class IC antiarrhythmic agent.[6] Its mechanism of action is rooted in the blockade of voltage-gated sodium channels (Nav), specifically the cardiac isoform Nav1.5, which is responsible for the rapid phase 0 depolarization of the cardiac action potential.[7][8]

The defining characteristic of Class IC agents is their kinetic interaction with the sodium channel. ODE exhibits a slow dissociation from the blocked sodium channels, with a time constant of recovery reported to be greater than 20 seconds.[7] This slow "unbinding" kinetics means that the blocking effect is cumulative at higher heart rates, a phenomenon known as use-dependence or frequency-dependence . This is a critical attribute, as it implies that ODE's effects are more pronounced in rapidly firing tissues, such as those involved in tachyarrhythmias.

Electrophysiological Consequences of Nav1.5 Blockade

The potent and slow-kinetic blockade of Nav1.5 by ODE leads to several hallmark electrophysiological changes:

  • Decreased Rate of Depolarization: The primary effect is a marked reduction in the maximum rate of phase 0 depolarization (Vmax).[6] This is the foundational mechanism for all subsequent effects on conduction.

  • Slowed Conduction Velocity: By reducing the speed of depolarization in individual myocytes, ODE significantly slows conduction velocity through all non-nodal cardiac tissues, including the atria, ventricles, and the His-Purkinje system.[7] This is clinically observed as a dose-dependent prolongation of the PR, AH, HV, and QRS intervals on the electrocardiogram.[6][9][10]

  • Increased Refractoriness: ODE increases the effective refractory period (ERP) in both atrial and ventricular tissue.[9][11] This effect contributes to its antiarrhythmic properties by rendering the tissue less excitable to premature stimuli.

  • Minimal Effect on Action Potential Duration: Unlike Class IA agents, ODE and other Class IC drugs have little to no effect on the overall action potential duration (APD).[6]

The diagram below illustrates the mechanism of action of this compound at the cardiac sodium channel.

cluster_0 Cardiac Myocyte cluster_1 Pharmacological Intervention cluster_2 Electrophysiological Outcome NaChannel NaV1.5 Channel (Resting State) NaChannel_Open NaV1.5 Channel (Open State) NaChannel->NaChannel_Open Depolarization (Phase 0) NaChannel_Inactive NaV1.5 Channel (Inactive State) NaChannel_Open->NaChannel_Inactive Inactivation Blocked_Channel Blocked Channel (Slow Dissociation) NaChannel_Inactive->NaChannel Repolarization (Recovery) ODE This compound (ODE) ODE->NaChannel_Open High-affinity binding ODE->NaChannel_Inactive Binding Vmax Reduced Vmax of Phase 0 Blocked_Channel->Vmax Leads to Conduction Slowed Conduction (Increased QRS) Vmax->Conduction ERP Increased ERP Conduction->ERP cluster_workflow Patch-Clamp Workflow for ODE A 1. Cell Preparation (e.g., HEK293-NaV1.5 or isolated cardiomyocyte) B 2. Achieve Whole-Cell Configuration A->B C 3. Establish Baseline (Control Recordings) B->C D 4. Perfuse with ODE (Test Concentrations) C->D E 5. Apply Voltage Protocols (Tonic & Use-Dependent) D->E F 6. Data Acquisition & Analysis E->F

Caption: Experimental workflow for patch-clamp analysis of ODE.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing hNav1.5 (e.g., HEK293 or CHO cells) or freshly isolated ventricular myocytes from an appropriate animal model (e.g., rat, rabbit).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block outward K+ currents.

  • Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute in the external solution to achieve final desired concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1%.

  • Electrophysiological Recording:

    • Establish a stable whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure full channel availability.

  • Voltage Protocols:

    • Tonic Block Assessment: From the holding potential of -120 mV, apply a single depolarizing step to -20 mV for 50 ms. This should be performed at a very low frequency (e.g., 0.1 Hz) to allow for full recovery between pulses. Record the peak inward current in the control solution and after equilibration with each ODE concentration.

    • Use-Dependent Block Assessment: From a holding potential of -100 mV, apply a train of 20-30 depolarizing pulses to -20 mV (50 ms duration) at frequencies relevant to cardiac rhythms (e.g., 1 Hz, 2 Hz, 5 Hz). Record the peak current for each pulse in the train.

  • Data Analysis:

    • Tonic Block: Calculate the fractional block at each concentration as (1 - IODE / IControl). Fit the concentration-response data to the Hill equation to determine the IC50 for tonic block.

    • Use-Dependent Block: For each frequency, normalize the peak current of each pulse to the peak current of the first pulse in the train. The progressive decline in current during the pulse train in the presence of ODE demonstrates use-dependence. Compare the fractional block of the last pulse in the train across different frequencies.

Protocol 3.2: Assessing ODE's Effect on Action Potentials in Isolated Cardiac Tissue

This protocol uses sharp microelectrode recordings in isolated cardiac preparations (e.g., guinea pig papillary muscle or canine Purkinje fibers) to assess effects on action potential parameters.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate a papillary muscle or Purkinje fiber bundle from a freshly euthanized animal (e.g., guinea pig, rabbit, dog) and place it in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.

  • Solutions:

    • Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.33 NaH2PO4 (pH 7.4, bubbled with 95% O2 / 5% CO2).

  • Recording Setup:

    • Secure one end of the tissue to a force transducer and the other to a fixed point.

    • Pace the tissue at a baseline cycle length (e.g., 1000 ms or 1 Hz) using bipolar platinum electrodes.

    • Impale a myocyte with a high-resistance (20-40 MΩ) glass microelectrode filled with 3 M KCl to record intracellular action potentials.

  • Experimental Procedure:

    • Allow the preparation to stabilize for at least 60 minutes, recording baseline action potentials.

    • Introduce ODE into the perfusate at desired concentrations.

    • At each concentration, record steady-state action potentials. Measure the following parameters:

      • Vmax: The maximum upstroke velocity of phase 0.

      • Action Potential Duration (APD): APD at 50% and 90% repolarization (APD50, APD90).

      • Resting Membrane Potential (RMP).

    • Effective Refractory Period (ERP): Determine ERP using an S1-S2 protocol. After a train of 10 baseline stimuli (S1), introduce a premature stimulus (S2) at progressively shorter coupling intervals until it fails to elicit a propagated action potential.

  • Data Analysis: Compare the parameters (Vmax, APD, RMP, ERP) before and after ODE application. A significant reduction in Vmax and a prolongation of ERP are the expected outcomes.

Section 4: Data Interpretation & Troubleshooting

The primary electrophysiological signature of ODE is its profound effect on conduction with more modest effects on refractoriness.

Table 1: Summary of Expected Electrophysiological Effects of this compound

ParameterPreparation TypeExpected EffectRationale
Vmax (Phase 0 dV/dt) Single Cell / TissueStrong Decrease Direct consequence of Nav1.5 channel blockade. [6]
QRS Duration In vivo ECGStrong Increase Reflects slowed ventricular conduction velocity. [4][9]
HV Interval In vivo ElectrophysiologyStrong Increase Reflects slowed conduction through the His-Purkinje system. [9]
AH Interval In vivo ElectrophysiologyModerate Increase Reflects slowed conduction through the AV node. [9][10]
Effective Refractory Period (ERP) Tissue / In vivoModerate Increase Combination of Na+ channel block and slowed recovery. [9][11]
Action Potential Duration (APD) Single Cell / TissueNo significant change Characteristic of Class IC agents. [6]
QT Interval In vivo ECGSlight Increase Primarily due to the increase in QRS width, not repolarization delay. [6]

Troubleshooting:

  • No observed effect: Verify drug concentration and solution stability. Ensure the preparation is healthy and that the stimulation frequency is high enough to elicit use-dependent effects if that is the target.

  • High variability in results: In patch-clamp experiments, Na+ current can run down over time. Monitor a control cell in parallel. In tissue experiments, ensure stable temperature, oxygenation, and pacing.

  • Proarrhythmic events observed: This is a known characteristic of Class IC agents. [1]Document the conditions (e.g., concentration, pacing frequency, presence of ischemia) under which arrhythmias occur, as this is valuable data. Studies in conscious dogs have shown ODE can lower the ventricular fibrillation threshold. [12]

Section 5: Conclusion

This compound is more than just a metabolite; it is the primary active agent responsible for the electrophysiological profile of encainide. Its potent, use-dependent blockade of the cardiac sodium channel makes it an exemplary pharmacological tool for investigating fundamental principles of cardiac excitability and the mechanisms of both anti- and proarrhythmia. The protocols and data presented in this guide provide a robust framework for researchers to leverage ODE in their electrophysiology studies, enabling a deeper understanding of cardiac ion channel pharmacology.

References

  • Dawson, J. R., & Wyndham, C. R. (1989). Encainide. PubMed. Available at: [Link]

  • Jackman, W. M., et al. (1982). Electrophysiologic actions of O-demethyl encainide: an active metabolite. PubMed. Available at: [Link]

  • Roden, D. M., et al. (1982). Antiarrhythmic activity of the O-demethyl metabolite of encainide. PubMed. Available at: [Link]

  • Gomoll, A. W., & Byrne, J. E. (1983). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. PubMed. Available at: [Link]

  • Garan, H., et al. (1984). Electrophysiology of O-demethyl Encainide in a Canine Model of Sustained Ventricular Tachycardia. PubMed. Available at: [Link]

  • Carmeliet, E. (1985). Basic and clinical cardiac electrophysiology of encainide. PubMed. Available at: [Link]

  • Boric, G., et al. (1988). Electrophysiological effects of encainide and its metabolites in 11 patients. PubMed. Available at: [Link]

  • Lynch, J. J., et al. (1984). Differential effects of O-demethyl encainide on induced and spontaneous arrhythmias in the conscious dog. PubMed. Available at: [Link]

  • Brogden, R. N., & Todd, P. A. (1987). Encainide. A review of its pharmacological properties and therapeutic efficacy. PubMed. Available at: [Link]

  • Taylor & Francis. (n.d.). Encainide – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Grokipedia. (2026). Encainide. Grokipedia. Available at: [Link]

  • Roden, D. M., et al. (1982). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. Journal of Clinical Investigation. Available at: [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2012). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology. Available at: [Link]

  • Crumb, W. J., et al. (2020). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • CVPharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). CVPharmacology.com. Available at: [Link]

Sources

Application Note: A Comprehensive Experimental Design for the Preclinical Pharmacological Profiling of O-Demethylencainide (ODE)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

O-Demethylencainide (ODE) is the principal and most potent active metabolite of the Class IC antiarrhythmic drug, encainide. In individuals who are extensive metabolizers via the CYP2D6 enzyme, the clinical effects of encainide are predominantly driven by ODE's potent sodium channel blockade.[1][2] The clinical history of encainide, particularly the proarrhythmic concerns raised by the Cardiac Arrhythmia Suppression Trial (CAST), necessitates a rigorous and modern preclinical evaluation of its active metabolites.[3] This guide provides a comprehensive experimental framework for the pharmacological characterization of ODE, moving from molecular target engagement to integrated in vivo systems. The protocols herein are designed to define its electrophysiological profile, assess its antiarrhythmic efficacy, and critically, to unmask any potential proarrhythmic liability, adhering to principles aligned with the Comprehensive in Vitro Proarrhythmia Assay (CiPA) paradigm.

Introduction

Encainide was developed as a potent Class IC antiarrhythmic agent, characterized by its profound ability to block cardiac sodium channels (Nav1.5) and slow intracardiac conduction.[4] Its clinical utility is complicated by a polymorphic metabolic pathway. The majority of the population are "extensive metabolizers" who rapidly convert encainide via hepatic CYP2D6-mediated O-demethylation to this compound (ODE).[5][6] ODE is not only active but is 6 to 10 times more potent as a sodium channel blocker than its parent compound and possesses a longer half-life, making it the primary determinant of the drug's effect during oral therapy.[7][8]

The critical turning point for Class IC agents was the CAST trial, which revealed an increased risk of mortality in post-myocardial infarction patients treated with encainide, despite the effective suppression of ventricular ectopy.[3] This highlighted the potential for these potent sodium channel blockers to be proarrhythmic in the setting of structural heart disease. Therefore, a thorough investigation of ODE, the main effector molecule, is paramount. This application note presents a logical, multi-tiered experimental design to build a comprehensive pharmacological and safety profile for ODE, providing the essential data package needed for modern drug development and risk assessment.

Section 1: In Vitro Pharmacological Profiling - Ion Channel Electrophysiology

Scientific Rationale

The foundational step in characterizing any cardioactive compound is to define its interaction with key cardiac ion channels. The modern standard for this is the CiPA initiative, which moves beyond a sole focus on the hERG channel to a more holistic view.[9][10] For a Class IC agent's metabolite like ODE, the primary target is the fast sodium current (INa) mediated by Nav1.5. However, assessing off-target activity on the rapid delayed rectifier potassium current (IKr, hERG or Kv11.1) and the L-type calcium current (ICa-L, Cav1.2) is crucial for a complete proarrhythmia risk assessment.[11] Automated patch clamp (APC) systems provide the necessary throughput for initial profiling, while manual patch clamp offers the biophysical detail required to understand the precise mechanism of channel block.

Experimental Workflow: CiPA-Aligned In Vitro Assessment

The following diagram outlines the workflow for the initial in vitro characterization of ODE's effects on the core cardiac ion channels as recommended by the CiPA paradigm.

cluster_0 Phase 1: Ion Channel Profiling cluster_1 Phase 2: In-Depth Mechanistic Study TestCompound This compound (ODE) APC Automated Patch Clamp (APC) Screening TestCompound->APC Nav15 Nav1.5 (Peak & Late) IC50 Determination APC->Nav15 hERG hERG (Kv11.1) IC50 Determination APC->hERG Cav12 Cav1.2 (L-type) IC50 Determination APC->Cav12 ManualPatch Manual Patch Clamp (Gold Standard) Nav15->ManualPatch Primary Target Kinetics Characterize Block Kinetics: - Use-Dependence - State-Dependence - Onset/Offset Rates ManualPatch->Kinetics

Caption: Workflow for in vitro ion channel pharmacology of ODE.

Protocol 1.1: Automated Patch Clamp (APC) Screening for Cardiac Ion Channel Activity

This protocol describes a medium-throughput method to determine the concentration-dependent inhibition (IC50) of ODE on key cardiac ion channels.

  • Cell Culture: Culture stable cell lines (HEK293 or CHO) expressing human Nav1.5, Kv11.1 (hERG), or Cav1.2 channels according to standard protocols.

  • Compound Preparation: Prepare a 10 mM stock solution of ODE in DMSO. Serially dilute in external buffer solution to achieve a final concentration range from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.1%.

  • APC System Setup: Prime the APC instrument (e.g., QPatch, IonFlux) with appropriate internal and external solutions for the specific ion channel being tested. Harvest and prepare cells for APC recording.

  • Recording Protocol:

    • Establish a stable whole-cell configuration for each cell.

    • Apply a pre-compound voltage-clamp protocol 3-5 times to establish a baseline current amplitude.

    • Perfuse the lowest concentration of ODE for 3-5 minutes until a steady-state effect is observed.

    • Repeat the voltage-clamp protocol.

    • Sequentially apply increasing concentrations of ODE, allowing for steady-state block at each concentration.

    • Positive Controls: At the end of the experiment, apply a known potent blocker for each channel (e.g., Tetrodotoxin for Nav1.5, Dofetilide for hERG, Nifedipine for Cav1.2) to confirm channel identity and assay sensitivity.

  • Data Analysis:

    • Measure the peak current amplitude for each pulse before and after drug application.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 1.2: Manual Patch Clamp for In-Depth Characterization of Nav1.5 Block

This protocol is designed to elucidate the biophysical properties of ODE's interaction with the Nav1.5 channel, using isolated ventricular myocytes.

  • Myocyte Isolation: Isolate single ventricular myocytes from adult guinea pig or rat hearts via enzymatic digestion (collagenase/protease) using established methods.

  • Electrophysiology:

    • Perform whole-cell voltage-clamp recordings at a physiologically relevant temperature (35-37°C).[12]

    • Tonic Block: Apply depolarizing pulses from a holding potential of -120 mV to -20 mV at a low frequency (e.g., 0.1 Hz) to measure baseline peak INa. Perfuse with a known concentration of ODE (e.g., near the IC50) and measure the reduction in current.

    • Use-Dependent Block: From a holding potential of -120 mV, apply a train of 20-30 short depolarizing pulses (e.g., to -20 mV for 20 ms) at higher frequencies (e.g., 1 Hz, 3 Hz, 5 Hz). Measure the progressive decrease in peak INa during the pulse train in the presence of ODE.

    • State-Dependent Block: To assess block of the inactivated state, hold the cell at a more depolarized potential (e.g., -80 mV) where a significant fraction of channels are in the inactivated state, and measure the degree of block. Compare this to the block observed from a hyperpolarized holding potential (-120 mV) where channels are predominantly in the rested state.

  • Data Analysis: Quantify the rate and extent of use-dependent block at different stimulation frequencies. Calculate the time constant for recovery from block by applying a two-pulse protocol with varying inter-pulse intervals.

Data Presentation: Summary of In Vitro Ion Channel Activity
Target ChannelCurrent TypeIC50 (µM)Hill SlopeNotes
Nav1.5Peak CurrentValueValuePrimary Target
Nav1.5Late CurrentValueValueImportant for LQT3-like effects
Kv11.1 (hERG)IKrValueValueKey for repolarization safety
Cav1.2ICa-LValueValueAssesses effects on plateau phase

Section 2: Cellular Electrophysiology in a Biological Context

Scientific Rationale

While single ion channel data is fundamental, the net effect of a drug on the cardiac action potential (AP) is a complex integration of its interactions with multiple channels. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a human-relevant, integrated biological system to assess these effects.[13] Microelectrode array (MEA) platforms allow for the non-invasive measurement of extracellular field potentials from a syncytium of beating hiPSC-CMs, providing key data on depolarization, repolarization, and conduction.[14]

Protocol 2.1: Microelectrode Array (MEA) Analysis using hiPSC-CMs
  • Cell Plating: Plate a commercial, quality-controlled batch of hiPSC-CMs onto fibronectin-coated MEA plates. Culture the cells until a spontaneously beating, confluent monolayer is formed (typically 7-10 days).

  • Baseline Recording: Place the MEA plate into the recording system maintained at 37°C and 5% CO2. Record at least 20 minutes of stable, spontaneous baseline activity from all active electrodes.

  • Compound Addition: Add ODE at increasing concentrations (e.g., 0.1x, 1x, 10x, 100x the Nav1.5 IC50). Allow for a 15-20 minute equilibration period at each concentration before recording.

  • Data Acquisition: Record 10-20 minutes of activity at each concentration.

  • Data Analysis: Using the MEA system's analysis software, calculate the following parameters for each concentration and compare to baseline:

    • Beat Period: Time between consecutive depolarizations.

    • Field Potential Duration (FPD): The time from the initial sharp depolarization spike to the peak of the repolarization wave (T-wave). Correct for beat rate using formulas like Fridericia's (FPDc).

    • Depolarization Spike Amplitude: Reflects the inward sodium current.

    • Conduction Velocity: Calculated from the time delays of field potential propagation across adjacent electrodes.

    • Arrhythmic Events: Screen recordings for early afterdepolarization (EAD)-like events, triggered activity, or conduction block.

Data Presentation: Summary of hiPSC-CM MEA Effects
ODE Conc. (µM)Beat Rate Change (%)FPDc Change (%)Spike Amplitude Change (%)Conduction Velocity Change (%)Arrhythmic Events Observed
0.1ValueValueValueValueYes/No
1.0ValueValueValueValueYes/No
10.0ValueValueValueValueYes/No

Section 3: In Vivo Pharmacodynamic and Efficacy Assessment

Scientific Rationale

In vivo models are indispensable for understanding how a drug behaves in a complex physiological system with intact autonomic regulation and metabolic processes. The anesthetized large animal model (e.g., canine) provides direct translational correlates to human clinical electrophysiology (EP) studies.[15] Concurrently, an acute arrhythmia induction model in rodents can serve as an efficient screen for determining antiarrhythmic potential.[16]

Logical Flow for In Vivo Model Selection

This diagram illustrates the progression from basic in vivo characterization to more complex models of arrhythmia and proarrhythmia.

PD_Model Anesthetized Large Animal (e.g., Dog) - Basic EP & Hemodynamics - Dose-Ranging Proarrhythmia_Model Chronic Disease Model (e.g., Dog - Post-MI) - Unmask Proarrhythmic Risk PD_Model->Proarrhythmia_Model Provides Dose Guidance PK_PD PK/PD Modeling (Correlate Exposure with Effect) PD_Model->PK_PD Efficacy_Model Acute Arrhythmia Model (e.g., Rat - Aconitine) - Assess Antiarrhythmic Potency Efficacy_Model->Proarrhythmia_Model Defines Efficacy Range Efficacy_Model->PK_PD Proarrhythmia_Model->PK_PD

Caption: Decision tree for selecting appropriate in vivo models.

Protocol 3.1: Anesthetized Dog Model for Basic Electrophysiology
  • Animal Preparation: Anesthetize a healthy mongrel dog and maintain anesthesia throughout the experiment. Monitor vital signs (ECG, blood pressure, temperature).

  • Instrumentation: Via femoral artery and vein access, introduce multipolar EP catheters and position them in the high right atrium, His bundle region, and right ventricular apex under fluoroscopic guidance.

  • Baseline EP Study: Perform a standard clinical EP protocol, including measurement of baseline intracardiac intervals (PA, AH, HV), sinus node recovery time (SNRT), and atrial and ventricular effective refractory periods (AERP, VERP).

  • Drug Infusion: Administer ODE via a continuous intravenous infusion, starting with a loading dose followed by a maintenance infusion, designed to achieve steady-state plasma concentrations similar to those seen in humans (e.g., 50-300 ng/mL).[15][17] Perform infusions in a dose-escalating manner.

  • Repeat EP Study: At each steady-state concentration, repeat the full EP study to assess dose-dependent changes in all parameters. Continuously record surface ECG to measure QRS and QT intervals.

  • Data Analysis: Compare the EP parameters at each ODE concentration to the baseline values. Pay close attention to the prolongation of the HV interval and QRS duration, which are hallmark effects of Class IC agents.

Section 4: Proarrhythmia Risk Assessment

Scientific Rationale

The most significant safety concern for ODE is proarrhythmia, particularly in the presence of structural heart disease. A model that recapitulates this clinical scenario is essential. The conscious canine with a healed myocardial infarction (MI) is a well-established and highly sensitive model for this purpose.[17][18] It allows for the assessment of the drug's effect on both the vulnerable myocardial substrate (infarct border zone) and the triggers of lethal arrhythmias (ventricular ectopy, reduced fibrillation threshold).[19]

Protocol 4.1: Canine Post-Myocardial Infarction Model
  • Surgical Preparation: In a sterile surgical procedure, ligate the left anterior descending (LAD) coronary artery for 90-120 minutes, followed by reperfusion, to create a moderate-sized anterior myocardial infarction.[20] Allow the animal to recover for 3-7 days. Many animals in this period are susceptible to spontaneous arrhythmias.

  • Instrumentation for Conscious Study: Implant a telemetry device for continuous ECG and blood pressure monitoring.

  • Baseline Conscious EP Study: After the recovery period, perform a baseline EP study in the conscious, unsedated state. This involves programmed electrical stimulation to determine the ventricular fibrillation threshold (VFT) and to assess the inducibility of sustained ventricular tachycardia (VT).

  • ODE Administration: Infuse ODE intravenously to achieve target plasma concentrations determined from the anesthetized dog study (Protocol 3.1).

  • Post-Drug Assessment:

    • Telemetry Monitoring: Continuously monitor the ECG for 24-48 hours to detect any increase in spontaneous ventricular ectopy or the occurrence of nonsustained or sustained VT.

    • Repeat EP Study: While the drug is at steady-state, repeat the programmed stimulation protocol to determine if ODE lowers the VFT or increases the ease of VT induction. A significant lowering of the VFT is a strong indicator of proarrhythmic potential.[19]

  • Data Analysis: Compare the incidence and complexity of spontaneous arrhythmias before and after ODE. Quantify the change in VFT and the rate of VT inducibility.

Data Presentation: Summary of Proarrhythmia Assessment
Animal IDTreatmentVFT (mA) BaselineVFT (mA) Post-ODEChange in VFT (%)VT Induced BaselineVT Induced Post-ODESpontaneous VT Post-ODE
1Vehicle2524-4%NoNoNo
2ODE2215-32%NoYesYes (NSVT)
........................

Section 5: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Scientific Rationale

To establish a clear link between drug exposure and its effects (both desired and adverse), it is essential to perform PK/PD analysis. This involves correlating the measured plasma concentrations of ODE with the observed pharmacodynamic endpoints from the in vivo studies. This relationship is critical for defining a potential therapeutic window and for extrapolating effective and safe doses for future clinical studies.[1][21]

Protocol 5.1: PK/PD Analysis
  • Sample Collection: During all in vivo protocols (3.1 and 4.1), collect serial blood samples (e.g., pre-dose, and at multiple time points during and after infusion).

  • Bioanalysis: Process blood samples to obtain plasma. Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of ODE in the plasma samples.

  • PK Analysis: Use software like Phoenix WinNonlin to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, and half-life.

  • PD Correlation: For each pharmacodynamic measurement (e.g., QRS duration, VFT), plot the effect against the corresponding plasma concentration of ODE at the time of measurement.

  • Modeling: Develop a PK/PD model (e.g., using an Emax or linear model) to mathematically describe the exposure-response relationship for both efficacy (e.g., QRS prolongation) and safety (e.g., VFT reduction) endpoints.

Conclusion

The experimental design detailed in this application note provides a rigorous, multi-level approach to thoroughly characterize the pharmacology of this compound. By systematically evaluating its effects from the molecular level of ion channels to integrated cellular and whole-organism models, this framework aims to build a comprehensive profile of its electrophysiological properties. Critically, the inclusion of a validated, sensitive in vivo model for proarrhythmia addresses the primary safety concern associated with Class IC agents. The resulting data package, integrating in vitro potency, in vivo pharmacodynamics, and robust PK/PD modeling, will be essential for making informed decisions about the future development and potential clinical application of this potent antiarrhythmic molecule.

References

  • Taylor & Francis. (n.d.). Encainide – Knowledge and References.
  • Grokipedia. (2026). Encainide.
  • Metrion Biosciences. (n.d.). New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment.
  • Aomine, M., & Nobe, S. (1993). Temperature and voltage dependence of sodium channel blocking and unblocking by O-demethyl encainide in isolated guinea pig myocytes. PubMed.
  • Roden, D. M., Duff, H. J., Woosley, R. L., & Oates, J. A. (1982). Electrophysiologic actions of O-demethyl encainide: an active metabolite. PubMed.
  • Kates, R. E. (1987). Pharmacokinetics and metabolism of encainide. PubMed.
  • Dickerson, L. W., Trick, J. L., & Hanyok, J. C. (1998). Continuous telemetry from a chronic canine model of sudden cardiac death. PubMed.
  • Billman, G. E., & Hoskins, R. S. (1989). Age dependence of the development of ventricular arrhythmias in a canine model of sudden cardiac death. PubMed.
  • Roden, D. M., Dawson, A. K., & Woosley, R. L. (1986). Electrophysiology of O-demethyl Encainide in a Canine Model of Sustained Ventricular Tachycardia. PubMed.
  • Winkle, R. A., Peters, F., Kates, R. E., Harrison, D. C., & Stinson, E. B. (1983). Relation of blood level and metabolites to the antiarrhythmic effectiveness of encainide. PubMed.
  • Pilato, C. A., De Majo, F., & De Luca, A. (2023). In Vivo Approaches to Understand Arrhythmogenic Cardiomyopathy: Perspectives on Animal Models. MDPI.
  • Gomoll, A. W., & Byrne, J. E. (1985). Oxidative metabolism of encainide: polymorphism, pharmacokinetics and clinical considerations. PubMed.
  • Brogden, R. N., & Todd, P. A. (1987). Encainide. A review of its pharmacological properties and therapeutic efficacy. PubMed.
  • Molecular Devices. (n.d.). Validating Cardiac Ion Channels with Automated Electrophysiology in CiPA Paradigm.
  • Carey, E. L., Jr., Duff, H. J., Roden, D. M., Primm, R. K., Wilkinson, G. R., Wang, T., Oates, J. A., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. PubMed.
  • Marbán, E. (2002). Animal models for arrhythmias. Cardiovascular Research. Retrieved from [Link]

  • Roden, D. M., & Woosley, R. L. (1986). Basic and clinical cardiac electrophysiology of encainide. PubMed.
  • Roden, D. M., Woolsey, R. L., & Oates, J. A. (1983). Antiarrhythmic activity of the O-demethyl metabolite of encainide. PubMed.
  • Heijman, J., & Dobrev, D. (2020). Animal Models to Study Cardiac Arrhythmias. PMC - PubMed Central.
  • Gintant, G. A., & Gallant, E. M. (2008). Model Systems for the Discovery and Development of Antiarrhythmic Drugs. PubMed.
  • Park, S. J., Kim, R. Y., & Lee, H. A. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta. PMC - NIH.
  • Mosqueira, D., Mannhardt, I., & Eschenhagen, T. (2020). In vivo models used in cardiac arrhythmia and heart failure research. ResearchGate. Retrieved from [Link]

  • Carey, E. L., Jr., Duff, H. J., Roden, D. M., Primm, R. K., Wilkinson, G. R., Wang, T., Oates, J. A., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. SciSpace.
  • Rudy, Y., & Nerbonne, J. M. (2010). Arrhythmia models: in vivo, in vitro and in silico. PMC - PubMed Central.
  • Kates, R. E., & Woosley, R. L. (1984). The clinical pharmacology of lidocaine congeners--review of encainide, flecainide, lorcainide and tocainide. PubMed.
  • Ko, Y., & Wehrens, X. H. T. (2018). Mouse models of cardiac arrhythmias. PMC - NIH.
  • Carey, E. L., Jr., Duff, H. J., Roden, D. M., Primm, R. K., Wilkinson, G. R., Wang, T., Oates, J. A., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. PMC - NIH.
  • Dickerson, L. W., Trick, J. L., & Hanyok, J. C. (1998). Continuous Telemetry from a Chronic Canine Model of Sudden Cardiac Death. Pacing and Clinical Electrophysiology. Retrieved from [Link]

  • Billman, G. E. (n.d.). In-Vivo Models of Arrhythmias: a Canine Model of Sudden Cardiac Death. ZLibrary.
  • Aurora Biomed. (n.d.). Ion Channel Selectivity Profiling Assays.
  • Inoue, H., & Zipes, D. P. (1984). Differential effects of O-demethyl encainide on induced and spontaneous arrhythmias in the conscious dog. PubMed.
  • Ko, Y., & Wehrens, X. H. T. (2018). Mouse Models of Cardiac Arrhythmias. Circulation Research. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Cardiac Characterization MEA assays.
  • Roden, D. M., & Woosley, R. L. (1988). Clinical pharmacokinetics of encainide. PubMed. Retrieved from [Link]

Sources

Analytical Standards for O-Demethylencainide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analytical standards and methods for O-Demethylencainide (ODE), the primary and pharmacologically active metabolite of the Class IC antiarrhythmic drug, encainide. As a Senior Application Scientist, this guide synthesizes technical information with practical insights to support research, drug development, and quality control activities related to this important compound.

Introduction to this compound and its Analytical Significance

This compound (ODE) is a critical determinant of the therapeutic and potential proarrhythmic effects of its parent drug, encainide.[1][2] The metabolism of encainide to ODE is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, exhibiting significant genetic polymorphism. This leads to two distinct phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). In EMs, who constitute the majority of the population, encainide undergoes extensive first-pass metabolism, resulting in higher plasma concentrations of ODE than the parent drug.[3] Conversely, PMs have significantly lower levels of ODE. Given that ODE is a more potent sodium channel blocker than encainide itself, its accurate quantification in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological risk assessment.[2]

The development of robust and validated analytical methods is therefore essential for a comprehensive understanding of encainide's pharmacology and for ensuring the safety and efficacy of its therapeutic use. This guide provides detailed protocols and methodologies for the analysis of ODE, focusing on modern chromatographic techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Chemical Name 4-hydroxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide[4]
Molecular Formula C₂₁H₂₆N₂O₂[4]
Molecular Weight 338.4 g/mol [4]
CAS Number 81329-70-6[4]

Certified Reference Material (CRM)

A critical prerequisite for any quantitative analytical procedure is the availability of a high-purity, certified reference material (CRM). At the time of this writing, a commercially available CRM for this compound has not been definitively identified through publicly accessible databases of major suppliers.[10][11][12][13][14]

Implication for Researchers: Laboratories undertaking the quantitative analysis of ODE will likely need to either:

  • Synthesize and characterize the compound in-house to establish a primary reference standard.

  • Source a custom synthesis from a specialized chemical provider with the capabilities to produce and certify the material according to ISO 17034 and ISO/IEC 17025 standards.

The synthesis of this compound would typically involve the O-demethylation of encainide. This can be achieved through various chemical methods, and a detailed protocol would need to be developed and validated.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely reported and robust method for the simultaneous quantification of encainide and its metabolites, including ODE, in biological fluids.[15][16]

Principle of the Method

This reversed-phase HPLC method separates this compound from its parent drug and other metabolites based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. Detection is achieved by monitoring the UV absorbance of the analytes as they elute from the column.

Experimental Protocol: HPLC-UV Analysis of this compound in Plasma

This protocol is a composite based on published methodologies and serves as a starting point for method development and validation.[15][16]

4.2.1. Materials and Reagents

  • This compound Reference Standard (Purity ≥98%)

  • Encainide and other relevant metabolites (for specificity assessment)

  • Internal Standard (IS): A structurally similar compound not present in the matrix.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Buffer salts (e.g., potassium phosphate, sodium acetate)

  • Acids/Bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C8 or C18) or liquid-liquid extraction solvents (e.g., n-butyl chloride, isopropanol).[15]

4.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System A system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)
Column Cyanopropylsilane column (e.g., 4.6 x 250 mm, 5 µm) or a C18 column
Mobile Phase A mixture of an aqueous buffer and an organic modifier (e.g., Acetonitrile or Methanol). A typical starting point could be a buffered mobile phase (e.g., phosphate buffer, pH 3-7) with a gradient of acetonitrile.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 10 - 50 µL
Detection Wavelength 260 nm[16]

4.2.3. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase or a suitable diluent to cover the expected concentration range in samples.

  • Calibration Standards: Spike blank plasma with the working standard solutions to create a calibration curve (e.g., 10 - 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma to assess the accuracy and precision of the method.

4.2.4. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge (e.g., C8) with methanol followed by water.

  • Loading: To 1 mL of plasma, add the internal standard and any necessary buffer. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation & Reconstitution elute->dry inject Inject into HPLC dry->inject separate Chromatographic Separation inject->separate detect UV Detection (260 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Workflow for HPLC-UV analysis of this compound.
Method Validation

The developed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][15][16][17][18]

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Peak purity analysis using a DAD is recommended.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Determined by analyzing samples with known concentrations (e.g., QC samples) and expressed as percent recovery. Typically, 85-115% recovery is acceptable.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Stability The stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Advanced Analytical Techniques: LC-MS/MS and GC-MS

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful alternatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM).

5.1.1. Method Development Considerations

  • Ionization: Electrospray ionization (ESI) in positive mode is expected to be suitable for this compound due to the presence of the amine group.

  • MRM Transition Selection: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell. The most abundant and stable product ions should be selected for quantification and qualification. A stable isotope-labeled internal standard is highly recommended.

  • Sample Preparation: Similar to HPLC-UV, SPE or liquid-liquid extraction can be used. Protein precipitation is a simpler but potentially less clean alternative.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with IS plasma->spike extract Extraction (SPE or LLE) spike->extract dry Evaporation & Reconstitution extract->dry inject Inject into LC dry->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection ionize->mrm integrate Peak Integration mrm->integrate quantify Quantification integrate->quantify

Workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the phenolic hydroxyl and secondary amine groups, derivatization is necessary to increase the volatility and thermal stability of this compound for GC-MS analysis.[6]

5.2.1. Derivatization

  • Silylation: This is a common derivatization technique for compounds with active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups.[2][6] The reaction is typically carried out in an aprotic solvent at an elevated temperature.

  • Acylation: Acylating reagents, such as trifluoroacetic anhydride (TFAA), can also be used to derivatize the hydroxyl and amine groups.

5.2.2. GC-MS Method Development

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

  • Injection: Splitless injection is often preferred for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, and the mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Conclusion

The accurate and precise measurement of this compound is crucial for understanding the clinical pharmacology of encainide. While HPLC-UV provides a robust and accessible method for its quantification, LC-MS/MS offers superior sensitivity and specificity. GC-MS, following appropriate derivatization, is another viable technique. The development and validation of any of these methods must adhere to ICH guidelines to ensure the reliability of the data. A significant challenge remains the commercial availability of a certified reference material for this compound, which is a critical component for any quantitative analysis. Researchers should prioritize the acquisition of a well-characterized standard before embarking on method development and validation.

References

  • Mayol, R. F., & Gammans, R. E. (1988). Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography. Therapeutic Drug Monitoring, 10(4), 446–452.
  • Kazierad, D. J., Hoon, T. J., & Bottorff, M. B. (1989). A high-performance liquid chromatographic method for the determination of encainide and its major metabolites in urine and serum using solid-phase extraction. Therapeutic Drug Monitoring, 11(3), 327–331.
  • Jajoo, H. K., Mayol, R. F., LaBudde, J. A., & Blair, I. A. (1989). Resolution of enantiomers of the antiarrhythmic drug encainide and its major metabolites by chiral derivatization and high-performance liquid chromatography.
  • PubChem. (n.d.). O-Demethylnitidine.
  • Antonaccio, M. J., & Gomoll, A. W. (1990). Encainide. In Cardiovascular Pharmacology (pp. 349-373). Raven Press.
  • Chem Service. (2015). Safety Data Sheet: Decamethylene glycol.
  • Woosley, R. L., Roden, D. M., Dai, G., Wang, T., Altenbern, D., Oates, J. A., & Wilkinson, G. R. (1986). Disposition kinetics of encainide and metabolites. The American journal of cardiology, 58(5), 4C–9C.
  • Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Turgeon, J., & Roden, D. M. (1990). Pharmacokinetics and metabolism of encainide. Clinical pharmacokinetics, 19(3), 193–208.
  • PubChem. (n.d.). 4-Hydroxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)benzamide.
  • MedchemExpress. (2025). Safety Data Sheet: Mafenide.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Barbey, J. T., Thompson, K. A., Echt, D. S., Woosley, R. L., & Roden, D. M. (1988). Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man.
  • Roden, D. M., Duff, H. J., Altenbern, D., & Woosley, R. L. (1982). Antiarrhythmic activity of the O-demethyl metabolite of encainide. The Journal of pharmacology and experimental therapeutics, 221(3), 552–557.
  • Hofmann, U., Saborowski, F., Luedecke, K., Almstetter, M. F., & Lang, R. (2015). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. Metabolomics, 11(6), 1661-1673.
  • Shimadzu. (n.d.). Shimadzu Pesticide MRM Library Support for LC/MS/MS.
  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity.
  • ResearchGate. (n.d.). LC-MS/MS retention times and multi reaction monitoring MRM transitions....
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • OREAS. (n.d.). Certified Reference Materials (CRM).
  • ESSLAB. (n.d.). Organic Certified Reference Materials.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Certified Reference Materials (CRM).
  • Institute for Reference Materials and Measurements. (n.d.). Certified Reference Materials.

Sources

High-Throughput Screening Strategies for the Deconvolution of O-Demethylencainide Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract O-Demethylencainide (ODE) is the primary active metabolite of encainide, a potent Class Ic antiarrhythmic agent.[1][2] While the principal mechanism of action for this class of drugs is the blockade of cardiac sodium channels, the full spectrum of molecular interactions for ODE remains incompletely characterized.[3][4] The clinical history of encainide, which includes proarrhythmic effects, underscores the critical need to identify all potential off-target interactions that may contribute to therapeutic and adverse outcomes.[2][4] This application note details a comprehensive, dual-pronged high-throughput screening (HTS) strategy designed to identify and validate the molecular targets of ODE. We present a screening cascade that synergistically combines unbiased affinity-based proteomics with high-content phenotypic screening in a physiologically relevant cardiac model. This integrated approach provides a robust framework for elucidating a compound's mechanism of action (MoA), de-risking candidates, and discovering novel therapeutic targets.

Introduction: The Rationale for Comprehensive Target ID

Encainide was developed for the treatment of cardiac arrhythmias.[5] Its therapeutic effect is largely attributed to its potent metabolites, this compound (ODE) and 3-methoxy-O-demethylencainide (MODE), with ODE being particularly active.[1][6][7] These compounds function primarily by blocking voltage-gated sodium channels (Nav), which slows intracardiac conduction.[3][4] However, the Cardiac Arrhythmia Suppression Trial (CAST) revealed increased mortality in post-myocardial infarction patients treated with encainide, leading to its withdrawal from the market.[3] This highlights a critical gap in our understanding: are the proarrhythmic effects caused by exaggerated on-target pharmacology or by engagement with unanticipated off-targets? Recent studies have already suggested that encainide itself can modulate other ion channels, such as voltage-gated potassium (Kv) channels, independent of its Nav blockade.[8]

Identifying the complete target profile of ODE is therefore essential for understanding the molecular basis of its efficacy and toxicity. A comprehensive target deconvolution effort can enable the development of next-generation antiarrhythmics with improved safety profiles.[9]

A Dual-Pronged HTS Strategy for Target Deconvolution

To overcome the inherent limitations of any single methodology, we propose a parallel, dual-pronged strategy that integrates two distinct but complementary HTS approaches:

  • Affinity-Based Discovery: An unbiased biochemical approach to identify proteins that directly bind to ODE.

  • Function-Based Discovery: A cell-based phenotypic approach to identify targets within pathways that are functionally modulated by ODE in a relevant disease context.[10]

This strategy is designed to not only identify direct binders but also to provide immediate functional context, accelerating the journey from hit identification to MoA elucidation.

HTS_Workflow_for_ODE_Target_ID cluster_Primary Primary Screening cluster_Triage Hit Triage & Confirmation cluster_Validation Secondary Assays & Target Validation cluster_Final Mechanism of Action Elucidation P1 Prong 1: Affinity Chromatography- Mass Spectrometry (AC-MS) T1 Bioinformatics Analysis (Protein Function, Pathway Mapping) P1->T1 P2 Prong 2: High-Content Phenotypic Screening (iPSC-Cardiomyocytes) P2->T1 T2 Orthogonal Hit Confirmation (Dose-Response) T1->T2 V1 Biophysical Validation (e.g., MST, SPR) Confirms Direct Binding T2->V1 AC-MS Hits V2 Functional Validation (e.g., Automated Electrophysiology) Confirms Functional Modulation T2->V2 Phenotypic Hits MoA Validated ODE Targets (Primary & Off-Targets) V1->MoA V2->MoA

Figure 1: The integrated high-throughput screening cascade for ODE target deconvolution.

Protocol I: Unbiased Affinity-Based Target Identification

The cornerstone of the unbiased approach is affinity chromatography coupled with mass spectrometry (AC-MS).[11] This technique uses an immobilized form of ODE as "bait" to capture interacting proteins ("prey") from a complex biological sample, such as a cell lysate.[12]

Principle of AC-MS

The methodology relies on the specific, reversible interaction between a drug and its protein targets. By covalently attaching an ODE analog to a solid support (e.g., magnetic beads), we can selectively isolate binding partners from a proteome. Subsequent elution and identification by LC-MS/MS reveal the identity of these candidate targets.[13][14]

AC_MS_Principle cluster_bait Step 1: Incubation cluster_wash Step 2: Wash cluster_elute Step 3: Elution start Cardiomyocyte Lysate bead Bead start->bead Add Lysate ode ODE bead->ode bead_w Bead target Target Protein target->ode Specific Binding other Other Protein ode_w ODE bead_w->ode_w target_e Target Protein target_w Target Protein ode_w->target_w end LC-MS/MS Analysis target_e->end

Figure 2: Principle of Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol: AC-MS

1. Preparation of Affinity Matrix: a. Synthesize an ODE analog containing a linker (e.g., a C6-amino linker) suitable for covalent coupling. The linker position must be chosen carefully to minimize disruption of native binding interactions. b. Covalently couple the linker-modified ODE to N-hydroxysuccinimide (NHS)-activated magnetic beads according to the manufacturer's protocol. c. Prepare control beads by performing the same coupling reaction without the ODE analog (mock immobilization). d. Thoroughly wash both ODE-coupled and control beads to remove unreacted components.

2. Cell Lysate Preparation: a. Culture human induced pluripotent stem cell-derived (iPSC) cardiomyocytes to confluence. b. Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail. c. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. d. Determine the total protein concentration of the supernatant using a BCA assay.

3. Affinity Pulldown: a. Aliquot equal amounts of total protein (typically 1-5 mg) for the ODE-beads and the control beads. b. Add the prepared beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation. c. For competitive elution experiments, a parallel incubation can be performed with lysate pre-incubated with excess free (non-immobilized) ODE.

4. Washing and Elution: a. Pellet the magnetic beads and discard the supernatant. b. Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins. c. Elute bound proteins using a denaturing elution buffer (e.g., 2% SDS, 100 mM Tris-HCl, pH 7.5) or by competitive elution with a high concentration of free ODE.

5. Sample Preparation for Mass Spectrometry: a. Perform in-solution or on-bead trypsin digestion of the eluted proteins. b. Desalt the resulting peptides using C18 spin columns. c. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis and Hit Triage: a. Identify and quantify proteins using a database search algorithm (e.g., MaxQuant). b. A protein is considered a "hit" if it shows significant enrichment on the ODE-beads compared to the control beads and if its binding is reduced in the competitive elution sample. c. Prioritize hits based on known biological function, pathway analysis, and relevance to cardiac physiology.

Protocol II: High-Content Phenotypic Screening

This approach uses a physiologically relevant cell model—iPSC-derived cardiomyocytes—to identify functional changes induced by ODE.[15][16] By characterizing the "phenotypic signature" of ODE, we can then screen compound libraries to find molecules that either mimic or reverse this signature, thereby identifying the targets and pathways involved.[17]

Principle of High-Content Analysis (HCA)

HCA combines automated fluorescence microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in a high-throughput format.[17] We will focus on key indicators of cardiomyocyte health and function, such as intracellular calcium handling and cell viability.

Detailed Protocol: HCA

1. Assay Development & ODE Signature Characterization: a. Plate iPSC-cardiomyocytes in 384-well, black-walled, clear-bottom imaging plates. Allow cells to form a spontaneously beating syncytium. b. Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) and a viability stain (e.g., Calcein AM/Ethidium Homodimer-1). c. Treat cells with a range of ODE concentrations to establish a dose-response curve. d. Acquire time-lapse images using a high-content imaging system, capturing the kinetics of calcium transients. e. Analyze images to extract key parameters: beating frequency, calcium transient amplitude, peak width, and cell viability. This multi-parameter profile constitutes the "phenotypic signature" of ODE.

2. High-Throughput Screening: a. Using the optimized assay conditions from step 1, screen a diverse library of small molecules (e.g., a library of known bioactive compounds or FDA-approved drugs). b. Each compound is tested at a single concentration in duplicate. c. Include appropriate controls on each plate: vehicle (negative control) and ODE at its EC50 (positive control for phenocopying).

3. Data Analysis and Hit Triage: a. Normalize the data on a per-plate basis. b. Calculate a Z-score for each parameter for each compound. c. Hits are defined as compounds that induce a phenotypic signature that is either highly similar (phenocopy) or opposite (reversal) to the ODE signature. d. Confirmed hits are then subjected to dose-response analysis to determine their potency (EC50). e. The known targets of these confirmed hit compounds become candidate targets for ODE.[9]

The Hit Validation Cascade

Primary screening invariably generates a list of potential hits that includes false positives.[18] A rigorous validation cascade using orthogonal assays is crucial to confirm genuine targets.[10][19]

Biophysical Validation of AC-MS Hits

To confirm a direct physical interaction between ODE and a candidate protein, a label-free biophysical method is required.

  • Protocol: Microscale Thermophoresis (MST):

    • Express and purify the candidate protein identified from the AC-MS screen.

    • Label the protein with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins).

    • Keeping the labeled protein concentration constant, prepare a serial dilution of ODE.

    • Mix the labeled protein with each ODE concentration and load into MST capillaries.

    • Measure the thermophoretic movement of the protein. A change in thermophoresis upon ODE binding indicates an interaction.

    • Plot the change against the ODE concentration to determine the binding affinity (Kd).[18]

Functional Validation of Phenotypic Hits

To confirm that a candidate target is responsible for an observed functional effect, it must be tested in a targeted functional assay. Given ODE's cardiac nature, ion channels are high-priority targets.[20][21]

  • Protocol: Automated Electrophysiology:

    • Use a cell line stably expressing the candidate ion channel (e.g., hERG, Kv1.5, Nav1.5).

    • Using an automated patch-clamp platform (e.g., Qube 384, QPatch), obtain stable whole-cell recordings.[22][23]

    • Apply a voltage protocol specific to the ion channel being tested.

    • Perfuse the cells with increasing concentrations of ODE and measure the effect on ion channel current (e.g., inhibition, activation, change in kinetics).

    • Calculate the IC50 or EC50 of ODE for the specific channel.[24]

Hit Validation Summary
Screening Prong Primary Hit Validation Method Purpose Success Criterion
Affinity-Based Protein X is enriched by ODE-beadsMicroscale Thermophoresis (MST)Confirm direct bindingDose-dependent binding curve with Kd < 10 µM
Function-Based Compound Y phenocopies ODEAutomated ElectrophysiologyConfirm ODE modulates the known target of Compound YDose-dependent modulation of channel current with IC50 < 10 µM
Both Protein Z is an AC-MS hit and a known target of a phenotypic hitCellular Thermal Shift Assay (CETSA)Confirm target engagement in cellsIncreased thermal stability of Protein Z in the presence of ODE

Conclusion

The identification of molecular targets for pharmacologically active compounds like this compound is a critical step in modern drug discovery. The dual-pronged HTS strategy detailed here provides a powerful, multi-faceted approach to this challenge. By combining the unbiased, direct-binding discovery power of AC-MS with the physiologically relevant, functional insights from high-content phenotypic screening, researchers can build a comprehensive understanding of a compound's mechanism of action. This integrated workflow not only validates expected on-target activity but is also uniquely capable of uncovering novel off-targets, providing crucial insights into potential adverse effects and opening new avenues for therapeutic intervention.

References

  • Gomoll, A.W., et al. (1986). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]

  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Available at: [Link]

  • Gonzalez, J.E., et al. (2014). HTS assays for developing the molecular pharmacology of ion channels. Current Opinion in Pharmacology. Available at: [Link]

  • Bucur, O., et al. (2012). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. International Journal of High-Throughput Screening. Available at: [Link]

  • Acker, M.G., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]

  • Lynch, J.J., et al. (1984). Differential effects of O-demethyl encainide on induced and spontaneous arrhythmias in the conscious dog. American Journal of Cardiology. Available at: [Link]

  • Sami, M., et al. (1984). Effect of Encainide and Its Two Major Metabolites on Cardiac Conduction. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Available at: [Link]

  • Rix, U., & Superti-Furga, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

  • Sirenko, O. (2020). Advanced Cell Screening and Imaging Reveals How the Cardiac System Responds in Drug Development. Technology Networks. Available at: [Link]

  • Chen, Y., et al. (2016). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology. Available at: [Link]

  • Li, T., & Cui, Y. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica. Available at: [Link]

  • Aldakkak, M., et al. (2013). A cell-based phenotypic assay to identify cardioprotective agents. Circulation Research. Available at: [Link]

  • Spitalieri, P., et al. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Pharmacology. Available at: [Link]

  • Roden, D.M., et al. (1983). Antiarrhythmic activity of the O-demethyl metabolite of encainide. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Labinsights. (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Available at: [Link]

  • Ncardia. (n.d.). iPSC-Based Assays. Available at: [Link]

  • Mehdi, A., et al. (2018). A Cardiac Cell Outgrowth Assay for Evaluating Drug Compounds Using a Cardiac Spheroid-on-a-Chip Device. Micromachines. Available at: [Link]

  • Kim, D.H., et al. (2023). Encainide, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells. Korean Journal of Physiology & Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Encainide. PubChem Compound Summary for CID 48041. Available at: [Link]

  • Eurofins Discovery. (n.d.). HTS – Electrophysiology Services. Available at: [Link]

  • WikEM. (2021). Encainide. Available at: [Link]

  • Almeida, M.V., & Cass, Q.B. (2022). Affinity Selection-Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Vempati, U., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. SLAS Discovery. Available at: [Link]

  • Antonaccio, M.J., & Gomoll, A.W. (1990). Encainide. Cardiovascular Drug Reviews. Available at: [Link]

  • Medical Dialogues. (2022). Encainide: Indications, Uses, Dosage, Drugs Interactions, Side effects. Available at: [Link]

  • van Breemen, R.B., & Muchiri, R.N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

  • Almeida, M.V., & Cass, Q.B. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available at: [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Available at: [Link]

Sources

Troubleshooting & Optimization

O-Demethylencainide Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalytical quantification of O-Demethylencainide (ODE). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring this critical metabolite. As a senior application scientist, I've structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively.

Introduction to this compound

This compound (ODE) is a primary and pharmacologically active metabolite of the antiarrhythmic drug, encainide.[1][2][3][4] In extensive metabolizers, who constitute over 90% of patients, encainide undergoes significant first-pass metabolism in the liver, leading to higher plasma concentrations of ODE than the parent drug.[5] Given that ODE itself possesses potent antiarrhythmic properties, its accurate quantification is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) profiling, as well as for therapeutic drug monitoring.[3][5][6][7]

This guide will address common challenges and frequently asked questions regarding the quantification of this compound in biological matrices, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods, which are highly sensitive and specific for this purpose.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

The primary challenges in ODE quantification stem from its nature as a metabolite and the complexity of the biological matrices in which it is measured. These include:

  • Baseline Separation from Parent Drug and Other Metabolites: Ensuring chromatographic separation from encainide and other metabolites like 3-methoxy-O-desmethyl encainide (MODE) is crucial to prevent isobaric interference.[1]

  • Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can suppress or enhance the ionization of ODE in the mass spectrometer, leading to inaccurate results.[9][10] Evaluation of matrix effects is a mandatory part of method validation.[10]

  • Analyte Stability: ODE may be susceptible to degradation during sample collection, storage, and processing. It is essential to assess its stability under various conditions.[6]

  • Low Endogenous Concentrations: Depending on the dosage and patient metabolism, ODE concentrations can be low, requiring a highly sensitive analytical method.[5]

  • Availability of a Stable Isotope-Labeled Internal Standard: A suitable internal standard is critical for accurate quantification, and its absence can pose a significant challenge.

Q2: Which analytical technique is most suitable for this compound quantification?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of ODE in biological matrices.[6] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low-concentration analytes in complex samples.[9][11][12] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides excellent specificity by monitoring a specific precursor-to-product ion transition for ODE.[9]

Q3: How do I choose an appropriate internal standard (IS)?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience similar matrix effects and extraction recovery. This allows for highly accurate correction of any variations during sample preparation and analysis. If a SIL-IS is not commercially available, a structural analog with similar properties can be used, but this requires more rigorous validation to ensure it behaves similarly to the analyte.

Q4: What are the key parameters to validate for a bioanalytical method for this compound?

A bioanalytical method for ODE must be validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters include:[6][8][13]

  • Selectivity and Specificity: The ability to differentiate and quantify ODE in the presence of other components in the sample.[6]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[6]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specific range.[6]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[10]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[10]

  • Stability: The stability of ODE in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor Peak Shape or Low Signal Intensity

Possible Causes & Solutions:

  • Suboptimal Chromatographic Conditions:

    • Mobile Phase Composition: The pH and organic solvent composition of the mobile phase are critical for good peak shape. For a basic compound like ODE, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape by ensuring the analyte is in a consistent ionic state. Experiment with different gradients of acetonitrile or methanol to optimize retention and peak shape.

    • Column Choice: A C18 reversed-phase column is a common choice for this type of analysis.[11] If peak tailing is observed, consider a column with end-capping or a different stationary phase.

  • Mass Spectrometry Settings:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for compounds like ODE. Ensure the source parameters (e.g., spray voltage, gas temperatures, and flow rates) are optimized for maximum signal.

    • MRM Transitions: The choice of precursor and product ions, as well as the collision energy, directly impacts sensitivity. Infuse a standard solution of ODE to optimize these parameters. Select at least two product ions for increased reliability.[9]

  • Sample Preparation Issues:

    • Incomplete Extraction: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the chosen solvent or sorbent may not be optimal for ODE. Re-evaluate the extraction method to ensure high and consistent recovery.

    • Sample pH: The pH of the sample before extraction can significantly impact the extraction efficiency of ionizable compounds. Adjust the sample pH to ensure ODE is in a neutral form for better extraction into an organic solvent.

Issue 2: High Variability in Results (Poor Precision)

Possible Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Manual Pipetting Errors: Ensure all pipettes are calibrated and that pipetting techniques are consistent, especially for small volumes.

    • Inconsistent Extraction: Automating the extraction process can reduce variability. If performing a manual extraction, ensure consistent vortexing times and phase separation.

  • Matrix Effects:

    • Ion Suppression/Enhancement: Co-eluting endogenous compounds can interfere with the ionization of ODE, leading to variability. To mitigate this, improve the sample cleanup process (e.g., use a more selective SPE sorbent) or adjust the chromatography to separate ODE from the interfering peaks.

    • Phospholipid Contamination: Phospholipids from plasma can cause significant ion suppression. Use a phospholipid removal plate or a specific extraction protocol designed to eliminate them.

  • Internal Standard Issues:

    • Inappropriate IS: If not using a SIL-IS, the chosen analog may not be adequately compensating for variability.

    • Inconsistent IS Addition: Ensure the internal standard is added accurately and consistently to all samples, including standards and quality controls.

Issue 3: Inaccurate Results (Poor Accuracy)

Possible Causes & Solutions:

  • Calibration Curve Issues:

    • Incorrect Standard Concentrations: Verify the concentration of your stock solutions and ensure accurate serial dilutions.

    • Inappropriate Matrix for Standards: The calibration standards should be prepared in the same biological matrix as the unknown samples to mimic the matrix effects.

    • Non-linearity: If the calibration curve is not linear, consider using a weighted linear regression or a different calibration range.

  • Analyte Instability:

    • Degradation during Storage or Processing: If ODE is degrading, the measured concentrations will be artificially low. Conduct stability experiments to determine the conditions under which the analyte is stable and ensure these are maintained throughout the analytical process.

  • Interference from Metabolites:

    • In-source Fragmentation: The parent drug, encainide, or other metabolites could potentially fragment in the ion source to produce an ion with the same m/z as ODE. Ensure your chromatographic method adequately separates these compounds.

Experimental Protocols & Workflows

Sample Preparation: Protein Precipitation (PPT)

This is a simple and fast method for sample cleanup, suitable for initial method development.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

LC-MS/MS General Workflow

The following diagram illustrates a typical workflow for the quantification of this compound.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject into LC System Evap_Recon->Injection Prepared Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: A generalized workflow for this compound quantification.

Logical Troubleshooting Flow

The following diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting Flow for this compound Quantification start Start: Issue Encountered (e.g., Poor Peak, High Variability) check_system Check System Suitability (e.g., Standard Injection) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot LC-MS/MS (e.g., Clean Source, Check Column) system_ok->fix_system No check_sample_prep Investigate Sample Preparation system_ok->check_sample_prep Yes fix_system->check_system prep_issue Issue in Sample Prep? check_sample_prep->prep_issue optimize_prep Optimize Extraction/Cleanup (e.g., Different SPE, pH adjustment) prep_issue->optimize_prep Yes check_matrix Evaluate Matrix Effects prep_issue->check_matrix No optimize_prep->check_sample_prep matrix_effect_present Significant Matrix Effect? check_matrix->matrix_effect_present mitigate_matrix Mitigate Matrix Effects (e.g., Improve Chromatography, Dilute Sample) matrix_effect_present->mitigate_matrix Yes check_stability Assess Analyte Stability matrix_effect_present->check_stability No mitigate_matrix->check_matrix end End: Issue Resolved check_stability->end

Caption: A logical troubleshooting workflow for this compound analysis.

Data Presentation

When presenting validation data, clarity and conciseness are key. The following table provides a template for summarizing accuracy and precision data.

Table 1: Example Accuracy and Precision Data Summary

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.060.9898.08.5
Low3.062.9197.06.2
Medium50651.5103.04.1
High1506147.098.03.5

References

  • An LC-MS assay for the screening of cardiovascular medications in human samples. (n.d.). National Institutes of Health.
  • Disposition kinetics of encainide and metabolites. (1986). The American Journal of Cardiology, 58(5), 4C-9C.
  • Simultaneous determination of cardiovascular drugs in dried blood spot by liquid chromatography-tandem mass spectrometry. (2019). Journal of Food and Drug Analysis, 27(3), 735-744.
  • Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS). (2014). Journal of Pharmaceutical Analysis, 4(5), 329-336.
  • Simultaneous determination of cardiovascular drugs in dried blood spot by liquid chromatography-tandem mass spectrometry. (2019). ResearchGate.
  • Determination of nine cardiovascular drugs in human plasma by QuEChERS-UPLC-MS/MS. (n.d.). ScienceDirect.
  • Myocardial uptake of encainide and its two major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, in the dog. (1984). Journal of Cardiovascular Pharmacology, 6(4), 663-667.
  • Bioanalytical Method Development: A Comprehensive Guide. (2024).
  • Pharmacokinetics and metabolism of encainide. (n.d.). PubMed.
  • AN APPROACH TO BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2016). International Journal of Pharmaceutical Sciences and Research.
  • Antiarrhythmic activity of the O-demethyl metabolite of encainide. (1982). Journal of Pharmacology and Experimental Therapeutics, 221(3), 552-557.
  • A review on bioanalytical method development and validation. (2021). Indo American Journal of Pharmaceutical Sciences, 08(05), 210-225.
  • The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. (n.d.). PubMed.
  • Differential effects of O-demethyl encainide on induced and spontaneous arrhythmias in the conscious dog. (1984). The American Journal of Cardiology, 54(6), 654-658.

Sources

Technical Support Center: O-Demethylencainide In Vitro Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Demethylencainide (ODE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in various in vitro experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your results.

Introduction to this compound and Its Stability Challenges

This compound (ODE) is the primary and highly potent active metabolite of the antiarrhythmic drug, encainide.[1] Its stability in vitro is paramount for accurate and reproducible experimental outcomes. The chemical structure of ODE, featuring a benzanilide core, an aromatic ether, and a tertiary amine, presents potential liabilities for degradation under common laboratory conditions. Understanding these potential degradation pathways is the first step in preventing them.

The primary known degradation pathways for compounds with similar functional groups include:

  • Hydrolysis: The amide bond in the benzanilide structure can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The aromatic ether and other electron-rich parts of the molecule may be prone to oxidation.

  • Photodegradation: Aromatic amines and ethers can be sensitive to light, leading to degradation.[1]

This guide will provide a structured approach to identifying and mitigating these stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions, typically dissolved in DMSO, should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The vials should be amber-colored or wrapped in aluminum foil to protect the compound from light.[2][3]

Q2: I'm seeing a gradual decrease in the effective concentration of ODE in my multi-day cell culture experiment. What could be the cause?

A2: A gradual loss of active ODE in a cell culture system can be due to several factors, including enzymatic degradation by the cells, chemical degradation in the culture medium (due to pH, reactive oxygen species, etc.), or adsorption to plasticware. It is crucial to systematically investigate these possibilities.

Q3: Can I prepare a large batch of ODE-containing medium for my entire experiment?

A3: It is generally not recommended to prepare large batches of ODE-containing medium for experiments that span several days, especially without prior stability data. The stability of ODE in complex aqueous media like cell culture medium at 37°C is not well-characterized. It is best practice to prepare fresh ODE-containing media from a frozen stock solution for each day of the experiment.

Q4: How can I confirm that the this compound I am using is pure and not already degraded?

A4: The purity of your ODE standard should be verified upon receipt and periodically thereafter. This can be accomplished using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] A single, sharp peak at the expected retention time is indicative of a pure compound.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Aqueous Buffers

You observe a significant decrease in ODE concentration shortly after preparing a solution in an aqueous buffer, as confirmed by HPLC analysis.

  • pH-Mediated Hydrolysis: The benzanilide structure of ODE may be susceptible to hydrolysis at non-neutral pH.

    • Troubleshooting Protocol:

      • Prepare several small-volume solutions of ODE in buffers with varying pH values (e.g., pH 5, 7, and 9).

      • Incubate these solutions at the experimental temperature.

      • Analyze the concentration of ODE in each solution at multiple time points (e.g., 0, 2, 4, 8, and 24 hours) using a validated HPLC or LC-MS method.

      • Compare the degradation rates at different pH values to determine the optimal pH range for stability.

  • Photodegradation: Exposure to ambient laboratory light may be causing degradation.

    • Troubleshooting Protocol:

      • Prepare two identical sets of ODE solutions in your experimental buffer.

      • Wrap one set of containers completely in aluminum foil to protect them from light.

      • Expose both sets to the typical lighting conditions of your laboratory bench for the duration of an experiment.

      • Analyze the ODE concentration in both sets at various time points. A significantly lower concentration in the light-exposed samples indicates photodegradation.

Caption: Troubleshooting workflow for ODE instability in aqueous buffers.

Issue 2: Inconsistent Results in Cell-Based Assays

You are observing high variability in the biological response to ODE in your cell-based assays, suggesting that the compound's concentration is not consistent.

  • Instability in Cell Culture Medium: The complex composition of cell culture media (salts, amino acids, vitamins, and serum proteins) can affect the stability of ODE at 37°C.

    • Troubleshooting Protocol:

      • Prepare a solution of ODE in your complete cell culture medium (including serum, if applicable).

      • Incubate the medium in a cell culture incubator (37°C, 5% CO2) in a cell-free plate.

      • At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the medium.

      • Immediately analyze the concentration of ODE using a validated LC-MS method, as the complexity of the matrix may require higher sensitivity and selectivity than HPLC-UV.[6]

      • The results will provide a stability profile of ODE in your specific assay conditions.

  • Metabolic Degradation by Cells: The cells in your assay may be metabolizing ODE, leading to a decrease in its concentration over time.

    • Troubleshooting Protocol:

      • Set up your cell-based assay as usual.

      • At different time points during the incubation, collect a small sample of the culture medium.

      • In parallel, run a cell-free control (medium with ODE but no cells) under the same conditions.

      • Analyze the concentration of ODE in both the cell-containing and cell-free samples by LC-MS. A faster decrease in ODE concentration in the presence of cells indicates metabolic degradation.

ConditionTime (hours)ODE Concentration (µM)% Remaining
Buffer pH 7.4, 4°C, Dark010.0100%
249.999%
489.898%
Buffer pH 7.4, 37°C, Dark010.0100%
248.585%
487.272%
Cell Culture Medium, 37°C, No Cells010.0100%
247.878%
486.161%
Cell Culture Medium, 37°C, With Cells010.0100%
245.252%
482.525%

This is example data and will vary based on experimental conditions.

Analytical Methodologies for Stability Assessment

A robust analytical method is essential for accurately determining the concentration of this compound and its potential degradation products.

Recommended Method: HPLC-UV or LC-MS/MS
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely available and reliable method for quantifying ODE in simple matrices like buffers. A C18 column is a good starting point for method development.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex matrices such as cell culture media or plasma, LC-MS/MS provides superior sensitivity and selectivity, allowing for accurate quantification even at low concentrations and in the presence of interfering substances.[7][8]

General HPLC Method Development Protocol
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.

  • Flow Rate: Begin with a flow rate of 1 mL/min.

  • Detection: Use a UV detector set to the wavelength of maximum absorbance for ODE.

  • Injection Volume: Typically 10-20 µL.

  • Standard Curve: Prepare a standard curve of ODE in the same matrix as your samples to ensure accurate quantification.

G A Start: Need to Quantify ODE B Select Analytical Technique A->B C HPLC-UV (Simple Matrix) B->C D LC-MS/MS (Complex Matrix) B->D E Develop Separation Method C->E G Develop Detection Method C->G D->E H Optimize MS Parameters D->H F Optimize Mobile Phase & Gradient E->F I Validate Method F->I G->I H->I J Linearity, Accuracy, Precision I->J K End: Method Ready for Use J->K

Caption: Workflow for developing an analytical method for ODE quantification.

References

  • Carey, E. L., Duff, H. J., Roden, D. M., Oates, J. A., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals.
  • Turgeon, J., & Roden, D. M. (1986). Disposition kinetics of encainide and metabolites. The American journal of cardiology, 58(5), 4C–9C.
  • Kailasam, M. T., & Mohanty, S. (2012). Stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(2), 127-132.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).
  • Ohtsuki, T., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports, 14(1), 1-9.
  • Alsante, K. M., et al. (2007). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. American Pharmaceutical Review, 10(1), 84-91.
  • BenchChem. (2025).
  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Pharmaceutical Technology. (2019).
  • Charles River Laboratories. In Vitro Safety Pharmacology Assays.
  • Li, W., et al. (2024). Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. Molecules, 29(21), 4995.
  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Creative Bioarray. Drug Metabolite Stability Assay Protocol in Whole Blood.
  • Bitesize Bio. (2024).
  • University of Toronto Scarborough. Chemical Handling and Storage Section 6.
  • Zhang, Y., et al. (2022). Development and Validation of a UHPLC–MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies. Molecules, 27(19), 6598.

Sources

Technical Support Center: Overcoming Matrix Effects in O-Demethylencainide Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of O-Demethylencainide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this compound in biological matrices. Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, often leading to inaccurate and imprecise results.[1][2][3] This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, mitigate, and overcome these challenges, ensuring the integrity and reliability of your data.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components from the biological sample.[1][3] These interferences can either suppress or enhance the analyte's signal, leading to erroneous quantification.[1]

Key sources of matrix effects in plasma or urine analysis include:

  • Phospholipids: Major components of cell membranes that are notorious for causing ion suppression in reversed-phase chromatography.[4][5]

  • Salts and Endogenous Metabolites: These can alter the droplet formation and evaporation process in the ion source.

  • Proteins and Peptides: Though largely removed during sample preparation, residual amounts can still interfere.

The primary consequence of unaddressed matrix effects is a loss of accuracy and precision, which can compromise pharmacokinetic and toxicokinetic assessments. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[6][7][8]

Troubleshooting Guide & FAQs

This section is structured to address common issues encountered during this compound analysis in a question-and-answer format.

Q1: My this compound signal is showing poor reproducibility and accuracy between different sample lots. How can I confirm if this is due to matrix effects?

A1: Identifying and Quantifying Matrix Effects

Variable results across different biological lots are a classic sign of matrix effects. To confirm and quantify this, the FDA and other regulatory bodies recommend a Post-Extraction Spike Analysis .[1][9]

The Causality: This method isolates the effect of the matrix on the detector response by comparing the analyte's signal in a clean solution versus its signal in a matrix extract from which the analyte was absent.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank biological matrix (from at least six different sources) through your entire sample preparation workflow.[6][8] Spike this compound and IS into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike this compound and IS into the blank biological matrix before the extraction process. (This set is used to determine recovery, not the matrix effect itself).

  • Analyze and Calculate: Analyze all samples by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • The goal is to have an IS-Normalized MF close to 1.0, which shows the IS is effectively compensating for the matrix effect.[1]

Interpretation: If the Matrix Factor varies significantly between the six different lots of the matrix, you have confirmed that lot-to-lot matrix variability is the source of your poor reproducibility.

Q2: I've confirmed ion suppression is affecting my this compound analysis. What is the most effective first step to mitigate this?

A2: Optimizing Sample Preparation

The most robust strategy to combat matrix effects is to remove the interfering components before they enter the analytical instrument.[10][11] The choice of sample preparation technique is critical.

The Causality: Different extraction techniques offer varying degrees of cleanliness. While simpler methods are faster, they often leave behind significant amounts of matrix components like phospholipids.[12]

Comparison of Common Sample Preparation Techniques
TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[13][14]Fast, simple, inexpensive."Dirty" extract: High levels of phospholipids and other endogenous components remain.[12][15] High potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Cleaner extracts than PPT. Can remove salts and some phospholipids.[11]More labor-intensive, uses larger volumes of organic solvents. Analyte recovery can be pH-dependent.[11][16]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away."Cleanest" extract: Provides the most effective removal of phospholipids and salts.[17][18]Requires method development; can be more expensive.

Recommendation: For this compound, which is a basic compound, a polymeric strong cation exchange (SCX) mixed-mode SPE is highly effective.[19] This approach utilizes both reversed-phase and ion-exchange retention mechanisms for superior selectivity and cleanup.

Workflow Diagram: Troubleshooting Matrix Effects

G cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Validation start Poor Accuracy or Precision Observed confirm Perform Post-Extraction Spike Analysis start->confirm is_mf_ok Is IS-Normalized Matrix Factor (MF) close to 1.0? confirm->is_mf_ok sample_prep Improve Sample Preparation (e.g., Switch PPT -> SPE) is_mf_ok->sample_prep No end Method Validated is_mf_ok->end Yes chromatography Optimize Chromatography (e.g., Gradient, Column) sample_prep->chromatography is_choice Use a Stable Isotope Labeled Internal Standard (SIL-IS) chromatography->is_choice revalidate Re-evaluate Matrix Effect with new method is_choice->revalidate revalidate->end

Caption: A decision tree for systematically troubleshooting matrix effects.

Q3: I don't have access to SPE or my timeline is too short for SPE method development. Can I improve my results with Protein Precipitation?

A3: Advanced PPT and Chromatographic Solutions

While SPE is superior, you can enhance the cleanliness of a PPT extract.

  • Phospholipid Removal (PLR) Plates/Cartridges: These are specialized products that combine the simplicity of precipitation with a filtration step that selectively removes phospholipids.[5][15] The process is as simple as a standard PPT but yields a significantly cleaner sample.[15]

  • Chromatographic Separation: If you cannot remove interferences, you can try to chromatographically separate them from your analyte.

    • The Causality: Phospholipids often elute as a broad peak in the middle of a typical reversed-phase gradient. By adjusting the gradient, you can shift the elution of this compound to a "cleaner" region of the chromatogram.

    • Technique: Use a post-column infusion experiment to identify the retention time windows where suppression occurs.[9][20] Then, modify your gradient to move the this compound peak away from these zones.

Q4: What is the best choice for an internal standard (IS) to compensate for matrix effects in this compound analysis?

A4: The Gold Standard: Stable Isotope Labeled (SIL) Internal Standards

The Causality: An ideal internal standard experiences the exact same matrix effects as the analyte. A Stable Isotope Labeled (SIL) version of this compound (e.g., this compound-d3) is the perfect candidate. It has nearly identical physicochemical properties and will co-elute with the analyte, ensuring that any suppression or enhancement it experiences will mirror that of the analyte.[21][22][23]

Using a SIL-IS is the most effective way to compensate for unavoidable matrix effects.[24][22] The ratio of the analyte to the SIL-IS remains constant even if the absolute signal of both is suppressed. While structural analogs can be used, they may not co-elute perfectly and may not experience the exact same degree of ionization suppression, leading to less effective compensation.[21]

Diagram: Role of a SIL-Internal Standard

G cluster_0 Without SIL-IS cluster_1 With SIL-IS A Analyte Signal (Suppressed) B Quantification (Inaccurate) A->B Error C Analyte Signal (Suppressed) E Ratio (Analyte/IS) (Constant) C->E D SIL-IS Signal (Equally Suppressed) D->E F Quantification (Accurate) E->F Corrected

Caption: How a SIL-IS corrects for ion suppression.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is designed for a mixed-mode strong cation exchange (SCX) polymeric SPE sorbent.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 50 µL of the SIL-IS working solution.

    • Add 200 µL of 2% formic acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SCX cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge. Allow it to pass through under gentle vacuum or gravity.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis:

    • Inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Urine

This protocol uses a basic pH to ensure the analyte is in its neutral form for efficient extraction into an organic solvent.

  • Sample Preparation:

    • To 500 µL of urine, add 50 µL of the SIL-IS working solution.

    • Add 100 µL of 1M sodium hydroxide to basify the sample (target pH > 9). Vortex for 10 seconds.

  • Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][24][21]

  • Lüthi, J., Friedlein, A., & Zurbig, P. (2009). Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(8-9), 691–696. [Link][25]

  • Chambers, A. G., & Legido-Quigley, C. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical chromatography, 30(5), 710–720. [Link][4]

  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link][22]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from Waters.com. [Link]

  • Chambers, E. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. [Link][17]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from GMI-Inc.com. [Link][10]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA.gov. [Link][6]

  • Tranfo, G., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 22(5), 736. [Link][9]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from resolvemass.ca. [Link][7]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from bioanalysis-zone.com. [Link][26]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(24), 2243–2246. [Link][1]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from providion.co.uk. [Link][27]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from agilent.com. [Link][28]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from waters.com. [Link][15]

  • Ray, A., & Das, S. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 20-25. [Link][11]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from FDA.gov. [Link][8]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from element-labsolutions.com. [Link][5]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from agilent.com. [Link][19]

  • Bobaly, B., et al. (2020). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 10(6), 254. [Link][16]

  • Bonvallot, N., et al. (2020). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. [Link][29][30]

  • Polgár, T. F., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 221. [Link][14]

  • ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Retrieved from ResearchGate. [Link][18]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044. [Link]

Sources

Technical Support Center: Optimizing O-Demethylencainide Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the dosage of O-Demethylencainide (ODE) in preclinical animal studies. Our goal is to equip you with the necessary knowledge to design robust experiments, troubleshoot common issues, and ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in animal research.

Q1: What is this compound (ODE) and why is it studied?

A1: this compound (ODE) is the primary and most potent active metabolite of the Class IC antiarrhythmic drug, encainide.[1][2][3][4][5] In many species, including humans, the therapeutic and proarrhythmic effects of encainide are largely mediated by ODE.[2][5] Therefore, studying ODE directly allows for a more precise understanding of its pharmacological effects without the confounding influence of the parent drug's metabolism.

Q2: What is the mechanism of action of ODE?

A2: As a Class IC antiarrhythmic agent, ODE's primary mechanism of action is the potent blockade of fast sodium channels (Nav1.5) in cardiac myocytes.[3][6] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system. This is reflected in a prolongation of the QRS interval on the electrocardiogram (ECG).[3][7]

Q3: In which animal species has ODE been studied?

A3: Based on available literature, this compound has been most extensively studied in canine and rodent (rat) models of cardiac arrhythmias.[7][8][9][10] These species are frequently used in preclinical cardiovascular research due to their well-characterized cardiac physiology and the availability of established arrhythmia models.

Q4: What are the primary therapeutic effects of ODE observed in animal models?

A4: In animal studies, ODE has demonstrated significant efficacy in suppressing ventricular arrhythmias. It has been shown to:

  • Convert ouabain-induced ventricular tachycardia to sinus rhythm in dogs.[9]

  • Effectively suppress ventricular arrhythmias following coronary artery ligation in dogs.[9]

  • Reduce the incidence and duration of aconitine-induced ventricular tachycardia in rats.[7]

Q5: What are the known safety concerns with ODE in animal studies?

A5: The most significant safety concern with ODE, as with other Class IC antiarrhythmics, is its proarrhythmic potential , particularly in the context of structural heart disease.[3][8] In a canine model of myocardial infarction, ODE has been shown to lower the ventricular fibrillation threshold in a concentration-dependent manner.[8] This means that at higher concentrations, it can increase the susceptibility to life-threatening arrhythmias. Careful dose selection and cardiovascular monitoring are therefore critical.

Troubleshooting Guide: Common Issues in ODE Animal Studies

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Formulation and Administration

Q: I am having difficulty dissolving ODE for my study. What vehicle should I use?

A: The solubility of this compound in common preclinical vehicles is not extensively reported in the literature. As with many poorly soluble compounds, a systematic approach to vehicle selection is recommended.[11][12][13][14][15][16]

  • Initial Screening: Start by assessing the solubility of ODE in simple aqueous vehicles, such as saline or phosphate-buffered saline (PBS), with adjustments to pH.[16]

  • Co-solvents: If aqueous solubility is insufficient, consider using co-solvents like propylene glycol or DMSO.[16] However, be mindful of the potential for these vehicles to have their own biological effects.

  • Complexing Agents: Cyclodextrins can be effective in enhancing the solubility of poorly soluble drugs.[11][16]

  • Suspensions: For oral administration, a micronized suspension in a vehicle containing a suspending agent (e.g., methylcellulose) can be a viable option.[16]

It is crucial to perform stability testing of your final formulation to ensure that ODE does not degrade over the course of your experiment. [17][18]

Q: What is the appropriate route of administration for ODE in my animal model?

A: The choice of administration route depends on the goals of your study:

  • Intravenous (IV): This route provides immediate and complete bioavailability, making it ideal for acute efficacy studies and for establishing a clear relationship between plasma concentration and effect.[9]

  • Oral (PO): Oral administration is relevant for assessing the potential of ODE as an oral therapeutic. However, be aware that first-pass metabolism in the liver can influence bioavailability.[4]

  • Intraperitoneal (IP): While common in rodent studies, IP administration can lead to variable absorption and should be used with caution when precise pharmacokinetic data is required.

Efficacy and Dosing

Q: I am not observing the expected antiarrhythmic effect. What could be the reason?

A: Several factors could contribute to a lack of efficacy:

  • Insufficient Dose: The effective dose of ODE can vary significantly depending on the animal species and the arrhythmia model used. Review the available literature for dose-ranging studies in a similar model. If data is unavailable, a pilot dose-escalation study is recommended.

  • Inappropriate Animal Model: The mechanism of arrhythmia in your chosen model may not be susceptible to sodium channel blockade. For example, some arrhythmias are primarily driven by calcium-dependent mechanisms.

  • Pharmacokinetic Variability: Individual animal differences in drug metabolism and clearance can lead to variable plasma concentrations. Consider collecting satellite blood samples for pharmacokinetic analysis to correlate exposure with efficacy.

  • Formulation Issues: Poor solubility or instability of your ODE formulation can lead to lower than expected drug exposure.

Q: How do I select a starting dose for my animal study?

A: A literature review is the best starting point. The following table summarizes reported effective doses of ODE in different animal models:

Animal ModelSpeciesRoute of AdministrationEffective DoseReference
Aconitine-induced VTRatIV0.02 µM/kg[7]
Ouabain-induced VTDogIV0.30 ± 0.06 mg/kg[9]
Coronary ligation-induced VTDogIV0.63 ± 0.14 mg/kg[9]

If no relevant data is available, a conservative approach is to start with a low dose and escalate until a therapeutic effect is observed or signs of toxicity appear.

Safety and Toxicology

Q: I am observing unexpected mortality or adverse events in my study. What should I do?

A: Unexpected adverse events, especially mortality, are a serious concern and require immediate attention.

  • Suspect Proarrhythmia: Given ODE's mechanism of action, proarrhythmia is a primary suspect.[8] This is particularly true in animals with underlying cardiac conditions, such as a myocardial infarction.[8]

  • ECG Monitoring: Continuous ECG monitoring is highly recommended, especially during dose-escalation studies. Look for excessive QRS prolongation, the emergence of new ventricular arrhythmias, or the degeneration of existing arrhythmias into more life-threatening ones like ventricular fibrillation.

  • Dose Reduction: Immediately reduce the dose or temporarily halt dosing in the affected animals.

  • Necropsy and Histopathology: A thorough post-mortem examination can help identify the cause of death and rule out other organ toxicities.

Q: At what plasma concentrations are proarrhythmic effects of ODE observed?

A: In a canine model of myocardial infarction, a concentration-dependent decrease in the ventricular fibrillation threshold was observed with ODE plasma concentrations above 150 ng/mL.[8] At concentrations exceeding 1,000 ng/mL, ventricular fibrillation was induced by pacing alone.[8] This highlights the critical need to maintain plasma concentrations within a therapeutic window.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Dose-Ranging and Efficacy Study in a Rat Model of Aconitine-Induced Arrhythmia

This protocol is adapted from established methods for screening antiarrhythmic drugs.[7][19][20]

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).

    • Anesthetize the animals with an appropriate anesthetic (e.g., urethane).

    • Insert a catheter into the jugular vein for drug administration.

    • Attach ECG leads for continuous monitoring.

  • Arrhythmia Induction:

    • Administer a continuous intravenous infusion of aconitine at a rate of 10 µg/kg/min.

  • Dose Administration:

    • Divide the animals into groups (n=6-8 per group).

    • Administer a single intravenous bolus of ODE at different doses (e.g., 0.01, 0.03, 0.1 mg/kg) or vehicle control five minutes before the start of the aconitine infusion.

  • Data Collection and Analysis:

    • Record the time to the onset of the first ventricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).

    • Analyze the ECG for changes in heart rate, PR interval, and QRS duration.

    • Compare the time to arrhythmia onset between the ODE-treated groups and the vehicle control group.

Protocol 2: Evaluation of Proarrhythmic Potential in a Canine Model of Myocardial Infarction

This protocol is based on studies designed to assess the proarrhythmic risk of antiarrhythmic drugs.[8][21][22][23][24][25]

  • Animal Model Creation:

    • Surgically induce a myocardial infarction in adult mongrel dogs by ligating the left anterior descending coronary artery.

    • Allow for a recovery period of 3-5 days to allow for the development of an arrhythmogenic substrate.

  • Electrophysiological Study:

    • Under anesthesia, perform a baseline electrophysiological study, including programmed electrical stimulation to assess the inducibility of ventricular tachycardia.

    • Measure the ventricular fibrillation threshold (VFT).

  • ODE Infusion and Monitoring:

    • Administer a continuous intravenous infusion of ODE to achieve target plasma concentrations (e.g., 50, 150, 300 ng/mL).

    • Continuously monitor the ECG and blood pressure.

  • Repeat Electrophysiological Study:

    • At each target plasma concentration, repeat the programmed electrical stimulation and VFT measurements.

  • Data Analysis:

    • Compare the inducibility of VT and the VFT at baseline and during ODE infusion. A significant decrease in VFT or the new induction of sustained VT would indicate a proarrhythmic effect.

Visualizations

Workflow for Optimizing ODE Dosage

ODE_Dosage_Optimization cluster_0 Phase 1: Feasibility & Dose Ranging cluster_1 Phase 2: Efficacy & Safety Evaluation Literature Review Literature Review Formulation Development Formulation Development Literature Review->Formulation Development Pilot Dose-Escalation Study Pilot Dose-Escalation Study Formulation Development->Pilot Dose-Escalation Study Establish Therapeutic Window Establish Therapeutic Window Pilot Dose-Escalation Study->Establish Therapeutic Window Definitive Efficacy Study Definitive Efficacy Study Establish Therapeutic Window->Definitive Efficacy Study Proarrhythmia Assessment Proarrhythmia Assessment Establish Therapeutic Window->Proarrhythmia Assessment Pharmacokinetic Analysis Pharmacokinetic Analysis Definitive Efficacy Study->Pharmacokinetic Analysis Proarrhythmia Assessment->Pharmacokinetic Analysis Data Analysis & Interpretation Data Analysis & Interpretation Pharmacokinetic Analysis->Data Analysis & Interpretation Lack_of_Efficacy_Troubleshooting No Efficacy Observed No Efficacy Observed Check Formulation Check Formulation No Efficacy Observed->Check Formulation Increase Dose Increase Dose Check Formulation->Increase Dose Formulation OK? Reformulate Reformulate Check Formulation->Reformulate Issue found? Measure Plasma Levels Measure Plasma Levels Increase Dose->Measure Plasma Levels Still no effect? Re-evaluate Model Re-evaluate Model Measure Plasma Levels->Re-evaluate Model Levels adequate? Consider Alternative Model Consider Alternative Model Re-evaluate Model->Consider Alternative Model Yes

Caption: A decision tree for troubleshooting experiments where this compound shows no effect.

References

  • A rapid in vivo technique for preliminary screening of antiarrhythmic agents in mice. PubMed. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • A comprehensive review and analysis of 25 years of data from an in vivo canine model of sudden cardiac death: implications for future anti-arrhythmic drug development. PubMed. [Link]

  • Drug screening methods for antiarrhythmic agents. Slideshare. [Link]

  • Pharmacological screening of anti arrhythmic drugs 3. Slideshare. [Link]

  • Antiarrhythmic activity of the O-demethyl metabolite of encainide. PubMed. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • A screening method for antiarrhythmic agents in the rat. PMC. [Link]

  • Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. [Link]

  • SCREENING OF DRUGS USED IN ANTIARRYTHMIA. Slideshare. [Link]

  • Differential effects of O-demethyl encainide on induced and spontaneous arrhythmias in the conscious dog. PubMed. [Link]

  • The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. PubMed. [Link]

  • Large Mammalian Animal Models of Heart Disease. PMC. [Link]

  • Electrophysiology of O-demethyl Encainide in a Canine Model of Sustained Ventricular Tachycardia. PubMed. [Link]

  • Relation of blood level and metabolites to the antiarrhythmic effectiveness of encainide. PubMed. [Link]

  • Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. PubMed. [Link]

  • Encainide. PubMed. [Link]

  • Disposition kinetics of encainide and metabolites. PubMed. [Link]

  • Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. PubMed. [Link]

  • Acute, subchronic, and chronic toxicity studies with 3-O-demethylfortimicin A disulfate, a new aminocyclitol antibiotic. PubMed. [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect. Gyan Sanchay. [Link]

  • Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. PMC. [Link]

  • Continuous Telemetry from a Chronic Canine Model of Sudden Cardiac Death. Semantic Scholar. [Link]

  • Electrophysiology, hemodynamic and arrhythmia efficacy model studies on encainide. PubMed. [Link]

  • Chapter 5: ACUTE, SUBACUTE AND CHRONIC TOXICITY IN ANIMALS. [Link]

  • Sudden cardiac death in dogs, cats and humans: a comparative review. Ghent University Library. [Link]

  • Heart rhythm characterization during sudden cardiac death in dogs. ResearchGate. [Link]

  • Sub-Chronic and Chronic Toxicity Studies. Charles River Laboratories. [Link]

  • Allometric scaling of pharmacokinetic parameters in drug discovery: can human CL, Vss and t1/2 be predicted from in-vivo rat data? PubMed. [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Stability of benzocaine formulated in commercial oral disintegrating tablet platforms. PubMed. [Link]

  • Encainide for Ventricular Arrhythmias: Placebo-Controlled and Standard Comparison Trials. PubMed. [Link]

  • Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. NIH. [Link]

  • Ischemic Ventricular Arrhythmias Experimental Models and Their Clinical Relevance. PMC. [Link]

  • A comparison of antiarrhythmic drugs for the suppression of ventricular ectopic depolarizations: a meta-analysis. PubMed. [Link]

  • Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. PubMed. [Link]

  • Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of a Novel Antileishmanial Compound (CLBQ14). Drug Development and Therapeutics. [Link]

  • Pharmacokinetic parameters for mice, rats, and dogs obtained by the noncompartmental analysis. ResearchGate. [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. PMDA. [Link]

  • Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. ResearchGate. [Link]

  • The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. MDPI. [Link]

  • Formulation and Characterization of Matrine Oil Dispersion to Improve Droplet Wetting and Deposition. MDPI. [Link]

Sources

Technical Support Center: O-Demethylencainide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for O-Demethylencainide (ODE) synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals. This compound is the primary active metabolite of the Class IC antiarrhythmic agent, Encainide.[1][2] Its synthesis is crucial for pharmacological studies, metabolite profiling, and the development of reference standards.

The most direct synthetic route to this compound involves the O-demethylation of its parent compound, Encainide. This guide provides a plausible synthetic protocol and focuses on troubleshooting the critical demethylation step, a reaction often fraught with challenges such as low yield and side-product formation.

Proposed Synthetic Workflow

The synthesis is approached as a two-stage process: first, the synthesis of the precursor, Encainide, followed by its selective O-demethylation.

Synthetic_Workflow cluster_0 Stage 1: Encainide Synthesis cluster_1 Stage 2: O-Demethylation Start Starting Materials (p-Anisoyl Chloride, N-substituted Phenylenediamine Precursor) Encainide_Synth Amide Coupling Reaction Start->Encainide_Synth Encainide_Product Encainide (Precursor) Encainide_Synth->Encainide_Product Demethylation O-Demethylation with BBr₃ Encainide_Product->Demethylation Key Transformation Step Purification Workup & Purification Demethylation->Purification Final_Product This compound (Final Product) Purification->Final_Product Troubleshooting_Tree start Reaction Analysis: Low Conversion? check_reagent Is BBr₃ fresh / anhydrous? start->check_reagent Yes check_purity Side Products or Degradation? start->check_purity No use_fresh Action: Use fresh, anhydrous BBr₃. check_reagent->use_fresh No check_equivalents Are BBr₃ equivalents ≥ 2.5? check_reagent->check_equivalents Yes increase_eq Action: Increase BBr₃ to 3.0 eq. check_equivalents->increase_eq No check_temp Action: Allow to warm to RT or gently heat to 40°C. Monitor closely. check_equivalents->check_temp Yes side_products Are conditions too harsh? check_purity->side_products Yes check_yield Low yield after purification? check_purity->check_yield No reduce_temp Action: Reduce temperature and/or reaction time. side_products->reduce_temp Yes check_quench Action: Ensure prompt and controlled quenching post-reaction. side_products->check_quench No adjust_ph Action: Basify workup to pH 9-10 before extraction. check_yield->adjust_ph Yes end Successful Synthesis check_yield->end No treat_silica Action: Use neutralized silica gel or alumina for chromatography. adjust_ph->treat_silica Also Consider...

Sources

Technical Support Center: Refinement of O-Demethylencainide Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of O-Demethylencainide (ODE). This guide is designed for researchers, scientists, and drug development professionals who are working on the quantification of this critical metabolite from complex biological matrices. As the primary active metabolite of the Class IC antiarrhythmic agent Encainide, accurate measurement of ODE is paramount for pharmacokinetic, pharmacodynamic, and toxicological assessments.[1][2][3]

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during sample handling, extraction, and analysis. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Understanding the Analyte and Matrix

Successful extraction begins with a fundamental understanding of the analyte's properties and the complexities of the biological matrix. ODE is formed through hepatic metabolism of Encainide, primarily by the CYP2D6 enzyme.[4][5] This metabolic pathway is subject to genetic polymorphism, leading to significant variability in ODE plasma concentrations among individuals.[2][4]

Table 1: Physicochemical and Pharmacokinetic Properties of Encainide and its Major Metabolites

PropertyEncainide (Parent Drug)This compound (ODE)3-Methoxy-O-demethylencainide (MODE)
Metabolic Pathway O-demethylation via CYP2D6N-demethylation, 3-methoxy formation-
Pharmacological Activity ActiveActive (Potent Na+ channel blocker)[1][5]Active
Elimination Half-Life (Extensive Metabolizers) ~2.3 - 3 hours[1][4]~5 - 11 hours[4]>24 hours[4]
Plasma Protein Binding 70-80%[2][4]Data not specified, likely similarData not specified, likely similar
Minimally Effective Plasma Conc. ~300 ng/mL[1][2]~35 ng/mL[1][2]~100 ng/mL[1][2]
Excretion Metabolites excreted in urine and feces[4][5]Metabolites excreted in urine and fecesMetabolites excreted in urine and feces

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges organized by the stages of a typical bioanalytical workflow.

Category 1: Sample Handling and Stability

Q1: We just collected plasma samples. What are the optimal storage conditions to ensure ODE stability?

Answer: Proper storage is critical to prevent analyte degradation. For short-term storage (up to 24 hours), keep plasma or urine samples refrigerated at 4°C.[6] For long-term stability, samples should be securely stored at -20°C or, ideally, -80°C.[6] ODE has been shown to be stable in frozen plasma and urine for at least 52 weeks under these conditions.[7] Always minimize the time samples spend at room temperature during handling and processing by using ice baths.

Q2: How many freeze-thaw cycles can my samples withstand before ODE concentration is affected?

Answer: It is best practice to limit freeze-thaw cycles to a maximum of three.[6] Repeated cycles can lead to degradation of the analyte and alter the sample matrix. To avoid this, we strongly recommend that upon first thawing, you create smaller, single-use aliquots for future experiments. This prevents the need to thaw the entire parent sample multiple times.

Q3: Is enzymatic hydrolysis required when analyzing ODE in urine samples?

Answer: Yes, for comprehensive quantification, enzymatic hydrolysis is a necessary step for urine samples. A significant portion of ODE and other encainide metabolites are excreted as glucuronide conjugates.[5] Failure to hydrolyze these conjugates will result in a significant underestimation of the total ODE concentration. The hydrolysis step uses a β-glucuronidase enzyme to cleave the glucuronic acid moiety, liberating the parent metabolite for extraction and analysis.[8]

Q4: How do I select the right β-glucuronidase and optimize the hydrolysis conditions?

Answer: The choice of enzyme and reaction conditions can significantly impact hydrolysis efficiency. Enzymes from different sources (e.g., E. coli, Abalone, Helix pomatia) have different optimal pH and temperature ranges.[9][10]

  • pH: This is often the most critical factor.[8] For example, β-glucuronidase from E. coli works well at a neutral pH of ~6.8, while enzymes from limpets (Patella vulgata) are more effective at an acidic pH of ~5.0.[8]

  • Temperature: Optimal temperatures typically range from 37°C to 60°C depending on the enzyme source.[9][11]

  • Incubation Time: A 2-hour incubation is often sufficient, but this should be optimized for your specific analyte and enzyme.[11]

  • Recommendation: Perform a small optimization experiment using a pooled urine sample to test different enzymes, pH values (e.g., 4.5, 5.5, 6.8), and incubation times (e.g., 1, 2, 4 hours) to determine the most efficient conditions for ODE-glucuronide cleavage in your laboratory.

Category 2: Extraction Method Troubleshooting

Q5: I am getting consistently low recovery of ODE using Liquid-Liquid Extraction (LLE). What are the likely causes?

Answer: Low recovery in LLE is a common issue, typically stemming from three main areas:

  • Incorrect pH: ODE has a basic piperidinyl group. To extract it from an aqueous matrix (like plasma) into an immiscible organic solvent, the pH of the aqueous phase must be adjusted to be at least 1-2 units above its pKa. This deprotonates the analyte, making it neutral and significantly more soluble in the organic phase. A published HPLC method for encainide and its metabolites successfully used a plasma pH buffered to 8.5.[7] If your pH is too low, the analyte will remain in its ionized form and will not partition effectively into the organic solvent.

  • Inappropriate Solvent Choice: The extraction solvent must be immiscible with water and have a high affinity for ODE. A common choice is N-butyl chloride with a small percentage (e.g., 5%) of isopropyl alcohol to improve polarity and recovery.[7] If your solvent is too non-polar, it may not efficiently extract the moderately polar ODE.

  • Insufficient Mixing or Phase Separation: The two phases must be mixed thoroughly to allow for the partitioning equilibrium to be reached. However, overly aggressive shaking can lead to emulsion formation (see Q6). Ensure you are mixing adequately but not excessively. After mixing, allow sufficient time for the layers to fully separate before collection.

Q6: An emulsion has formed during my LLE procedure. How can I break it and prevent it from happening again?

Answer: Emulsions are a frustrating but solvable problem, often caused by high concentrations of lipids or proteins in the sample.[12]

  • To Break an Emulsion:

    • Centrifugation: This is often the most effective method. Spinning the sample at a moderate speed will help compact the emulsion layer and force the separation of the aqueous and organic phases.[12]

    • Addition of Salt (Salting Out): Adding a small amount of saturated sodium chloride (brine) can increase the ionic strength of the aqueous layer, decreasing the solubility of organic molecules and helping to break the emulsion.[12][13]

    • Gentle Stirring: Sometimes, gently swirling the sample or inserting a glass stir rod can help coalesce the dispersed droplets.[13]

  • To Prevent Emulsion Formation:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the extraction tube 10-20 times. This increases the surface area for extraction without the high energy that causes emulsions.[12]

    • Supported Liquid Extraction (SLE): For particularly problematic matrices, consider using SLE. In this technique, the aqueous sample is loaded onto a solid support (diatomaceous earth), and the organic solvent is passed through it, eliminating the forceful mixing step that causes emulsions.[12]

Q7: My ODE recovery using Solid-Phase Extraction (SPE) is poor and variable. What should I troubleshoot?

Answer: Poor SPE recovery usually points to a problem in one of the four core steps: Condition, Load, Wash, or Elute.

SPE_Troubleshooting start Low ODE Recovery check_conditioning Was the sorbent properly conditioned AND equilibrated? start->check_conditioning check_loading Did breakthrough occur during sample loading? check_conditioning->check_loading Yes sol_conditioning Solution: Re-run with proper solvent activation (e.g., Methanol) followed by equilibration (e.g., Water/Buffer). Do not let sorbent dry out. check_conditioning->sol_conditioning No check_wash Was the analyte prematurely eluted during the wash step? check_loading->check_wash No sol_loading Solution: Reduce sample load volume or use a cartridge with a larger sorbent mass. Ensure flow rate is slow (0.5-1 mL/min). check_loading->sol_loading Yes check_elution Is the elution solvent strong enough to desorb the analyte? check_wash->check_elution No sol_wash Solution: Use a weaker wash solvent (less organic content). Test the wash fraction for presence of analyte. check_wash->sol_wash Yes sol_elution Solution: Increase elution solvent strength (more organic) or use a solvent with a different pH to disrupt ionic interactions. check_elution->sol_elution No

Q8: I'm seeing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis even after SPE. How can I improve the cleanup?

Answer: This indicates that co-eluting matrix components (e.g., phospholipids, salts) are not being sufficiently removed.[14]

  • Optimize the Wash Step: This is the most critical step for removing interferences. Try a stronger wash solvent (e.g., increase the percentage of organic solvent slightly) that is just weak enough to not elute your ODE. You may need to test several solvent strengths to find the optimal balance.

  • Use a More Selective Sorbent: If you are using a simple reversed-phase (C18) sorbent, consider switching to a mixed-mode sorbent (e.g., mixed-mode cation exchange). These sorbents offer two modes of retention (e.g., reversed-phase and ion exchange), allowing for a more rigorous and orthogonal wash protocol that can remove interferences that are chemically different from your analyte.

  • Chromatographic Separation: Ensure your LC method has sufficient resolution to separate ODE from any remaining interferences. Adjusting the gradient or using a different column chemistry can often resolve co-elution issues.

Detailed Experimental Protocols

The following are generalized protocols that should serve as a starting point. They must be validated in your laboratory for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) of ODE from Human Plasma

This protocol is adapted from established methods for encainide and its metabolites.[7]

  • Sample Preparation:

    • Pipette 1.0 mL of human plasma into a 15 mL polypropylene centrifuge tube.

    • Add internal standard (e.g., a stable isotope-labeled ODE).

    • Add 1.0 mL of pH 8.5 buffer (e.g., sodium borate buffer) and vortex briefly.

  • Extraction:

    • Add 5.0 mL of extraction solvent (e.g., N-butyl chloride containing 5% v/v isopropyl alcohol).

    • Cap the tube securely and mix using a gentle rotator or by inverting the tube for 10 minutes. Avoid vigorous shaking to prevent emulsion.

  • Phase Separation:

    • Centrifuge the tubes at 2000 x g for 10 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the aqueous layer or protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.

    • Transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of ODE from Plasma or Hydrolyzed Urine

This protocol uses a mixed-mode cation exchange sorbent, which is ideal for basic compounds like ODE.

SPE_Workflow

  • Sample Pre-treatment:

    • For plasma: Dilute 1:1 with 2% phosphoric acid in water to disrupt protein binding.

    • For urine: Perform enzymatic hydrolysis first, then adjust pH to ~6.

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., 30 mg, 1 mL format).

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to wash away neutral and acidic interferences.

  • Wash 2: Pass 1 mL of methanol through the cartridge to wash away non-polar interferences like lipids.

  • Elute: Elute the retained ODE by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic modifier neutralizes the charge on ODE, releasing it from the ion-exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase as described in the LLE protocol.

References
  • Disposition kinetics of encainide and metabolites. (1986). Am J Cardiol.
  • Encainide - Grokipedia. (n.d.). Grokipedia.
  • Encainide – Knowledge and References. (n.d.). Taylor & Francis.
  • Analysis of encainide and metabolites in plasma and urine by high-performance liquid chrom
  • Pharmacokinetics and metabolism of encainide. (n.d.). PubMed.
  • Encainide. (n.d.). PubMed.
  • Improving O-Desmethyl ranolazine stability in biological m
  • Interferences and contaminants encountered in modern mass spectrometry. (n.d.). ScienceDirect.
  • Factors affecting the stability of drugs and drug metabolites in biological m
  • Optimal enzymatic hydrolysis of urinary benzodiazepine conjug
  • Technical Support Center: O-Desmethylmetoprolol-d5 Stability in Biological M
  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). myadlm.org.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.).
  • Optimization of enzymatic hydrolysis of various β-glucuronidase enzymes. (n.d.). Kura Biotech.
  • Liquid-Liquid Extraction. (2018). YouTube.
  • UHPLC/MS for Drug Detection in Urine. (n.d.). Sigma-Aldrich.
  • Optimized Conditions for the Enzymatic Hydrolysis of α-Hydroxytriazolam-Glucuronide in Human Urine. (n.d.).

Sources

Technical Support Center: Addressing Variability in O-Demethylencainide Metabolic Rates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the metabolism of encainide, with a specific focus on its primary active metabolite, O-Demethylencainide (ODE). Encainide, a Class IC antiarrhythmic agent, undergoes extensive and highly variable metabolism, which presents significant challenges in experimental design and data interpretation. This variability is almost entirely dictated by the genetic polymorphism of the cytochrome P450 enzyme CYP2D6.[1][2]

This guide is designed to provide you with not only procedural steps but also the underlying scientific rationale to effectively troubleshoot common issues and ensure the integrity of your results. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ODE) and why is it important?

This compound (ODE) is the major, pharmacologically active metabolite of encainide.[1][3] In the majority of the population, the antiarrhythmic effects observed during oral encainide therapy are primarily mediated by ODE, not the parent drug.[4][5] ODE is a more potent sodium channel blocker than encainide itself, making its formation rate a critical determinant of the drug's overall efficacy and safety profile.[6][7]

Q2: What is the primary enzyme responsible for ODE formation?

The O-demethylation of encainide to ODE is almost exclusively catalyzed by the hepatic enzyme Cytochrome P450 2D6 (CYP2D6).[6][8] This enzyme is part of a large family of proteins involved in the metabolism of a vast number of clinically used drugs.[9][10]

Q3: Why is there such significant variability in ODE metabolic rates?

The variability is a direct consequence of extensive genetic polymorphism in the CYP2D6 gene.[1][11] The CYP2D6 gene is highly polymorphic, with over 100 known alleles, each influencing the enzyme's activity level.[9][12] This genetic diversity leads to distinct population phenotypes with vastly different metabolic capacities.

Q4: What are the different CYP2D6 metabolizer phenotypes?

Individuals can be categorized into four main groups based on their genetic makeup (diplotype) and resulting enzyme activity[11][12]:

  • Poor Metabolizers (PMs): Possess two non-functional alleles, leading to little or no CYP2D6 activity. They produce very little ODE and accumulate high levels of the parent drug, encainide.[2][13]

  • Intermediate Metabolizers (IMs): Have a combination of alleles that results in decreased enzyme activity compared to normal.

  • Extensive (Normal) Metabolizers (EMs): Have at least one fully functional allele, representing the "normal" metabolic capacity. This is the most common phenotype.[2]

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of the functional CYP2D6 gene, leading to greater-than-normal enzyme activity and very rapid formation of ODE.[11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your in vitro or in vivo experiments.

Problem 1: Unexpectedly High or Low ODE Formation in In Vitro Systems

You're running an assay with human liver microsomes (HLM) or recombinant enzymes and the rate of ODE formation is drastically different from expected values.

Possible Cause A: Uncharacterized or Incorrect CYP2D6 Genotype of the Biological Matrix
  • Expertise & Logic: Human liver microsomes are pooled from multiple donors or sourced from single donors. Their metabolic capacity is a direct reflection of the donors' CYP2D6 genetics. Using a batch of HLMs without knowing its genotypic composition is a major source of uncontrolled variability. A pool from mostly PM donors will show negligible ODE formation, while a pool from UMs will show extremely high activity.

  • Troubleshooting & Validation:

    • Procure Characterized Reagents: Always purchase HLMs or other liver fractions (e.g., S9, hepatocytes) from reputable vendors who provide detailed characterization, including the CYP2D6 genotype and measured activity for probe substrates (e.g., dextromethorphan, bufuralol).[14]

    • Use a Panel: For initial studies, use a panel of HLMs from different phenotype groups (PM, IM, EM, UM) to establish the dynamic range of metabolic rates. This validates that your assay is sensitive to genetic differences.

    • Confirm with Probe Substrates: Before testing encainide, run a positive control with a well-characterized CYP2D6 probe substrate like dextromethorphan.[15] The O-demethylation rate of dextromethorphan should align with the vendor's specifications for that lot of HLMs.

Possible Cause B: Presence of Inhibitors or Inducers in the Assay
  • Expertise & Logic: CYP2D6 activity can be potently inhibited by numerous compounds, a phenomenon known as phenoconversion, where a genotypic normal metabolizer behaves like a phenotypic poor metabolizer.[9][16] If your test compound, vehicle (e.g., DMSO), or a contaminant in your buffer system is a CYP2D6 inhibitor, ODE formation will be artificially low.

  • Troubleshooting & Validation:

    • Vehicle Control: Run a vehicle control (your assay buffer and any solvents like DMSO) without the test article to establish a baseline metabolic rate.

    • Inhibitor Check: If you suspect inhibition, perform a co-incubation experiment. Run your standard encainide metabolism assay in the presence and absence of a known potent CYP2D6 inhibitor (e.g., quinidine).[17] A significant drop in ODE formation in the presence of quinidine confirms your system is responsive to inhibition.

    • Review All Components: Scrutinize every component of your assay medium. Some common lab reagents or plasticware leachables can interfere with enzymatic activity.

Table 1: Common Potent Inhibitors of CYP2D6
Compound ClassExamples
AntidepressantsBupropion, Fluoxetine, Paroxetine
AntiarrhythmicsQuinidine, Propafenone
AntipsychoticsHaloperidol, Risperidone
OthersCinacalcet, Terbinafine
Source: Adapted from various pharmacogenetics resources.[18]
Possible Cause C: Sub-optimal Assay Conditions
  • Expertise & Logic: Enzyme kinetics are highly dependent on factors like substrate concentration, enzyme concentration, pH, temperature, and cofactor availability. If encainide concentration is too high, you might saturate the enzyme, leading to a plateau in the reaction rate that doesn't reflect the true Vmax. If the NADPH (the essential cofactor for CYPs) is depleted, the reaction will prematurely stop.

  • Troubleshooting & Validation:

    • Determine Kinetic Parameters: Perform an enzyme kinetics study by varying the concentration of encainide while keeping the HLM concentration constant. This will allow you to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax). For accurate rate measurements, experiments should ideally be run with a substrate concentration at or below the Km.

    • Ensure Linearity: Verify that the reaction rate (ODE formation) is linear with respect to both time and protein concentration. Run time-course and enzyme-concentration-course experiments to find the optimal conditions where the product formation is linear.

    • Cofactor Regeneration: Ensure your incubation includes an NADPH-regenerating system (e.g., G6P, G6PD, NADP+) to maintain a constant supply of this critical cofactor, especially for longer incubation times.[19]

Problem 2: Poor Correlation Between In Vitro Data and In Vivo Outcomes

Your in vitro HLM data doesn't seem to predict the plasma concentrations of encainide and ODE you observe in your animal or human studies.

Expertise & Logic: Encainide metabolism is more complex than a single O-demethylation step. Other metabolic pathways and physiological factors like drug transport can significantly influence the overall pharmacokinetic profile.[6]
  • Troubleshooting & Validation:

    • Analyze for Other Metabolites: Expand your analytical method to detect other known metabolites, such as N-Demethylencainide (NDE) and 3-methoxy-O-demethylencainide (MODE).[13] The N-demethylation pathway is less dependent on CYP2D6 and may become more prominent in PMs.[2] MODE is formed from the further metabolism of ODE.

    • Consider Pathway Interplay: The formation of ODE is the rate-limiting step for the subsequent formation of MODE. In PMs, neither ODE nor MODE is formed in significant amounts.[13] In EMs, both are major metabolites found in plasma.[1]

    • Investigate Transporters: While metabolism is the primary driver of variability, uptake (into the liver) and efflux (out of the liver) transporters could play a secondary role. Consider using cell-based systems (e.g., transfected cell lines) to investigate if encainide or its metabolites are substrates of common drug transporters like P-glycoprotein or OATPs.

Visualization: Encainide Metabolic Pathways

This diagram illustrates the primary metabolic routes for encainide, highlighting the central role of CYP2D6.

Encainide_Metabolism Encainide Encainide ODE This compound (ODE) (Active) Encainide->ODE O-Demethylation NDE N-Demethylencainide (NDE) Encainide->NDE MODE 3-Methoxy-ODE (MODE) (Active) ODE->MODE Further Metabolism

Caption: Major metabolic pathways of Encainide.

Key Experimental Protocols

Protocol 1: In Vitro Metabolism of Encainide in Human Liver Microsomes

This protocol provides a framework for a typical HLM incubation to determine the rate of ODE formation.

Objective: To measure the rate of this compound (ODE) formation from encainide in a specific lot of human liver microsomes.

Materials:

  • Human Liver Microsomes (genotyped for CYP2D6, e.g., EM phenotype)

  • Encainide stock solution (in a suitable solvent like methanol or DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Promega Cat# V9510 or similar)

    • Solution A: NADP+, Glucose-6-Phosphate

    • Solution B: Glucose-6-Phosphate Dehydrogenase

  • Stop Solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of encainide by diluting the stock in phosphate buffer. Prepare the complete NADPH regenerating system according to the manufacturer's instructions.

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, the HLM suspension (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system (Solution A).

  • Initiate Reaction: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding NADPH regenerating system (Solution B) or the pre-made complete system. Immediately after, add the encainide working solution to achieve the desired final concentration (e.g., 1 µM).

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes, within the linear range).

  • Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing an analytical internal standard for LC-MS/MS quantification).

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the concentration of ODE formed.

  • Controls:

    • Negative Control (No NADPH): Replace the NADPH system with buffer to ensure the reaction is NADPH-dependent.

    • Negative Control (No HLM): Replace HLM with buffer to check for non-enzymatic degradation of encainide.

Visualization: Troubleshooting Workflow for In Vitro Assays

This flowchart outlines a logical sequence for diagnosing unexpected results in your in vitro metabolism experiments.

Troubleshooting_Workflow Start Unexpected ODE Formation Rate CheckGenotype Is the HLM/enzyme source well-characterized for CYP2D6? Start->CheckGenotype CheckConditions Are assay conditions (time, protein) in the linear range? CheckGenotype->CheckConditions Yes UseCharacterized Action: Procure and use characterized/genotyped HLMs. CheckGenotype->UseCharacterized No CheckInhibitors Could an inhibitor be present? (Vehicle, test article, etc.) CheckConditions->CheckInhibitors Yes OptimizeKinetics Action: Perform time/protein linearity & substrate kinetics studies. CheckConditions->OptimizeKinetics No RunInhibitorControls Action: Run vehicle controls and co-incubate with a known inhibitor (e.g., Quinidine). CheckInhibitors->RunInhibitorControls No/Unsure Result Problem Identified CheckInhibitors->Result Yes UseCharacterized->CheckGenotype OptimizeKinetics->CheckConditions RunInhibitorControls->CheckInhibitors

Caption: A logical workflow for troubleshooting in vitro assay variability.

Data Presentation and Interpretation

The profound impact of CYP2D6 phenotype on encainide pharmacokinetics is best illustrated by comparing key parameters between Extensive Metabolizers (EMs) and Poor Metabolizers (PMs).

Table 2: Pharmacokinetic Properties of Encainide by CYP2D6 Phenotype
ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Implication
Primary Metabolizing Enzyme CYP2D6 (Normal Function)CYP2D6 (Deficient)Central cause of variability.
Oral Bioavailability ~30%~85%High first-pass metabolism in EMs.[2][20]
Elimination Half-life (Parent) ~2.5 hours8 - 11 hoursRapid clearance in EMs vs. slow clearance in PMs.[1][2]
Plasma Conc. (Parent Drug) Low10- to 20-fold HigherPMs accumulate the parent drug.[1]
Plasma Conc. (ODE & MODE) High (often > Parent)Very Low to UndetectableThe pharmacologically active species differ between phenotypes.[13]
Primary Antiarrhythmic Agent ODE and MODEEncainideThe source of the therapeutic effect is phenotype-dependent.[4]

This table synthesizes data from multiple sources to provide a comparative overview.[1][2][4][13][20]

Interpreting Your Results

When analyzing your data, always contextualize it within the CYP2D6 genetic framework.

  • High ODE, Low Encainide: Your system is representative of an EM or UM phenotype.

  • Low/No ODE, High Encainide: Your system mimics a PM phenotype, or there is a potent inhibitor present.

  • Variable Results: If you see high batch-to-batch variability with uncharacterized pooled HLMs, it is likely due to shifting proportions of metabolizer genotypes in the donor pools.

By systematically applying these troubleshooting guides, protocols, and interpretation frameworks, researchers can de-convolute the complexities of this compound metabolism, leading to more robust, reproducible, and clinically relevant scientific outcomes.

References

  • Wang, T., Roden, D. M., Wolf, H. J., Woosley, R. L., Wilkinson, G. R., & Wood, A. J. (1984). Influence of genetic polymorphism on the metabolism and disposition of encainide in man. Journal of Pharmacology and Experimental Therapeutics, 228(3), 605–611. [Link]

  • Grokipedia. (2026). Encainide. Grokipedia. Retrieved January 13, 2026.
  • Taylor & Francis. (n.d.). Encainide – Knowledge and References. Taylor & Francis Online. Retrieved January 13, 2026.
  • Biomedical and Pharmacology Journal. (2024). Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide). Biomedical and Pharmacology Journal. Retrieved January 13, 2026.
  • Kato, M., et al. (2018). Effects of CYP2D6 genotypes on age-related change of flecainide metabolism. British Journal of Clinical Pharmacology, 84(5), 994-1003. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Metabolic Pathways of Encainide and Flecainide. BenchChem. Retrieved January 13, 2026.
  • Jaillon, P. (1990). Pharmacokinetics and metabolism of encainide. Cardiovascular Drugs and Therapy, 4(Suppl 3), 561–565. [Link]

  • Roden, D. M., & Woosley, R. L. (1986). Oxidative metabolism of encainide: polymorphism, pharmacokinetics and clinical considerations. Xenobiotica, 16(7), 619-626. [Link]

  • Bhandari, S., & Shaeer, K. (2022). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Expert Opinion on Drug Metabolism & Toxicology, 18(11), 737-749. [Link]

  • Gene2Rx. (2024). Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. Gene2Rx. Retrieved January 13, 2026.
  • Roden, D. M., & Woosley, R. L. (1986). Disposition kinetics of encainide and metabolites. The American Journal of Cardiology, 58(5), 4C–9C. [Link]

  • ARUP Laboratories. (2025). CYP2D6 | Test Fact Sheet. ARUP Consult. Retrieved January 13, 2026.
  • Ozbal, C. C., et al. (2005). Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Journal of Biomolecular Screening, 10(1), 56-66. [Link]

  • Wikipedia. (n.d.). CYP2D6. Wikipedia. Retrieved January 13, 2026.
  • Turgeon, J., et al. (1985). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. The Journal of Clinical Investigation, 76(2), 539-547. [Link]

  • St. Jude Children's Research Hospital. (n.d.). Cytochrome P450 2D6 (CYP2D6). St. Jude Children's Research Hospital. Retrieved January 13, 2026.
  • Adams, C. D., et al. (2022). Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics. Clinical Pharmacology & Therapeutics, 111(3), 649-659. [Link]

  • Promega Corporation. (n.d.). P450-Glo™ CYP2D6 Assay and Screening Systems. Promega. Retrieved January 13, 2026.
  • ResearchGate. (n.d.). CYP2D6 variants and in vitro metabolism of CYP2D6 substrates.
  • Scherer, M., et al. (2021). Assessing the Feasibility of In Vitro Assays in Combination with Biological Matrices to Screen for Endogenous CYP450 Phenotype Biomarkers Using an Untargeted Metabolomics Approach—A Proof of Concept Study. Metabolites, 11(10), 661. [Link]

  • Turgeon, J., et al. (1985). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. The Journal of Clinical Investigation, 76(2), 539-547. [Link]

  • Bhandari, S., & Shaeer, K. (2022). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Expert Opinion on Drug Metabolism & Toxicology, 18(11), 737-749. [Link]

  • ResearchGate. (n.d.). Clinically relevant drug substrates for metabolism by CYP2D6 enzymes.
  • Gomoll, A. W., & Byrne, J. E. (1985). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. Journal of Cardiovascular Pharmacology, 7(2), 329-335. [Link]

  • Woosley, R. L., et al. (1986). Clinical pharmacokinetics of encainide. Clinical Pharmacokinetics, 11(5), 423-433. [Link]

  • Royal Society of Chemistry. (2023). LC-MS/MS-based investigation of pharmacokinetic interactions between CYP3A4 substrates enzalutamide and repaglinide in rats. Analytical Methods. [Link]

  • Roden, D. M., et al. (1982). Antiarrhythmic activity of the O-demethyl metabolite of encainide. The Journal of Pharmacology and Experimental Therapeutics, 223(3), 588-594. [Link]

  • Haslemo, T., et al. (2019). Significantly lower CYP2D6 metabolism measured as the O/N-desmethylvenlafaxine metabolic ratio in carriers of CYP2D641 versus CYP2D69 or CYP2D6*10: a study on therapeutic drug monitoring data from 1003 genotyped Scandinavian patients. British Journal of Clinical Pharmacology, 85(1), 194-202. [Link]

  • Li, Z., et al. (2020). Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates. Proceedings of the National Academy of Sciences, 117(41), 25284-25292. [Link]

  • Chan, E., & Tan, W. L. (2014). Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations. British Journal of Clinical Pharmacology, 78(6), 1228-1243. [Link]

  • Summers, R. M., et al. (2012). Novel, Highly Specific N-Demethylases Enable Bacteria To Live on Caffeine and Related Purine Alkaloids. Journal of Bacteriology, 194(8), 2041-2049. [Link]

  • ResearchGate. (n.d.). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals.
  • Hermann, M., et al. (2000). CYP2D6 is involved in O-demethylation of diltiazem. An in vitro study with transfected human liver cells. European Journal of Clinical Pharmacology, 55(11), 813-819. [Link]

  • Jones, B. C., et al. (2000). Characterization of dextromethorphan O- and N-demethylation catalyzed by highly purified recombinant human CYP2D6. Drug Metabolism and Disposition, 28(10), 1187-1191. [Link]

  • Paar, W. D., et al. (1997). Polymorphic CYP2D6 Mediates O-demethylation of the Opioid Analgesic Tramadol. European Journal of Clinical Pharmacology, 53(3-4), 235-239. [Link]

  • Tateishi, T., et al. (1999). Analysis of the CYP2D6 gene in relation to dextromethorphan O-demethylation capacity in a Japanese population. Clinical Pharmacology & Therapeutics, 65(5), 570-575. [Link]

Sources

Technical Support Center: Method Validation for O-Demethylencainide Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalytical method validation of O-Demethylencainide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quantitative analysis of this compound in biological matrices. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to develop robust, reliable, and regulatory-compliant bioanalytical methods. This resource is structured to anticipate and address the real-world challenges you may encounter, moving from foundational knowledge in our FAQs to in-depth problem-solving in our Troubleshooting Guide.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of a bioanalytical method validation for this compound.

1. What are the regulatory standards I need to follow for this compound bioanalytical method validation?

The primary guidelines to follow are the harmonized ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] These guidelines outline the necessary validation parameters and acceptance criteria to ensure the reliability of your data for pharmacokinetic and toxicokinetic studies.[1][4][5]

2. What are the key validation parameters I need to assess?

A full validation of a bioanalytical method for this compound will require the assessment of the following key parameters:

Validation Parameter Description Typical Acceptance Criteria (Small Molecules)
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Within-run and between-run accuracy within ±15% of nominal (±20% at LLOQ), and precision (CV) ≤15% (≤20% at LLOQ).
Matrix Effect The suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix.[6][7]The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction process.Consistent and reproducible, but does not need to be 100%.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.[8][9][10]Mean concentration of stability QCs should be within ±15% of nominal concentration.[9]
Carryover The appearance of analyte signal in a blank sample following the injection of a high-concentration sample.[11][12]Carryover in a blank sample should not be greater than 20% of the LLOQ and 5% for the IS.

3. What are the typical analytical techniques used for this compound bioanalysis?

Given its nature as a small molecule metabolite of flecainide, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of this compound.[13][14][15][16][17] This technique offers the high sensitivity and selectivity required to quantify the low concentrations typically found in biological matrices like plasma and urine.[18]

4. How do I choose an appropriate internal standard (IS) for this compound analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., d3- or ¹³C-labeled). A SIL-IS is the preferred choice as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects and extraction recovery.[19][20][21] If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to mimic the analyte's behavior as closely as possible.[19]

Troubleshooting Guide

This section provides a systematic, question-and-answer-based approach to resolving common issues encountered during the bioanalysis of this compound.

Category 1: Chromatography and Peak Shape Issues

Q1: I'm observing poor peak shape (fronting, tailing, or splitting) for this compound. What are the likely causes and how can I fix it?

Poor peak shape can compromise the accuracy and precision of your quantitation.[22] A systematic approach is needed to diagnose and resolve the issue.

Underlying Causes & Solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Troubleshooting Step: Dilute your sample and re-inject. If the peak shape improves, you have identified the issue.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing or splitting.

    • Troubleshooting Step:

      • Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[23]

      • If flushing doesn't help, try reversing the column and flushing again (for non-end-capped columns).

      • As a last resort, replace the column.

  • Incompatible Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Troubleshooting Step: Reconstitute your extracted sample in a solvent that is as weak as or weaker than the initial mobile phase.

  • Secondary Interactions: this compound, being a metabolite of flecainide, likely has basic functional groups that can interact with residual silanols on the silica backbone of the column, causing peak tailing.[24]

    • Troubleshooting Step:

      • Add a small amount of an amine modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate the analyte and silanols, reducing secondary interactions.

      • Consider using a column with end-capping or a different stationary phase (e.g., a phenyl column has been used for flecainide analysis).[13][15]

Category 2: Sensitivity and Reproducibility Issues

Q2: My assay is not sensitive enough to reach the desired Lower Limit of Quantitation (LLOQ). How can I improve my signal intensity?

Low signal intensity can be a result of issues with sample preparation, chromatography, or mass spectrometer settings.[22]

Underlying Causes & Solutions:

  • Inefficient Extraction: Poor recovery of this compound from the biological matrix will result in low signal.

    • Troubleshooting Step: Evaluate different extraction techniques. While protein precipitation is fast, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract and higher recovery.[13][15] An optimized SPE protocol was used for flecainide and its metabolites.[14]

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to suppressed or enhanced signal and poor reproducibility.[6][7][18][25][26]

    • Troubleshooting Protocol: Matrix Effect Assessment

      • Prepare three sets of samples:

        • Set A: Analyte spiked in a clean solvent.

        • Set B: Blank matrix extract spiked with the analyte post-extraction.

        • Set C: Analyte spiked into the matrix before extraction.

      • Analyze all three sets and compare the peak areas.

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • If the matrix effect is significant (i.e., >15% variation), optimize your chromatography to separate the analyte from the interfering components. A post-column infusion experiment can help identify regions of ion suppression.[18]

  • Suboptimal Mass Spectrometer Parameters: The settings for ionization, fragmentation, and detection may not be optimized for this compound.

    • Troubleshooting Step: Perform a full compound optimization by infusing a standard solution of this compound and its IS into the mass spectrometer. Optimize parameters such as declustering potential, collision energy, and source temperature.

Category 3: Carryover and Contamination

Q3: I am observing a significant peak for this compound in my blank injections after running a high concentration standard. How do I troubleshoot this carryover?

Carryover can lead to an overestimation of the analyte concentration in subsequent samples and is a critical parameter to control.[11][12]

Systematic Troubleshooting Workflow for Carryover:

The following diagram illustrates a systematic approach to identifying the source of carryover.

Carryover_Troubleshooting start Observe Carryover in Blank is_it_contamination Distinguish Carryover from Contamination start->is_it_contamination Inject multiple blanks contamination Contamination Suspected (Signal constant across blanks) is_it_contamination->contamination Yes carryover True Carryover Suspected (Signal decreases with each blank) is_it_contamination->carryover No check_solvents Check Solvents & Blanks for Contamination contamination->check_solvents isolate_source Isolate Carryover Source carryover->isolate_source end Carryover Resolved check_solvents->end autosampler Autosampler (Needle, loop, valve) isolate_source->autosampler Bypass column column Column isolate_source->column Replace column ms_source MS Source isolate_source->ms_source Inspect source fix_autosampler Optimize Needle Wash (Stronger solvent, longer wash) autosampler->fix_autosampler fix_column Improve Column Wash (Stronger elution, longer gradient) column->fix_column fix_ms Clean MS Source ms_source->fix_ms fix_autosampler->end fix_column->end fix_ms->end

Caption: A logical workflow for diagnosing and resolving carryover issues.

Experimental Protocol for Isolating Carryover Source:

  • Initial Check: Inject a high concentration standard followed by three blank injections. If the peak area decreases with each subsequent blank, it is likely true carryover. If the peak area remains relatively constant, it may be contamination of your solvent or blank matrix.[12]

  • Bypass the Column: Replace the analytical column with a union. Inject a high concentration standard followed by a blank. If carryover is still observed, the source is likely the autosampler (e.g., injection needle, sample loop).[11]

    • Solution: Optimize the needle wash procedure. Use a wash solvent that is stronger than the mobile phase and in which this compound is highly soluble. Increase the volume of the needle wash.[23]

  • Column Carryover: If carryover is not observed when bypassing the column, the column itself is a likely source.

    • Solution: Increase the final hold time of your gradient with a high percentage of organic solvent to ensure everything is eluted from the column. Consider a post-run column flush with a strong solvent.

  • MS Source Contamination: While less common for carryover that decreases with subsequent injections, a dirty ion source can contribute to background noise and persistent signals.[11]

    • Solution: Follow the manufacturer's instructions for cleaning the ion source.

Category 4: Stability Failures

Q4: My this compound samples are failing long-term stability testing. What could be the cause and how can I address it?

Analyte stability is crucial for ensuring that the measured concentration reflects the actual concentration at the time of sample collection.[10] Stability failures can invalidate study data.

Underlying Causes & Solutions:

  • Enzymatic Degradation: Endogenous enzymes in the biological matrix can degrade this compound, even at low temperatures.

    • Troubleshooting Step: Immediately after collection, process the blood samples to plasma at a low temperature (e.g., on ice) and freeze the plasma as quickly as possible. Consider adding an enzyme inhibitor to the collection tubes if the degradation pathway is known.

  • pH-Dependent Hydrolysis: The stability of this compound may be pH-dependent.

    • Troubleshooting Step: Evaluate the stability of the analyte in buffers of different pH values. If a particular pH is found to be optimal for stability, consider adjusting the pH of the biological samples upon collection.

  • Oxidation: Some analytes are susceptible to oxidation.

    • Troubleshooting Step: If oxidation is suspected, consider adding an antioxidant to the samples.[27]

  • Freeze-Thaw Instability: Repeated freezing and thawing cycles can degrade the analyte.[10]

    • Troubleshooting Protocol: Freeze-Thaw Stability Assessment

      • Prepare replicate Quality Control (QC) samples at low and high concentrations.

      • Analyze one set of QCs immediately (Cycle 0).

      • Freeze the remaining QCs at the intended storage temperature (e.g., -80°C) for at least 24 hours.

      • Thaw the samples completely at room temperature and then refreeze for at least 12 hours. Repeat for a minimum of three cycles.

      • Analyze the QCs after the final thaw cycle and compare the results to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.[9]

Overall Method Validation Workflow:

The following diagram provides a high-level overview of the bioanalytical method validation process.

Validation_Workflow start Method Development full_validation Full Validation start->full_validation selectivity Selectivity calibration Calibration Curve accuracy_precision Accuracy & Precision matrix_effect Matrix Effect recovery Recovery stability Stability end Method Ready for Sample Analysis stability->end

Caption: High-level workflow for bioanalytical method validation.

By following this structured and scientifically grounded approach, you will be well-equipped to validate a robust and reliable bioanalytical method for this compound, ensuring the integrity of your research and development data.

References

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. PubMed Central. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. Available from: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Bioanalytical Assay Stability Testing. Eurolab. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. Available from: [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Available from: [Link]

  • Bioanalytical method validation emea. SlideShare. Available from: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available from: [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. Available from: [Link]

  • How can I solve my carry over issue in LC-MS/MS?. ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. Available from: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. Available from: [Link]

  • Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. PubMed. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. YouTube. Available from: [Link]

  • (PDF) Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. ResearchGate. Available from: [Link]

  • Troubleshooting for LC-MS/MS. ResearchGate. Available from: [Link]

  • LSMSMS troubleshooting. Scribd. Available from: [Link]

  • When Should an Internal Standard be Used?. LCGC International. Available from: [Link]

  • Simultaneous determination of serum flecainide and its metabolites by using high performance liquid chromatography. PubMed. Available from: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Available from: [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Available from: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • O-Toluidine. PubChem. Available from: [Link]

  • Diethanolamine. PubChem. Available from: [Link]

Sources

Technical Support Center: Enhancing the Resolution of O-Demethylencainide in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Encainide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method development strategies, focusing on the critical resolution of O-Demethylencainide (ODE). ODE is a primary active metabolite of the antiarrhythmic drug Encainide, and its accurate quantification is crucial.[1][2][3] Due to its structural similarity to the parent drug and other metabolites like N-demethylencainide (NDE) and 3-methoxy-O-demethyl encainide (3MODE), achieving baseline separation can be a significant challenge.[1][3]

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory.

Understanding the Analyte: Key Properties

Before optimizing a separation, it is crucial to understand the physicochemical properties of the analytes. Encainide and its metabolites are basic compounds containing amine functional groups. Their retention and peak shape in reversed-phase liquid chromatography (RPLC) are highly dependent on the pH of the mobile phase.

CompoundAbbreviationKey Structural FeaturepKa (Estimated)Notes
EncainideENCParent Drug, tertiary amine~9.0Basic compound, prone to peak tailing.
This compound ODE Active Metabolite, secondary amine~9.2 Often the peak of interest, structurally similar to ENC.
N-DemethylencainideNDEMetabolite, secondary amine~9.1Potential interference, structurally similar to ENC.
3-Methoxy-O-demethylencainide3MODEActive Metabolite~9.2Another key active metabolite to resolve.[2]

Frequently Asked Questions (FAQs)

Q1: My peaks for this compound (ODE) and Encainide (ENC) are co-eluting or have very poor resolution (Rs < 1.5). What is the first thing I should adjust?

Answer: The most powerful and often simplest parameter to adjust for improving the resolution of ionizable compounds like ODE and ENC is the pH of the mobile phase .[4][5][6]

Because these are basic compounds, their charge state is highly sensitive to pH. By adjusting the pH, you can subtly alter the hydrophobicity and interaction with the stationary phase for each compound, thereby changing the selectivity (α) of your separation.[7]

Starting Recommendation: Begin by scouting a pH range between 2.5 and 4.5. In this acidic range, the secondary and tertiary amine groups of the analytes will be fully protonated (positively charged). This minimizes secondary interactions with residual silanols on the silica-based stationary phase, which is a primary cause of peak tailing for basic compounds.[5][8][9] Operating at a stable pH well below the analyte pKa values (at least 1.5-2 pH units away) leads to more robust and reproducible retention times.[6][10]

Q2: I've tried adjusting the pH, but my ODE peak is still tailing significantly. What causes this and how can I fix it?

Answer: Peak tailing for basic compounds like ODE is a classic chromatography problem, most often caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[8][9][11]

Here is a systematic approach to mitigate this issue:

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is low enough (typically ≤ 3.0) to keep the silanol groups protonated (Si-OH), thereby minimizing the unwanted ionic interaction.[8][9]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (often labeled "Type B" or "base-deactivated") have a much lower concentration of acidic, metal-containing silanols.[8] Furthermore, end-capping—a process that covers residual silanols with a non-polar group—is crucial for analyzing basic compounds.[12] If you are using an older column, switching to a modern, end-capped C18 or Phenyl column can dramatically improve peak shape.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM for UV detection) can help to mask the residual silanol sites and improve peak symmetry.[9] Be mindful that for LC-MS applications, buffer concentration should typically be kept below 10 mM to avoid ion suppression.[9]

  • Consider an Alternative Stationary Phase: If tailing persists, switch to a column with a different stationary phase chemistry. A phenyl-hexyl column, for example, can offer alternative selectivity through π-π interactions with the aromatic rings in ODE and its related compounds.[7]

Q3: I have decent peak shape, but the resolution is still not optimal. Changing the mobile phase organic solvent (e.g., from acetonitrile to methanol) did not help. What else can I do?

Answer: If adjusting selectivity (α) through pH and solvent choice is insufficient, the next step is to focus on improving the column's efficiency (N) . The resolution equation shows that Rs is directly proportional to the square root of N.[13]

Here are effective strategies to increase efficiency:

  • Decrease Column Particle Size: The most significant way to boost efficiency is to use a column packed with smaller particles (e.g., moving from a 5 µm to a 3 µm or sub-2 µm particle column). This will generate sharper, narrower peaks, which can resolve compounds that were previously merged.[7][13] Note that this will increase backpressure, possibly requiring a UHPLC system.

  • Increase Column Length: Doubling the column length will increase the number of theoretical plates (N) and improve resolution, but it will also double the analysis time and backpressure.[7][14]

  • Optimize Flow Rate: For a given column, there is an optimal flow rate that provides the best efficiency (lowest plate height), as described by the van Deemter equation. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if peak sharpness and resolution improve.[15]

  • Increase Temperature: Increasing the column temperature (e.g., to 40°C) reduces the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks and better efficiency.[13][15] This can sometimes alter selectivity as well.

Troubleshooting Guides & Protocols

Guide 1: Systematic Troubleshooting of Poor Resolution

This guide provides a logical workflow to diagnose and solve poor resolution between this compound and other closely eluting peaks.

G start Start: Poor Resolution (Rs < 1.5) check_shape Are peaks symmetrical? start->check_shape tailing No (Peak Tailing) check_shape->tailing No symmetrical Yes (Symmetrical Peaks) check_shape->symmetrical Yes fix_tailing Troubleshoot Tailing: 1. Lower Mobile Phase pH (e.g., 2.5-3.0). 2. Use a high-purity, end-capped column. 3. Increase buffer concentration. tailing->fix_tailing fix_tailing->check_shape Re-evaluate adjust_alpha Modify Selectivity (α): 1. Fine-tune mobile phase pH. 2. Change organic modifier (ACN vs. MeOH). 3. Switch stationary phase (e.g., C18 to Phenyl). symmetrical->adjust_alpha check_res_alpha Resolution adequate? adjust_alpha->check_res_alpha increase_N Increase Efficiency (N): 1. Use column with smaller particles (e.g., <3µm). 2. Increase column length. 3. Optimize flow rate (try lower rate). check_res_alpha->increase_N No end_good End: Resolution Achieved check_res_alpha->end_good Yes check_res_N Resolution adequate? increase_N->check_res_N check_res_N->end_good Yes end_bad Consult advanced techniques (e.g., 2D-LC, different mode) check_res_N->end_bad No

Caption: A workflow diagram for troubleshooting poor peak resolution.

Protocol 1: Mobile Phase pH Scouting for Selectivity Optimization

This protocol outlines a systematic experiment to determine the optimal mobile phase pH for separating this compound and Encainide.

Objective: To evaluate the effect of mobile phase pH on the retention and resolution of basic analytes.

Materials:

  • HPLC or UHPLC system with UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Analytes: Standard solutions of Encainide and this compound

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN)

  • Buffers: Formic acid, Ammonium formate

Procedure:

  • Prepare Aqueous Buffer Stocks (100 mM):

    • pH 2.8 Stock: Prepare an aqueous solution of 100 mM formic acid.

    • pH 3.8 Stock: Prepare an aqueous solution of 100 mM ammonium formate and adjust pH to 3.8 using formic acid.

    • pH 4.8 Stock: Prepare an aqueous solution of 100 mM ammonium formate and adjust pH to 4.8 using formic acid.

  • Prepare Mobile Phases:

    • For each pH level, prepare the final aqueous mobile phase (Mobile Phase A) by diluting the 100 mM stock 1:10 in HPLC-grade water to a final buffer concentration of 10 mM.

    • Example for pH 2.8: Mix 100 mL of 100 mM formic acid stock with 900 mL of HPLC-grade water.

  • Set Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection: UV at 254 nm[16]

    • Injection Volume: 5 µL

    • Gradient: 20% to 60% B over 15 minutes.

  • Execute the Experiment:

    • Equilibrate the column with the starting conditions using the pH 2.8 mobile phase for at least 20 column volumes.

    • Inject the standard mixture and record the chromatogram.

    • Repeat the equilibration and injection steps for the pH 3.8 and pH 4.8 mobile phases.

  • Analyze the Data:

    • For each pH condition, measure the retention time (tR) of Encainide and this compound.

    • Calculate the resolution (Rs) between the two peaks.

    • Plot retention time vs. pH and resolution vs. pH to identify the optimal pH that provides baseline separation (Rs ≥ 1.5).

Method Development Workflow

Developing a robust chromatographic method from scratch requires a logical progression of steps. The following diagram illustrates a standard workflow for separating this compound and its related compounds.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation a 1. Define Goals (Resolution, Run Time) b 2. Analyte Characterization (pKa, logP, UV spectra) a->b c 3. Initial Column & Solvent Selection (e.g., C18, ACN/Water) b->c d 4. pH & Buffer Screening (Key for selectivity) c->d e 5. Gradient Optimization (Steepness, Time) d->e f 6. Temperature & Flow Rate Tuning (Key for efficiency) e->f g 7. Robustness Testing (Small changes in pH, Temp) f->g h 8. System Suitability Definition (Rs, Tailing Factor, Plate Count) g->h i 9. Final Method Validation h->i

Caption: A logical workflow for HPLC method development.

By following these structured troubleshooting and development guides, researchers can systematically overcome the challenges associated with resolving this compound, leading to accurate, robust, and reliable analytical methods.

References

  • Bansal, S. K., & DeStefano, J. J. (2007). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 25(7), 694-703. [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Galaon, T., & David, V. (2011). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 34(7), 737-752. [Link]

  • Mayhew, J. W., Gorga, J. C., & Rosko, C. E. (1988). Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography. Therapeutic Drug Monitoring, 10(2), 209-216. [Link]

  • McCalley, D. V. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 496-500. [Link]

  • Roden, D. M., Reele, S. B., Higgins, S. B., Mayol, R. F., Gammans, R. E., Oates, J. A., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. The Journal of Clinical Investigation, 73(2), 387-395. [Link]

  • Thermo Fisher Scientific Inc. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Turgeon, J., & Funck-Brentano, C. (1989). Pharmacokinetics and metabolism of encainide. Clinical Pharmacokinetics, 17(3), 149-160. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

Sources

Technical Support Center: A Guide to Minimizing Degradation of O-Demethylencainide During Storage

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to minimizing the degradation of O-Demethylencainide during storage, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for this compound. As a primary, pharmacologically active metabolite of the Class Ic antiarrhythmic agent Encainide, the integrity of your this compound standard is paramount for generating accurate and reproducible experimental data. This molecule's unique structure, featuring a phenolic hydroxyl group, a benzamide linkage, and a tertiary amine, presents specific stability challenges.

This guide provides a comprehensive overview of the potential degradation pathways of this compound and offers detailed, field-proven protocols to ensure its long-term stability. By understanding the causality behind these storage and handling choices, you can proactively protect your valuable analytical standards.

Understanding the Chemical Stability of this compound

The stability of this compound is intrinsically linked to its chemical structure. Three primary functional groups are susceptible to degradation under common laboratory conditions: the phenolic hydroxyl group, the tertiary amine, and the benzamide moiety. Degradation can be broadly categorized into three pathways: oxidation, hydrolysis, and photolysis.

  • Oxidative Degradation : The phenolic hydroxyl group is highly susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal ions, can initiate a free-radical chain reaction. This process can lead to the formation of colored quinone-type structures, which will compromise sample purity and analytical accuracy.[1] The tertiary amine and the aromatic ether linkage are also potential sites for oxidative cleavage.[2][3]

  • Hydrolysis : The benzamide functional group is generally stable but can undergo hydrolysis under strongly acidic or basic conditions, cleaving the molecule.[4] This is typically less of a concern under neutral storage conditions but can become significant if the compound is stored in unbuffered aqueous solutions or exposed to acidic/basic contaminants.

  • Photodegradation : Aromatic compounds, particularly those with electron-donating groups like phenols, are often sensitive to light.[5] Exposure to UV or even high-intensity visible light can provide the energy needed to initiate degradation, often through oxidative pathways.[6][7]

The following diagram illustrates the primary degradation pathways that must be controlled to ensure the stability of this compound.

G cluster_main parent This compound (Stable Form) oxidation Oxidized Products (e.g., Quinones) parent->oxidation  Atmospheric O₂  Trace Metals hydrolysis Hydrolysis Products (Amide Cleavage) parent->hydrolysis  Strong Acid/Base  (pH extremes) photo Photodegradation Products parent->photo  UV/Visible Light Exposure

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective strategy for preserving the integrity of your this compound standard.[8] The International Council for Harmonisation (ICH) provides a framework for stability testing that informs these best practices.[9][10][11]

Table 1: Summary of Recommended Storage Conditions

Parameter Recommendation for Solid Compound Recommendation for Solutions Rationale & Causality
Temperature -20°C ± 5°C for long-term storage .[9] -20°C or -80°C . Avoid freeze-thaw cycles. Reduces molecular motion and slows the rate of all chemical degradation reactions. Freezing solutions minimizes evaporation of volatile solvents.[5]
Atmosphere Store under an inert gas (Argon or Nitrogen) . Purge headspace with inert gas before sealing. The primary degradation pathway is oxidation. Replacing oxygen with an inert gas directly prevents oxidative degradation of the sensitive phenol group.
Light Store in amber glass vials .[12] Use amber glass vials or wrap clear vials in aluminum foil. Protects the light-sensitive aromatic structure from photolytic degradation.[6][13]
Container Tightly sealed borosilicate glass vials with PTFE-lined caps . Tightly sealed glass vials with PTFE-lined septa. Glass is chemically inert, and PTFE liners prevent leaching and provide a superior seal against moisture and oxygen ingress compared to other materials.[12]

| Humidity | Store in a desiccator or with desiccant packs. | N/A (controlled by solvent) | Minimizes adsorbed water, which could potentially participate in hydrolytic degradation over long time scales. |

Experimental Protocol 2.1: Long-Term Storage of Solid this compound

This protocol is designed for the archival storage of the neat (solid) compound to maximize its shelf life.

Materials:

  • This compound (solid)

  • Amber borosilicate glass vial with PTFE-lined screw cap

  • Source of dry Argon or Nitrogen gas with a gentle delivery system (e.g., tubing)

  • Laboratory spatula

  • -20°C freezer

Procedure:

  • Pre-Labeling: Clearly label the amber vial with the compound name, lot number, date, and concentration (neat).

  • Aliquoting: Weigh the desired amount of solid this compound and carefully transfer it into the pre-labeled vial. It is best practice to store the compound in several smaller aliquots to avoid repeatedly exposing the main stock to ambient conditions.[14]

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of dry Argon or Nitrogen for 15-30 seconds. The goal is to displace the atmospheric oxygen.

  • Sealing: Immediately after purging, securely tighten the PTFE-lined cap.

  • Storage: Place the sealed vial inside a secondary container (e.g., a small box) to protect it from physical damage and place it in a designated -20°C freezer.[9] Log the storage location and details in your lab's reference standard inventory.[14]

Experimental Protocol 2.2: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing solutions for routine experimental use.

Materials:

  • Stored solid this compound

  • High-purity, anhydrous solvent (e.g., DMSO, Acetonitrile, or Ethanol)

  • Amber glass autosampler vials or cryovials with PTFE-lined septa/caps

  • Calibrated pipettes

  • Vortex mixer or sonicator

Procedure:

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which this compound is freely soluble. Anhydrous solvents are critical to minimize the risk of hydrolysis.

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.

  • Solution Preparation: Prepare a concentrated stock solution by dissolving the solid in the chosen solvent. If solubility is an issue, gentle vortexing or brief sonication can be used.[5]

  • Aliquoting: Immediately dispense the stock solution into multiple single-use amber vials. Match the container size to the volume to minimize headspace.

  • Inert Gas Purge: Gently purge the headspace of each aliquot vial with Argon or Nitrogen before sealing.

  • Sealing and Storage: Tightly cap each vial and place it in a freezer (-20°C or -80°C).

  • Handling for Use: When an aliquot is needed, allow it to warm completely to room temperature before opening to prevent condensation and concentration changes.[8] Any unused portion of an opened aliquot should ideally be discarded to avoid compromising the integrity of the remaining stock.

Frequently Asked Questions (FAQs)

  • Q1: What are the visible signs of this compound degradation?

    • A1: The most common visible sign is a change in color of the solid compound or its solutions, often developing a yellow or brownish tint. This is a classic indicator of oxidation, where colorless phenols are converted to colored quinone-like products. You may also observe the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC-UV).

  • Q2: I need to store this compound in solution. What is the best solvent?

    • A2: For long-term stability, high-purity, anhydrous aprotic solvents like DMSO or acetonitrile are generally preferred over protic solvents like ethanol or methanol.[12] This is because aprotic solvents cannot donate protons and are less likely to participate in degradation reactions. Always use a fresh bottle of anhydrous solvent.

  • Q3: How does pH affect the stability of my solution?

    • A3: this compound is most stable in neutral or slightly acidic conditions. Strongly alkaline conditions (pH > 9) can deprotonate the phenolic hydroxyl group, making it significantly more susceptible to oxidation. Strongly acidic conditions (pH < 3) can promote hydrolysis of the benzamide bond over time. If you must use an aqueous buffer, prepare it fresh and consider purging it with inert gas before use.

  • Q4: My lab doesn't have an inert gas supply. What are the alternatives?

    • A4: While an inert gas atmosphere is ideal, you can still minimize degradation. Work quickly, minimize the time the container is open, and store small, tightly-sealed aliquots to reduce the oxygen available in the headspace. Storing at -80°C instead of -20°C will also significantly slow the rate of any potential oxidative degradation.

  • Q5: Can I freeze my stock solutions?

    • A5: Yes, freezing is highly recommended for solutions.[5] However, it is crucial to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and increase the risk of compound precipitation. The best practice is to prepare single-use aliquots. If you must reuse a frozen stock, ensure it is fully thawed and vortexed to re-dissolve any compound that may have precipitated before taking an aliquot.[8]

Troubleshooting Guide

This guide helps diagnose and resolve common issues related to this compound stability.

Table 2: Troubleshooting Potential Degradation Issues

Observed Problem Potential Cause(s) Recommended Action(s)
Solid or solution has a yellow/brown tint. Oxidation. Likely due to prolonged exposure to atmospheric oxygen or light. Discard the degraded standard. Obtain a fresh, uncompromised lot. Review and strictly enforce inert atmosphere and light-protection protocols (Protocols 2.1 & 2.2).
Loss of signal or decreased peak area in HPLC/LC-MS. Degradation or Precipitation. The compound has degraded, or it has precipitated out of solution due to low temperature or solvent evaporation. 1. Check for Precipitation: Warm the solution to room temperature and sonicate for 10-15 minutes.[5] Re-analyze. 2. Suspect Degradation: If the signal is not restored, the compound has likely degraded. Discard and prepare a fresh solution from a reliable solid stock.
Appearance of unexpected peaks in chromatogram. Degradation. New peaks are likely degradation products (e.g., oxidized species). Contamination. The solvent or vial may be contaminated. 1. Analyze a Solvent Blank: Ensure the solvent is clean. 2. Confirm Degradation: If the blank is clean, the new peaks are from the standard. Discard the degraded material. 3. Review Procedures: Re-evaluate storage and handling procedures, paying close attention to temperature, light, and atmosphere control.

| Inconsistent results between experiments. | Improper Handling of Solutions. Repeated freeze-thaw cycles, not allowing solutions to warm to RT before opening, or using a large stock vial repeatedly. | Implement a strict single-use aliquot system (Protocol 2.2). Ensure all users are trained to allow vials to reach ambient temperature before opening to prevent condensation and concentration changes. |

References

  • Vertex AI Search. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • Kinne, M., et al. (2009). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC - NIH.
  • Restek. (2012). Handling Your Analytical Reference Standards.
  • Q1 Scientific. (2016). ICH Quality Guidelines for Pharmaceutical Stability Storage.
  • Tepnel Pharma Services Limited. (n.d.). ICH Stability Testing and Storage.
  • globalcompliancepaneltraining. (2013). ICH guidelines for API.
  • Restek. (2020). How to Store Reference Standards.
  • Labforward. (2025). Managing Reference Standards and Calibration Materials.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • ResearchGate. (n.d.). N-Dealkylated drug metabolite synthesis with chloroformates.
  • Inchem.org. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004).
  • ResearchGate. (n.d.). Mechanism of N-dealkylation metabolism.
  • ICH. (2003). Q1A(R2) Guideline.
  • Schalch, H., et al. (2004). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151. PMC - NIH.
  • ResearchGate. (2022). (PDF) N-Dealkylation of Amines.
  • ACS Publications. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates. The Journal of Physical Chemistry C.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Electrochemical oxidation of aromatic ethers.
  • ResearchGate. (2014). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography.
  • MDPI. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs.
  • NIH. (n.d.). N-Dealkylation of Amines. PMC.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (n.d.). (PDF) Photostability and Photostabilization of Drugs and Drug Products.
  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.

Sources

Validation & Comparative

A Comparative Guide to the Potency of O-Demethylencainide and Encainide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of antiarrhythmic drug discovery and development, a nuanced understanding of not only the parent compound but also its metabolites is critical for predicting clinical efficacy and ensuring patient safety. This guide provides an in-depth, objective comparison of the potency of the Class IC antiarrhythmic agent encainide and its principal active metabolite, O-Demethylencainide (ODE). By synthesizing data from key preclinical and clinical studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in their work.

Encainide, formerly marketed as Enkaid, was developed for the treatment of ventricular and supraventricular arrhythmias.[1][2] Its mechanism of action, like other Class IC agents, is the blockade of voltage-gated sodium channels in cardiac myocytes.[1][3][4] This action slows the influx of sodium ions during phase 0 of the cardiac action potential, thereby reducing the rate of depolarization and slowing impulse conduction through the myocardium.[4] However, the clinical and electrophysiological effects of encainide are complex, largely due to its extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][5] This metabolic process gives rise to pharmacologically active metabolites, most notably this compound (ODE) and 3-methoxy-O-demethylencainide (MODE), which contribute significantly to the drug's overall therapeutic and proarrhythmic effects.[2][4][6] In individuals who are extensive metabolizers of encainide (approximately 90% of the Caucasian population), the plasma concentrations of these metabolites can surpass that of the parent drug.[1][7] This guide will focus on the comparative potency of encainide and its most potent metabolite, ODE.

Comparative Potency: A Data-Driven Analysis

Experimental evidence from a variety of models consistently demonstrates that this compound is significantly more potent than its parent compound, encainide. This enhanced potency is observed across different measures of antiarrhythmic and electrophysiological activity.

ParameterEncainideThis compound (ODE)Animal ModelKey FindingsReference
Sodium Channel Blockade -6-10 times more potent than encainideIn vitroODE exhibits a significantly higher affinity for blocking sodium channels.[8]
Aconitine-Induced Ventricular Tachycardia 0.46 µM/kg0.02 µM/kgRatsODE was approximately 23 times more potent than encainide in increasing the time to arrhythmia onset.[9]
Chloroform-Induced Fibrillation Less potent than ODEMost potentMiceThe order of antiarrhythmic potency was determined to be ODE > Encainide > MODE > NDE.[10]
Ouabain-Induced Tachyarrhythmias 0.67 mg/kg (i.v.)0.15 mg/kg (i.v.)DogsODE was approximately 4.5 times more potent than encainide in converting the arrhythmia.[10]
Coronary Artery Ligation 0.5 mg/kg (i.v.)0.25 mg/kg (i.v.)DogsODE demonstrated a higher potency in this model of ischemia-induced arrhythmias.[10]

Electrophysiological Effects: A Deeper Dive

The differences in potency between encainide and ODE are also reflected in their distinct electrophysiological profiles. While both compounds slow conduction, studies in both animal models and humans have revealed that ODE often exerts more pronounced effects.

Short-term intravenous administration of encainide primarily leads to a prolongation of the HV interval and QRS duration.[6] However, during long-term oral therapy, where ODE accumulates, additional effects such as prolongation of the AH interval and an increase in atrial and ventricular effective refractory periods are observed.[6] Direct administration of ODE in animal models has confirmed that it produces these latter effects, suggesting that the metabolite is responsible for the broader electrophysiological changes seen with chronic encainide use.[6][11] In clinical studies, arrhythmia suppression and QRS prolongation in extensive metabolizers of encainide correlate more strongly with plasma concentrations of ODE than with the parent drug.[12]

Experimental Methodologies: The Foundation of Our Understanding

The data presented in this guide are the result of rigorous experimental protocols designed to assess the antiarrhythmic and electrophysiological properties of these compounds. Below are outlines of the key experimental workflows employed in these studies.

Chemically-Induced Arrhythmia Models

These models utilize chemical agents to induce cardiac arrhythmias, providing a platform to evaluate the efficacy of antiarrhythmic drugs.

G cluster_0 Aconitine-Induced Arrhythmia Protocol (Rat) cluster_1 Ouabain-Induced Arrhythmia Protocol (Dog) A Anesthetize Rat B Administer Test Compound (Encainide or ODE) or Vehicle A->B C Initiate Continuous Infusion of Aconitine B->C D Monitor ECG for Onset of Ventricular Tachycardia C->D E Record Time to Arrhythmia Onset D->E F Anesthetize Dog G Administer Incremental Doses of Ouabain until Stable Tachyarrhythmia F->G H Administer Test Compound (Encainide or ODE) intravenously G->H I Monitor ECG for Conversion to Sinus Rhythm H->I J Determine the Converting Dose I->J G cluster_0 Coronary Artery Ligation Protocol (Dog) A Perform Thoracotomy and Ligate Coronary Artery B Allow for a Period of Ischemia and Reperfusion to Induce Arrhythmias A->B C Administer Test Compound (Encainide or ODE) B->C D Monitor ECG for Suppression of Arrhythmias C->D E Determine Minimal Effective Dose D->E

Workflow for ischemia-induced arrhythmia models.
In Vivo Electrophysiology Studies

These studies involve the direct measurement of cardiac electrical activity in a living animal to assess the effects of a drug on various electrophysiological parameters.

G cluster_0 Canine Electrophysiology Protocol A Anesthetize Dog and Insert Catheter Electrodes B Record Baseline Electrophysiological Parameters (e.g., AH, HV, QRS intervals, ERP) A->B C Administer Infusion of Test Compound (e.g., ODE) B->C D Repeat Electrophysiological Measurements at Steady-State Plasma Concentrations C->D E Analyze Changes from Baseline D->E

Workflow for in vivo electrophysiology studies.

Conclusion: Implications for Drug Development

The marked difference in potency between encainide and its primary active metabolite, this compound, carries significant implications for drug development and clinical application. The finding that ODE is substantially more potent underscores the critical need to characterize the pharmacological activity of metabolites, particularly for drugs that undergo extensive metabolism. For encainide, the antiarrhythmic effect in the majority of patients is predominantly driven by ODE. [12]This highlights the importance of considering pharmacogenomic variability, as individuals who are "poor metabolizers" will have a different pharmacokinetic and pharmacodynamic profile, relying solely on the less potent parent drug. [13][14] For researchers and scientists, these findings emphasize the necessity of a comprehensive preclinical evaluation that includes not only the parent drug but also its major metabolites. This approach provides a more accurate prediction of clinical outcomes and potential for inter-individual variability in response. In the development of new antiarrhythmic agents, understanding the metabolic pathways and the activity of any resulting metabolites is a cornerstone of a robust and successful drug development program.

References

Sources

A Comparative Guide to O-Demethylencainide and Other Class IC Antiarrhythmics for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of O-Demethylencainide (ODE), the primary active metabolite of encainide, against other prominent Class IC antiarrhythmic agents, namely flecainide and propafenone. Designed for researchers, scientists, and drug development professionals, this document synthesizes electrophysiological data, clinical findings, and key mechanistic insights to provide a comprehensive understanding of their comparative pharmacology.

Introduction to Class IC Antiarrhythmics: Potent Sodium Channel Blockade

Class IC antiarrhythmic drugs are distinguished by their potent blockade of the fast inward sodium current (INa) in cardiac myocytes.[1] This action markedly slows the upstroke (Phase 0) of the cardiac action potential, leading to a significant depression of conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3] A defining characteristic of this class is their slow dissociation kinetics from the sodium channel, resulting in a "use-dependent" or "state-dependent" block that is more pronounced at faster heart rates.[4] This potent sodium channel blockade is the primary mechanism behind their efficacy in suppressing a range of atrial and ventricular arrhythmias.[5] However, this same potency underlies their potential for proarrhythmic effects, a critical consideration in their clinical application and a key focus of comparative research.[6]

This compound: The Active Metabolite Driving Encainide's Efficacy

Encainide itself is a pro-drug that undergoes extensive hepatic metabolism, primarily via the CYP2D6 enzyme, into two major active metabolites: this compound (ODE) and 3-methoxy-O-demethylencainide (MODE).[7][8] For the majority of individuals, who are extensive metabolizers, the antiarrhythmic effects of encainide therapy are largely mediated by these metabolites, particularly ODE.[9]

Electrophysiological Profile of this compound

Experimental studies have elucidated the distinct electrophysiological properties of ODE, which differ from those observed with acute intravenous administration of the parent drug, encainide. During prolonged oral encainide therapy, as ODE accumulates, its effects become dominant.

Key electrophysiological effects of ODE include:

  • Potent INa Blockade: ODE is a highly potent sodium channel blocker.[10]

  • Conduction Slowing: It markedly prolongs intracardiac conduction, reflected as an increase in the PR, QRS, and HV intervals on the electrocardiogram (ECG).[11][12]

  • Effects on Refractoriness: ODE increases both atrial and ventricular effective refractory periods.[13]

These effects are consistent with the overall profile of a Class IC agent and are responsible for the suppression of arrhythmias.

Comparative Analysis: this compound vs. Flecainide and Propafenone

While direct head-to-head clinical trials comparing purified ODE with flecainide and propafenone are scarce, a robust comparative analysis can be synthesized from existing data on encainide (where ODE is the primary active metabolite in most patients), flecainide, and propafenone.

Electrophysiological and Pharmacokinetic Comparison
FeatureThis compound (as metabolite of Encainide)FlecainidePropafenone
Primary Mechanism Potent sodium channel (INa) blockade[10]Potent sodium channel (INa) blockade[4]Potent sodium channel (INa) blockade[14]
Effect on Conduction Marked slowing (QRS, PR, HV prolongation)[11][12]Marked slowing (QRS, PR, HV prolongation)[7]Marked slowing (QRS, PR, HV prolongation)[15]
Effect on Refractoriness Increases atrial and ventricular ERP[13]Minimal effect on ventricular ERP, may prolong atrial ERP[3]Prolongs AV nodal and ventricular ERP[16]
Metabolism Active metabolite of encainide (CYP2D6)[7]Hepatic (CYP2D6) and renal excretion[7]Extensive hepatic metabolism (CYP2D6, 1A2, 3A4)[14]
Active Metabolites Yes (MODE is also active)[7]Yes (meta-O-dealkylated flecainide, less potent)[6]Yes (5-hydroxypropafenone, equipotent but lower concentration)
Additional Properties Weak beta-blocking activity[14]
Clinical Efficacy and Safety Considerations

A critical aspect of comparing these agents is their safety profile, particularly the risk of proarrhythmia. The landmark Cardiac Arrhythmia Suppression Trial (CAST) provided sobering insights into the use of Class IC agents in a specific patient population.

The CAST Trial: This trial investigated whether suppressing asymptomatic or mildly symptomatic ventricular premature complexes (VPCs) with encainide or flecainide after a myocardial infarction would reduce mortality. The trial was prematurely terminated because both drugs were associated with a significant increase in arrhythmic death and total mortality compared to placebo.[17][18][19] This pivotal study underscored the proarrhythmic danger of Class IC agents in patients with structural heart disease, particularly a history of myocardial infarction.[20]

Clinical Applications: Despite the findings of CAST, Class IC antiarrhythmics remain valuable for treating various arrhythmias in patients without structural heart disease.[2]

  • Atrial Fibrillation: Flecainide and propafenone are effective for the pharmacological conversion of recent-onset atrial fibrillation and for maintaining sinus rhythm.[1][21] Comparative studies suggest flecainide may be more effective than propafenone for acute conversion.[21] A real-world study also indicated that initial treatment with Class IC drugs for newly diagnosed atrial fibrillation may be associated with a lower risk of hospitalization and cardiovascular events compared to Class III drugs in patients without structural heart disease.[22]

  • Ventricular Arrhythmias: These agents are also used for ventricular arrhythmias in the absence of structural heart disease.[5]

Proarrhythmic Risk: The proarrhythmic effects of these drugs are a significant concern. Encainide and flecainide have been associated with worsening of arrhythmias, particularly in patients with poor left ventricular function.[23] In a pediatric population, while efficacy was similar, encainide was associated with a higher incidence of cardiac arrest and death compared to flecainide, although patients receiving encainide had lower baseline left ventricular function.[24]

Experimental Methodologies for Comparative Evaluation

For researchers aiming to directly compare these agents, several established experimental models and protocols are available.

In Vitro Electrophysiology

Objective: To characterize the effects of the compounds on individual cardiac ion channels and action potential parameters.

Protocol: Patch-Clamp Electrophysiology

  • Cell Preparation: Isolate single ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit, or canine) or use cell lines stably expressing specific human cardiac ion channels (e.g., hNav1.5, hERG).

  • Recording: Utilize the whole-cell patch-clamp technique to record ionic currents (e.g., INa, IKr, ICa,L) and action potentials.

  • Drug Application: Perfuse the cells with known concentrations of this compound, flecainide, and propafenone.

  • Data Analysis: Determine the concentration-response relationships to calculate IC50 values for channel blockade. Analyze changes in action potential duration (APD), upstroke velocity (Vmax), and resting membrane potential. Assess use-dependency by applying trains of stimuli at varying frequencies.

In Vivo Electrophysiology and Arrhythmia Models

Objective: To evaluate the integrated electrophysiological and antiarrhythmic effects in a whole-animal model.

Protocol: Canine Model of Ventricular Tachycardia

  • Model Creation: Induce a healed myocardial infarction in canines via coronary artery ligation, which creates a substrate for re-entrant ventricular tachycardia (VT).[16]

  • Electrophysiological Study: Perform a baseline electrophysiological study via catheterization to measure intracardiac intervals (AH, HV) and refractory periods. Programmed electrical stimulation is used to assess the inducibility of VT.[25]

  • Drug Administration: Administer intravenous infusions of the compounds to achieve therapeutic plasma concentrations.[13]

  • Repeat Study: Repeat the electrophysiological study to assess drug-induced changes in conduction, refractoriness, and VT inducibility.

  • Data Analysis: Compare the pre- and post-drug parameters to quantify the electrophysiological effects and the efficacy in suppressing inducible VT.

Visualizing Mechanisms and Workflows

Signaling Pathway of Class IC Antiarrhythmics

ClassIC_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Phase0 Phase 0 Depolarization (Action Potential Upstroke) ClassIC Class IC Drugs (ODE, Flecainide, Propafenone) ClassIC->Na_Channel Binds to open/ inactivated state Conduction Slowed Conduction Velocity (QRS Widening) Phase0->Conduction Leads to Na_Influx Na+ Influx Na_Influx->Na_Channel Blocks Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Patch-Clamp on Cardiac Myocytes/Cell Lines A2 Determine IC50 for Ion Channel Blockade A1->A2 A3 Assess Action Potential Modulation A2->A3 C1 Comparative Analysis: Potency, Efficacy, Safety Profile A3->C1 B1 Canine Myocardial Infarction Model B2 Baseline Electrophysiology & VT Induction B1->B2 B3 Drug Administration (ODE vs. Flecainide vs. Propafenone) B2->B3 B4 Post-Drug Electrophysiology & VT Induction B3->B4 B4->C1

Caption: Workflow for comparing antiarrhythmic drugs.

Conclusion and Future Directions

This compound, flecainide, and propafenone are potent Class IC antiarrhythmic agents that share the primary mechanism of profound sodium channel blockade. This leads to marked conduction slowing, which is the basis for their antiarrhythmic efficacy. While they exhibit similar electrophysiological profiles, subtle differences in their effects on refractoriness, metabolism, and additional properties like beta-blockade (for propafenone) may influence their clinical utility and side-effect profiles.

The critical lesson from the CAST trial remains paramount: the use of these potent agents is contraindicated in patients with structural heart disease, particularly post-myocardial infarction, due to an increased risk of mortality. [26]For patients with structurally normal hearts, these drugs are important tools in the management of atrial and ventricular arrhythmias.

Future research should focus on direct, head-to-head comparisons of this compound with flecainide and propafenone in preclinical models to delineate finer mechanistic differences. Understanding the specific interactions with different states of the sodium channel and potential off-target effects will be crucial for the development of safer and more effective antiarrhythmic therapies.

References

  • Libersa C, Caron J, Rouet R. In-vitro and in-vivo electrophysiologic effects of encainide. Fundam Clin Pharmacol. 1990;4 Suppl 3:567-72. [Link]

  • Roden DM. The Cardiac Arrhythmia Suppression Trial (CAST). Circulation. 1993;87(4 Suppl):IV34-7. [Link]

  • Pritchett EL, McCarthy EA, Wilkinson WE. Safety of long-term flecainide and propafenone in the management of patients with symptomatic paroxysmal atrial fibrillation. The Flecainide and Propafenone Study Group. Am J Cardiol. 1995;76(10):715-9. [Link]

  • Roden DM, Woosley RL. Basic and clinical cardiac electrophysiology of encainide. Am J Cardiol. 1986;58(5):4C-9C. [Link]

  • Gourdie RG, Harris L, Severs NJ, et al. Canine Model of Ischemia-Induced Ventricular Tachycardia. J Vis Exp. 2016;(115):54341. [Link]

  • Echt DS, Liebson PR, Mitchell LB, et al. Mortality and morbidity in patients receiving encainide, flecainide, or placebo. The Cardiac Arrhythmia Suppression Trial. N Engl J Med. 1991;324(12):781-8. [Link]

  • Wikipedia. Cardiac Arrhythmia Suppression Trial. [Link]

  • Kipp R, Askari M, Fan J, Field ME, Turakhia MP. Real-World Comparison of Class IC and III Antiarrhythmic Drugs as an Initial Rhythm Control Strategy in Newly Diagnosed Atrial Fibrillation: From the TREAT-AF Study. JACC Clin Electrophysiol. 2018;4(12):1549-1558. [Link]

  • Capucci A, Boriani G, Botto GL, et al. Comparison of intravenous flecainide, propafenone, and amiodarone for conversion of acute atrial fibrillation to sinus rhythm. Am J Cardiol. 2000;86(9):1003-6. [Link]

  • Aliot E, Denjoy I. Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. The Flecainide AF French Study Group. Am J Cardiol. 1996;77(3):66A-71A. [Link]

  • 2 Minute Medicine. The CAST trial: Anti-arrhythmic agents increase risk of death in patients after MI [Classics Series]. Published June 3, 2013. [Link]

  • Inoue H, Matsuo H, Murao S. Effects of class I drugs on reentrant ventricular tachycardia in a canine model of myocardial infarction: on their antiarrhythmic and proarrhythmic mechanisms. Jpn Circ J. 1988;52(3):254-61. [Link]

  • Duff HJ, Dawson AK, Roden DM, Oates JA, Smith RF, Woosley RL. Electrophysiologic actions of O-demethyl encainide: an active metabolite. Circulation. 1983;68(2):385-91. [Link]

  • Martínez-Marcos FJ, García-Garmendia JL, Ortega-Carpio A, Fernández-Gómez JM, Santos-Pérez JM, Camacho-Freire SJ. Comparison of Intravenous Flecainide, Propafenone, and Amiodarone for Conversion of Acute Atrial Fibrillation to Sinus Rhythm. Am J Cardiol. 2000;86(9):1003-1006. [Link]

  • Furlanello F, Bertoldi A, Dallago M, et al. Flecainide and encainide. Eur Heart J. 1987;8 Suppl A:93-100. [Link]

  • The Cardiac Arrhythmia Suppression Trial (CAST) Investigators. Preliminary report: effect of encainide and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction. N Engl J Med. 1989;321(6):406-12. [Link]

  • Hashimoto H, Suzuki K, Miyake S, Nakashima M. Effects of antiarrhythmic drugs on canine ventricular arrhythmia models: which electrophysiological characteristics of drugs are related to their effectiveness? J Cardiovasc Pharmacol. 1990;15(1):125-32. [Link]

  • Kim YH, O'Nunain S, Trouton T, et al. A comparison of intravenous propafenone and flecainide in the treatment of tachycardias associated with the Wolff-Parkinson-White syndrome. J Am Coll Cardiol. 1991;18(3):793-8. [Link]

  • Salerno DM, Gillingham KJ. Encainide hydrochloride and flecainide acetate: two class 1c antiarrhythmic agents. Clin Pharm. 1987;6(7):554-65. [Link]

  • Duff HJ, Dawson AK, Roden DM, Oates JA, Smith RF, Woosley RL. Electrophysiologic actions of O-demethyl encainide: an active metabolite. Circulation. 1983;68(2):385-91. [Link]

  • Dr. Oracle. What are the different types of anti-arrhythmic (arrhythmia) medications? Published May 22, 2025. [Link]

  • Whelton A. Clinical profiles of newer class I antiarrhythmic agents--tocainide, mexiletine, encainide, flecainide and lorcainide. Circulation. 1986;74(5):1012-9. [Link]

  • Libersa C, Berdeaux A, Giudicelli JF, Caron J, L'hermine C, Coquempot JP. Electrophysiological effects of encainide and its metabolites in 11 patients. Eur Heart J. 1988;9 Suppl J:9-14. [Link]

  • Roden DM, Woosley RL. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. J Clin Invest. 1984;73(2):327-35. [Link]

  • Andrikopoulos GK, Pastromas S, Tzeis S. Flecainide: Current status and perspectives in arrhythmia management. World J Cardiol. 2015;7(2):76-85. [Link]

  • Turgeon J, Kroemer HK, Roden DM. Antiarrhythmic efficacy, clinical electrophysiology, and pharmacokinetics of 3-methoxy-O-desmethyl encainide (MODE) in patients with inducible ventricular tachycardia or fibrillation. Circulation. 1990;82(4):1257-66. [Link]

  • Capucci A, Santarelli A, Boriani G. The many NOs to the use of Class IC antiarrhythmics: weren't the guidelines too strict? J Cardiovasc Med (Hagerstown). 2022;23(11):e1-e8. [Link]

  • CV Pharmacology. Class I Antiarrhythmics (Sodium-Channel Blockers). [Link]

  • Turgeon J, Kroemer HK, Roden DM. Antiarrhythmic efficacy, clinical electrophysiology, and pharmacokinetics of 3-methoxy-O-desmethyl encainide (MODE) in patients with inducible ventricular tachycardia or fibrillation. Circulation. 1990;82(4):1257-66. [Link]

  • Estrada A. Which Drugs Treat Ventricular Arrhythmias in Dogs & Cats? Plumb's Therapeutics Brief. 2015;January:24-27. [Link]

  • Camacho P. This Dog Has Ventricular Arrhythmias--What Do I Do? WSAVA2009. [Link]

  • Fish FA, Gillette PC, Benson DW Jr. Proarrhythmia, cardiac arrest and death in young patients receiving encainide and flecainide. The Pediatric Electrophysiology Group. J Am Coll Cardiol. 1991;18(2):356-65. [Link]

  • Wilber DJ, Kall JG, Kopp D, Olshansky B, Packer D, Miller F. Inefficacy and Proarrhythmic Effects of Flecainide and Encainide for Sustained Ventricular Tachycardia and Ventricular Fibrillation. Ann Intern Med. 1990;113(9):666-72. [Link]

  • Deranged Physiology. Class I antiarrhythmic agents. Published May 27, 2025. [Link]

  • Ranger S, Talajic M, Lemery R, Roy D, Villemaire C, Nattel S. Reversal of proarrhythmic effects of flecainide acetate and encainide hydrochloride by propranolol. Am J Cardiol. 1989;64(16):1004-7. [Link]

  • Lei M, Wu L, Terrar DA, Huang CL. Modernized Classification of Cardiac Antiarrhythmic Drugs. Circulation. 2018;138(17):1879-1896. [Link]

  • Bril A, Faivre JF, Tazi A, Gout B. Electrophysiological mechanism for the antiarrhythmic action of propafenone: a comparison with mexiletine. Br J Pharmacol. 1989;97(4):1075-82. [Link]

  • Al-Mallah M, Al-Admawi M, Houst D, et al. Class 1C antiarrhythmic drugs in atrial fibrillation and coronary artery disease. JACC Clin Electrophysiol. 2019;5(1):1-8. [Link]

  • Crijns HJ, Suttorp MJ, Van Gelder IC, Van den Berg MP, Lie KI. Encainide versus flecainide in the treatment of chronic resistant paroxysmal atrial tachyarrhythmias. Eur Heart J. 1990;11(1):47-52. [Link]

  • Liu H, Clancy CE, Rudy Y. State-dependent trapping of flecainide in the cardiac sodium channel. Biophys J. 2003;85(4):2249-57. [Link]

  • Milosevic B, Vujisic-Tesic B, Petrovic M, et al. Electrophysiological predictors of propafenone efficacy in prevention of atrioventricular nodal re-entrant and atrioventricular re-entrant tachycardia. Vojnosanit Pregl. 2012;69(1):23-9. [Link]

Sources

A Comparative Analysis of O-Demethylencainide and 3-methoxy-O-demethyl encainide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of O-demethylencainide (ODE) and 3-methoxy-O-demethyl encainide (MODE), the two principal active metabolites of the potent Class IC antiarrhythmic agent, encainide. For researchers and drug development professionals, understanding the distinct pharmacological profiles of these metabolites is crucial, as they are the primary mediators of encainide's clinical effects in the majority of the patient population. This document synthesizes experimental data to objectively compare their pharmacokinetics, pharmacodynamics, efficacy, and safety, offering insights grounded in established scientific literature.

Introduction: The Central Role of Metabolism in Encainide's Action

Encainide is a powerful benzanilide derivative, classified as a Class IC antiarrhythmic agent, that exerts its therapeutic effect by blocking voltage-gated sodium channels in cardiac myocytes.[1][2][3] This action slows the influx of sodium ions during phase 0 of the cardiac action potential, reducing the rate of depolarization and decreasing the conduction velocity of the electrical impulse through the heart.[2][4] The clinical journey of encainide, however, revealed a complex pharmacological profile critically dependent on its extensive hepatic metabolism.

The parent drug, encainide, is rapidly biotransformed by the cytochrome P450 2D6 (CYP2D6) enzyme into active metabolites, primarily ODE and subsequently MODE.[1][5] These metabolites are not mere byproducts; they possess significant antiarrhythmic properties, often exceeding the potency of the parent compound, and have longer half-lives.[6][7] Consequently, during long-term therapy in over 90% of patients—classified as "extensive metabolizers" (EMs)—the observed antiarrhythmic and electrophysiological effects are predominantly mediated by ODE and MODE.[8][9][10][11] A minority of the population, known as "poor metabolizers" (PMs), have a genetic defect that prevents this rapid biotransformation, leading to higher plasma levels of the parent drug.[9][12] This guide will focus on the comparative pharmacology of ODE and MODE, the key effectors in the majority of individuals.

Metabolic Pathway and Comparative Pharmacokinetics

The clinical effect of encainide is intrinsically linked to its metabolic conversion. In extensive metabolizers, encainide undergoes significant first-pass metabolism in the liver, where it is first O-demethylated to form ODE. ODE can then be further metabolized via 3-methoxylation to form MODE.[1][10] This sequential metabolic activation is a defining characteristic of the drug's pharmacology.

Encainide_Metabolism cluster_EM Extensive Metabolizers (EM) - >90% of Population cluster_PM Poor Metabolizers (PM) - <10% of Population Encainide_EM Encainide ODE This compound (ODE) (Active) Encainide_EM->ODE O-demethylation (CYP2D6) MODE 3-methoxy-O-demethyl encainide (MODE) (Active) ODE->MODE 3-methoxylation Inactive Inactive Metabolites MODE->Inactive Encainide_PM Encainide (Higher Plasma Concentration) ODE_low ODE (low levels) Encainide_PM->ODE_low Reduced O-demethylation

Caption: Metabolic pathway of Encainide in extensive vs. poor metabolizers.

The pharmacokinetic profiles of ODE and MODE differ significantly, which influences their contribution to the overall antiarrhythmic effect. ODE is generally considered the more potent metabolite, while both have longer elimination half-lives than the parent drug, allowing for less frequent dosing.[6][12]

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compound (ODE)3-methoxy-O-demethyl encainide (MODE)Encainide (in EMs)
Primary Mediator Of Arrhythmia suppression, QRS prolongationQTc/JT interval prolongation[8]Initial effects (less significant long-term)
Clearance (mean) ~914 mL/min (in EMs)[13]~289 mL/min (in EMs)[13]~1.8 L/min[9]
Elimination Half-life Long; contributes to sustained effectLong; minimum of ~8.2 hours[6][14]~2.3 - 2.5 hours[9][12]
Minimally Effective Plasma Conc. ~35 - 37 ng/mL[9][12]~100 - 105 ng/mL[9][12][13]~300 ng/mL[9]

Comparative Pharmacodynamics and Antiarrhythmic Efficacy

Both ODE and MODE function as potent sodium channel blockers, but exhibit important quantitative differences in their electrophysiological effects and antiarrhythmic potency.[15] Experimental data from various animal models consistently demonstrate that the metabolites are more potent than the parent drug.

Antiarrhythmic Potency

Head-to-head comparisons in preclinical models have established a clear hierarchy of potency.

  • Mouse Chloroform-Induced Fibrillation: In this model, the order of antiarrhythmic potency was determined to be ODE > Encainide > MODE.[16]

  • Dog Ouabain-Induced Tachyarrhythmia: The intravenous doses required to convert the arrhythmia to sinus rhythm were lowest for ODE (0.15 mg/kg), followed by MODE (0.39 mg/kg) and then encainide (0.67 mg/kg), again highlighting the superior potency of the metabolites.[16]

  • Dog Coronary Artery Ligation: In a conscious canine model of post-infarction arrhythmia, ODE was again the most potent, restoring sinus rhythm at the lowest dose (0.63 mg/kg), followed by MODE (1.39 mg/kg) and encainide (2.38 mg/kg).[17]

These findings strongly support the hypothesis that the metabolites, particularly ODE, are responsible for the majority of the persistent antiarrhythmic action observed clinically.[16]

Electrophysiological Effects

The differential effects of ODE and MODE on the surface electrocardiogram (ECG) provide critical insight into their distinct actions on the cardiac action potential.

  • QRS Duration: ODE is a substantially more potent agent for prolonging the QRS duration, which reflects a slowing of ventricular conduction. It increases QRS duration by approximately 9.2% per 100 ng/mL.[13] This effect correlates strongly with arrhythmia suppression.[8][18]

  • Repolarization (JTc/QTc Interval): In contrast, MODE has a more pronounced effect on cardiac repolarization. MODE prolongs the corrected JT interval by about 1.9% per 100 ng/mL, whereas ODE has been shown to slightly shorten it.[13] This indicates that MODE may have additional effects on other ion channels, such as potassium channels, that influence the repolarization phase.[2]

Table 2: Comparative Pharmacodynamic & Efficacy Profile

FeatureThis compound (ODE)3-methoxy-O-demethyl encainide (MODE)
Primary Mechanism Potent voltage-gated sodium channel blockade[15][19]Potent voltage-gated sodium channel blockade[15]
Relative Potency Highest among parent drug and metabolites[16][17][18]More potent than parent drug, less potent than ODE[16]
Effect on QRS Duration Potent prolongation (major effect)[13]Modest prolongation[13][20]
Effect on JTc/QTc Interval Slight shortening[13]Prolongation (major effect)[13][14]
Clinical Correlation (in EMs) Correlates best with arrhythmia suppression & QRS widening[8]Correlates with QTc changes[8]

Safety and Toxicology Profile

The therapeutic index is a critical consideration for any antiarrhythmic agent. In acute toxicology studies in mice, the LD50 values (i.p.) were 22.6 mg/kg for ODE, 43.6 mg/kg for MODE, and 38.1 mg/kg for encainide.[16] Based on the ratio of toxic dose to therapeutic dose in this model, ODE appeared to have the greatest margin of safety, while MODE had the least.[16]

It is imperative to note, however, that the entire class of IC antiarrhythmics, including encainide, carries a significant risk of proarrhythmia—the potential to cause new or worsened arrhythmias.[3][21] This risk, particularly in patients with structural heart disease, was a primary reason for the withdrawal of encainide from the market.[1]

Key Experimental Protocol: Ouabain-Induced Arrhythmia Model in Dogs

To provide a practical context for the evaluation of these compounds, the following is a representative protocol based on methodologies described in the literature for assessing antiarrhythmic efficacy in an in vivo model.[16][17]

Objective

To determine the effective intravenous dose of a test compound (e.g., ODE, MODE) required to terminate a stable ventricular arrhythmia induced by ouabain in anesthetized dogs.

Causality and Experimental Design Choices
  • Model Selection (Ouabain-Induced Arrhythmia): Ouabain is a cardiac glycoside that inhibits the Na+/K+-ATPase pump. This leads to an intracellular accumulation of sodium and subsequently calcium, increasing cardiac automaticity and creating a reliable and reproducible model of ventricular tachycardia. This model is well-suited for screening compounds that suppress arrhythmias by reducing excitability.

  • Anesthetized Preparation: Anesthesia (e.g., with pentobarbital sodium) allows for stable hemodynamic and electrophysiological monitoring without the confounding effects of stress or movement.

  • Intravenous Administration: IV administration allows for precise dose control and rapid determination of the dose-response relationship.

  • Endpoint: The primary endpoint is the complete conversion of the ventricular arrhythmia back to a stable sinus rhythm, providing a clear, dichotomous measure of efficacy. Plasma concentrations are measured at the point of conversion to correlate dose with exposure.[16]

Caption: Workflow for evaluating antiarrhythmic efficacy in a canine model.
Step-by-Step Methodology
  • Animal Preparation: Mongrel dogs are anesthetized, and catheters are placed for drug administration and blood sampling. Standard ECG leads are attached for continuous monitoring.

  • Baseline Measurements: Record baseline ECG and hemodynamic parameters.

  • Arrhythmia Induction: Ouabain is infused intravenously at a constant rate until a sustained ventricular arrhythmia develops. The arrhythmia is allowed to stabilize for a period (e.g., 30 minutes) to ensure it is not transient.

  • Test Compound Administration: The test compound (ODE or MODE, dissolved in a suitable vehicle) is administered intravenously at a slow, controlled rate or in escalating bolus doses.

  • Monitoring and Endpoint: The ECG is monitored continuously. The infusion is stopped once the arrhythmia is terminated and sinus rhythm is restored. The total dose administered is recorded.

  • Blood Sampling: A blood sample is drawn at the moment of conversion to sinus rhythm for subsequent analysis of plasma drug concentration.

  • Data Analysis: The effective dose (in mg/kg) and the effective plasma concentration (in ng/mL) are determined for each animal. Results are compared between different compound groups.

Conclusion: A Tale of Two Metabolites

The antiarrhythmic activity of encainide is a classic example of a prodrug effect, where the clinical outcome in most patients is dictated by the generation of active metabolites. This analysis demonstrates that this compound (ODE) and 3-methoxy-O-demethyl encainide (MODE) are not pharmacologically equivalent.

  • This compound (ODE) emerges as the more potent of the two metabolites in terms of both direct antiarrhythmic activity and its effect on slowing ventricular conduction (QRS prolongation). Its higher potency and favorable safety margin in preclinical models make it a compelling molecular entity.[16]

  • 3-methoxy-O-demethyl encainide (MODE) , while also a potent antiarrhythmic, is distinguished by its more significant effect on prolonging cardiac repolarization (JTc interval).[13] This suggests a slightly different profile of ion channel interactions that could have distinct therapeutic or proarrhythmic implications.

For drug development professionals, the story of encainide and its metabolites underscores the critical importance of a thorough "active metabolite" investigation. The distinct properties of ODE and MODE highlight how subtle structural modifications can fine-tune pharmacological activity, offering valuable lessons for the rational design of future, safer, and more effective sodium channel-blocking antiarrhythmic agents.

References

  • Grokipedia. (2026, January 7). Encainide.
  • Gomoll, A. W., Byrne, J. E., & Mayol, R. F. (1986). Comparative Antiarrhythmic Actions of Encainide and Its Major Metabolites. Archives Internationales de Pharmacodynamie et de Thérapie, 281(2), 277-297.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Encainide Hydrochloride?
  • Barbey, J. J., Thompson, K. A., Echt, D. S., Woosley, R. L., & Roden, D. M. (1988). Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation, 77(2), 380-391.
  • Roden, D. M., & Woosley, R. L. (1986). Basic and clinical cardiac electrophysiology of encainide. The American Journal of Cardiology, 58(5), 33C-36C.
  • Harrison, D. C., Kates, R. E., & Quart, B. (1986). Relation of blood level and metabolites to the antiarrhythmic effectiveness of encainide. The American Journal of Cardiology, 58(5), 66C-70C.
  • Roden, D. M., & Woosley, R. L. (1986). Disposition kinetics of encainide and metabolites. The American Journal of Cardiology, 58(5), 4C-9C.
  • Carey, E. L. Jr, Duff, H. J., Roden, D. M., Primm, R. K., Wilkinson, G. R., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. The Journal of Clinical Investigation, 73(2), 539-547.
  • Medical Dialogues. (2022, October 2). Encainide: Indications, Uses, Dosage, Drugs Interactions, Side effects.
  • Kates, R. E. (1988). Pharmacokinetics and metabolism of encainide. Herz, 13(4), 229-234.
  • Roden, D. M., Lee, J. T., & Echt, D. S. (1989). Antiarrhythmic efficacy, clinical electrophysiology, and pharmacokinetics of 3-methoxy-O-desmethyl encainide (MODE) in patients with inducible ventricular tachycardia or fibrillation. Circulation, 80(5), 1475-1484.
  • Freeman, L. C., & Kass, R. S. (1989). Temperature and voltage dependence of sodium channel blocking and unblocking by O-demethyl encainide in isolated guinea pig myocytes. Journal of Cardiovascular Pharmacology, 13(6), 826-835.
  • Medical Dialogues. (2022, October 2). Encainide.
  • Carey, E. L. Jr, Duff, H. J., Roden, D. M., Primm, R. K., Wilkinson, G. R., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. The Journal of Clinical Investigation, 73(2), 539-547. Available from: [Link]

  • BenchChem. (2025). Unraveling the Antiarrhythmic Puzzle: A Comparative Analysis of Encainide and Its Active Metabolites, ODE and MODE.
  • Zhou, S. (2018). Encainide – Knowledge and References. Taylor & Francis.
  • BenchChem. (2025). Molecular Basis for Encainide's Class IC Antiarrhythmic Activity: An In-depth Technical Guide.
  • Dawson, A. K., & Roden, D. M. (1988). Clinical pharmacokinetics of encainide. Clinical Pharmacokinetics, 14(3), 141-147.
  • ResearchGate. (2025, December 15). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals.
  • Semantic Scholar. (n.d.). Figure 1 from Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals.
  • Barbey, J. J., Thompson, K. A., Echt, D. S., Woosley, R. L., & Roden, D. M. (1988). Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation, 77(2), 380-391.
  • Antonaccio, M. J., & Gomoll, A. W. (1990). Encainide. Cardiovascular Drug Reviews, 8(4), 315-347.
  • Fromm, B. S., Wood, A. J., & Roden, D. M. (1991). Intravenous 3-methoxy-O-desmethyl-encainide in reentrant supraventricular tachycardia: a randomized double-blind placebo-controlled trial in patients undergoing EP study. Pacing and Clinical Electrophysiology, 14(11 Pt 1), 1620-1626.
  • Johnson, G., & Tsuchida, T. (1986). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. Journal of Cardiovascular Pharmacology, 8(5), 947-952.
  • Roden, D. M., Lee, J. T., & Echt, D. S. (1989). Antiarrhythmic efficacy, clinical electrophysiology, and pharmacokinetics of 3-methoxy-O-desmethyl encainide (MODE) in patients with inducible ventricular tachycardia or fibrillation. Circulation, 80(5), 1475-1484.
  • Roden, D. M., Reele, S. B., Higgins, S. B., Mayol, R. F., Gammans, R. E., Oates, J. A., & Woosley, R. L. (1980). Antiarrhythmic activity of the O-demethyl metabolite of encainide. The Journal of Pharmacology and Experimental Therapeutics, 215(1), 145-150.
  • National Center for Biotechnology Information. (n.d.). Encainide. PubChem Compound Database.

Sources

A Senior Application Scientist's Guide to Cross-Validation of O-Demethylencainide Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quantification of O-Demethylencainide (ODE), the primary active metabolite of the antiarrhythmic drug encainide, is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] As analytical methods evolve or are transferred between laboratories, ensuring the consistency and reliability of data is paramount. Cross-validation serves as the essential process for comparing two distinct bioanalytical methods to demonstrate that they provide comparable results.[3][4]

This guide provides an in-depth comparison of two common analytical platforms for ODE analysis—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It details the regulatory imperative for cross-validation as stipulated by leading authorities like the FDA and EMA and provides a comprehensive, step-by-step protocol for its execution.[5][6][7] By grounding our approach in established scientific principles and regulatory standards, this document serves as a practical resource for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of data integrity.

The Analytical Landscape: Quantifying this compound

The choice of analytical methodology directly impacts the sensitivity, specificity, and overall reliability of bioanalytical data. Historically, HPLC-UV was a common method for quantifying drugs and their metabolites.[8] However, the current industry standard has shifted towards LC-MS/MS for its superior performance.

  • Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) This technique separates ODE from other plasma components based on its physicochemical properties, followed by quantification via UV absorbance.[8] While robust, its primary limitation lies in potential interferences from structurally similar compounds and a comparatively higher limit of quantification.

  • Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This method offers significantly higher selectivity and sensitivity. After chromatographic separation, it utilizes two stages of mass analysis to isolate and fragment the target analyte, providing a highly specific signal that is less susceptible to matrix interferences.[9]

The distinct performance characteristics of these methods often necessitate a cross-validation study, particularly when a project transitions from an older, validated HPLC-UV method to a modern LC-MS/MS assay.

Table 1: Comparative Performance of Hypothetical ODE Analytical Methods
ParameterMethod A: HPLC-UVMethod B: LC-MS/MSRationale for Difference
Principle Chromatographic separation, UV absorbance detectionChromatographic separation, mass-based detectionLC-MS/MS provides structural confirmation, enhancing specificity.
Lower Limit of Quantification (LLOQ) 5 ng/mL0.1 ng/mLMass spectrometry is inherently more sensitive than UV detection.
Accuracy (% Bias) Within ±15%Within ±15%Both methods must meet regulatory standards for accuracy.[5][7]
Precision (%CV) ≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)Both methods must meet regulatory standards for precision.[5][7]
Selectivity Moderate; susceptible to co-eluting interferencesHigh; specific parent-product ion transitionMS/MS is highly effective at distinguishing the analyte from matrix components.[9]
Sample Volume 500 µL50 µLHigher sensitivity of LC-MS/MS allows for the use of smaller sample volumes.
Run Time ~10 minutes~3 minutesUHPLC systems often paired with MS/MS allow for faster gradients.

The Regulatory Imperative for Cross-Validation

Cross-validation is not merely a scientific best practice; it is a regulatory expectation.[10][11] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide clear guidelines on when this process is necessary to ensure data consistency across a drug development program.[5][6][7]

The primary objective is to demonstrate that different analytical methods or laboratories can produce comparable quantitative data for the same analyte.[3][12] This ensures that data generated at different points in a drug's lifecycle, or at different facilities, can be reliably pooled and compared.

Caption: Decision tree for determining the need for cross-validation.

Experimental Protocol for Cross-Validation: HPLC-UV vs. LC-MS/MS

This section provides a detailed, self-validating protocol for cross-validating the legacy HPLC-UV method (Method A) with the modern LC-MS/MS method (Method B).

Pillar 1: Establishing the Validation Framework

Objective: To demonstrate that the concentration values of this compound obtained from Method B are comparable to those obtained from the established Method A.

Acceptance Criteria: The acceptance criteria are derived from the FDA and EMA guidelines on bioanalytical method validation.[5][7]

  • For Quality Control (QC) Samples: At least two-thirds (67%) of the QC samples should have a percent difference between the two methods within ±20% of their mean concentration.

  • For Incurred (Study) Samples: At least two-thirds (67%) of the incurred samples analyzed should have a percent difference between the two methods within ±20% of their mean concentration.

Pillar 2: Step-by-Step Experimental Methodology

1. Sample Selection:

  • Quality Control (QC) Samples: Prepare two sets of QC samples by spiking a blank biological matrix (e.g., human plasma) with known concentrations of ODE reference standard. A minimum of three concentration levels should be used:

    • Low QC: ~3x the LLOQ of the less sensitive method (Method A).
    • Mid QC: In the middle of the calibration range.
    • High QC: ~75% of the upper limit of quantification (ULOQ).
    • Rationale: Spiked QCs provide a controlled system to verify method performance without the complexities of in-vivo metabolism.[13]
  • Incurred Samples (IS): Select a minimum of 20-30 study samples from subjects dosed with encainide. These samples should ideally span the expected concentration range.

    • Rationale: Incurred samples are the "gold standard" for validation as they contain the analyte in its natural post-dose state, including any potential co-eluting metabolites or matrix effects that are not present in spiked QCs.[5]

2. Experimental Execution:

  • Aliquoting: Thaw all selected QC and IS samples. For each sample, create two separate aliquots labeled for Method A and Method B. This ensures that both methods analyze the exact same starting material.

  • Analysis:

    • Analyze one set of aliquots using the validated HPLC-UV method (Method A) according to its standard operating procedure (SOP).
    • Analyze the second set of aliquots using the validated LC-MS/MS method (Method B) according to its SOP.
    • Each analytical run must include a full set of calibration standards and QC samples to be considered valid.
Pillar 3: Data Analysis and Interpretation

1. Data Compilation:

  • For each sample (both QC and IS), record the final calculated concentration of ODE from both Method A and Method B.

2. Statistical Calculation:

  • Calculate the mean concentration for each sample: Mean = (Concentration_Method_A + Concentration_Method_B) / 2.

  • Calculate the percent difference (%D) for each sample using the following formula: %D = ((Concentration_Method_A - Concentration_Method_B) / Mean) * 100

  • Rationale: Using the mean concentration in the denominator provides an unbiased comparison and is the standard approach recommended in regulatory guidance.[5]

3. Results Evaluation:

  • Summarize the results in a table (see Table 2 for an example).

  • Count the number of QC and IS samples that fall within the ±20% acceptance window.

  • Calculate the percentage of samples meeting the criteria. If ≥67% of samples in both categories pass, the cross-validation is successful, and the two methods are considered comparable.

Table 2: Example Cross-Validation Data for Incurred Samples
Sample IDMethod A (HPLC-UV) Conc. (ng/mL)Method B (LC-MS/MS) Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail (Within ±20%)
IS-00115.214.514.85+4.7%Pass
IS-00245.848.146.95-4.9%Pass
IS-003120.5115.9118.20+3.9%Pass
IS-0048.19.99.00-20.0%Pass
IS-00555.368.061.65-20.6%Fail
..................

Visualizing the Cross-Validation Workflow

A clear workflow ensures consistency and minimizes errors during the execution of the cross-validation study.

Caption: Experimental workflow for bioanalytical method cross-validation.

Conclusion

The cross-validation of bioanalytical methods is a foundational requirement for ensuring data integrity, comparability, and regulatory compliance throughout the lifecycle of a drug product. By systematically comparing analytical techniques, such as a legacy HPLC-UV method and a modern LC-MS/MS assay for this compound, drug developers can confidently bridge data from different studies, technologies, and laboratories. Adherence to a well-defined, scientifically sound protocol, grounded in the principles outlined by regulatory authorities like the FDA and EMA, is not only essential for successful regulatory submissions but also reflects a commitment to the highest standards of scientific quality.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • International Council for Harmonisation. Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Patel, P., et al. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis. [Link]

  • DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Guttendorf, R. J., et al. (1989). Resolution of enantiomers of the antiarrhythmic drug encainide and its major metabolites by chiral derivatization and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Gumieniak, O., & Przybylowski, P. (1988). Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography. Therapeutic Drug Monitoring. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline for Bioanalytical Method Validation M10 (Draft). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Contract Laboratory. Cross Validation of Bioanalytical Methods Testing. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Contract Laboratory. Cross Validation Bioanalytical Testing. [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Carey, E. L., et al. (1987). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. The Journal of Clinical Investigation. [Link]

  • SciSpace. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. [Link]

  • Al-Zouabi, O., et al. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. Molecules. [Link]

  • Salgueiro-González, N., et al. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. BioMed Research International. [Link]

  • Agilent. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Shimadzu. Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. [Link]

  • Chou, S. S., et al. (1997). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. HPLC-Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance. [Link]

Sources

A Comparative Guide to the Efficacy of O-Demethylencainide in Preclinical Arrhythmia Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: O-Demethylencainide, a Potent Metabolite with Antiarrhythmic Promise

This compound (ODE) is the principal and most potent active metabolite of the Class IC antiarrhythmic drug, encainide.[1][2] While encainide itself possesses antiarrhythmic properties, extensive first-pass metabolism in the liver rapidly converts it to ODE, which is considered to be the primary mediator of its therapeutic effects in most individuals.[1][3] Like other Class IC agents, the fundamental mechanism of action of ODE is the blockade of fast sodium channels (NaV1.5) in cardiomyocytes.[4][5] This action decreases the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][4] This guide provides a comprehensive comparison of the efficacy of ODE in various preclinical arrhythmia models, juxtaposed with the performance of other established antiarrhythmic agents.

The Landscape of Preclinical Arrhythmia Models: Inducing and Evaluating Cardiac Dysrhythmias

To rigorously assess the therapeutic potential of antiarrhythmic compounds like ODE, researchers rely on a variety of animal models that replicate the electrophysiological substrates of human arrhythmias. The choice of model is critical and is dictated by the specific type of arrhythmia being investigated. This guide will focus on three well-established models of ventricular arrhythmias.

Aconitine-Induced Arrhythmia in Rats

This model utilizes the arrhythmogenic properties of the plant alkaloid aconitine to induce ventricular arrhythmias. Aconitine persistently activates sodium channels, leading to an influx of sodium ions, membrane depolarization, and subsequent triggered activity that manifests as ventricular tachycardia and fibrillation.[6]

Ouabain-Induced Arrhythmia in Dogs

Ouabain, a cardiac glycoside, induces ventricular arrhythmias by inhibiting the Na+/K+-ATPase pump in cardiomyocytes.[2][7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. The resulting calcium overload can trigger delayed afterdepolarizations and subsequent ventricular arrhythmias.[7]

Coronary Artery Ligation-Induced Arrhythmia in Dogs

This model mimics the arrhythmias that occur following a myocardial infarction. The ligation of a coronary artery, typically the left anterior descending (LAD) artery, creates an area of ischemia and subsequent infarction.[8][9] The border zone of the infarct is characterized by altered electrophysiological properties, including slowed conduction and increased automaticity, which creates a substrate for re-entrant ventricular arrhythmias.[8]

Comparative Efficacy of this compound and Other Antiarrhythmic Agents

The following sections provide a comparative analysis of the efficacy of ODE against its parent compound, encainide, and other widely used antiarrhythmic drugs in the aforementioned preclinical models.

This compound vs. Encainide and Metabolites

Studies have consistently demonstrated that ODE is significantly more potent than its parent compound, encainide.

DrugAconitine-Induced VT (Rat) - ED50 (µM/kg)Ouabain-Induced VT (Dog) - Converting Dose (mg/kg, i.v.)Coronary Ligation (Dog) - Minimal Effective Dose (mg/kg, i.v.)
This compound (ODE) 0.02 0.15 0.25
Encainide0.460.670.5
3-Methoxy-ODE (MODE)Not Available0.390.19
N-Demethylencainide (NDE)Not Available1.1Not Available

Data compiled from Roden et al. (1982) and Gomoll et al. (1981).

This compound vs. Other Class I and Class III Antiarrhythmics

Efficacy in Coronary Ligation-Induced Arrhythmia in Dogs

DrugDosageEfficacyReference
This compound (ODE) >100 ng/ml (plasma)>92% suppression of spontaneous ventricular ectopic activity[10]
Flecainide 1 and 3 mg/kg, i.v.Marked reduction in ventricular ectopic beats[8]
Amiodarone 40 mg/kg, p.o. (loading dose)Suppressed number of ectopic beats and incidence of ventricular fibrillation[11]

Efficacy in Ouabain-Induced Arrhythmia in Dogs

DrugMinimum Effective Plasma ConcentrationReference
Flecainide 0.9 +/- 0.2 mcg/ml[2]
Amiodarone 5 mg/kg, i.v. (bolus)Suppressed digitalis-induced arrhythmia

Efficacy in Aconitine-Induced Arrhythmia in Rats

DrugEffectReference
Amiodarone Delayed onset and increased cumulative dosage of aconitine to induce arrhythmias[12]
Flecainide Effective in suppressing aconitine-induced arrhythmias in dogs[13]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in cardiac myocytes. This is a characteristic feature of Class IC antiarrhythmic drugs.

SodiumChannelBlockade cluster_membrane Cardiomyocyte Membrane cluster_drug This compound (ODE) NaChannel_rest Sodium Channel (Resting State) NaChannel_open Sodium Channel (Open State) NaChannel_rest->NaChannel_open Activation NaChannel_inactivated Sodium Channel (Inactivated State) NaChannel_open->NaChannel_inactivated Inactivation SlowerConduction Slower Conduction Velocity NaChannel_open->SlowerConduction NaChannel_inactivated->NaChannel_rest Recovery ODE ODE ODE->NaChannel_open Blocks ODE->NaChannel_inactivated Blocks Depolarization Depolarization (Action Potential Phase 0) Depolarization->NaChannel_rest Opens Repolarization Repolarization Repolarization->NaChannel_inactivated ReducedExcitability Reduced Myocardial Excitability SlowerConduction->ReducedExcitability

Caption: Mechanism of this compound action on sodium channels.

Experimental Protocols

Aconitine-Induced Arrhythmia Protocol in Rats (Adapted from Bealer et al., 2010)[12]
  • Animal Preparation: Anesthetize the rat (e.g., with urethane) and ensure an appropriate level of anesthesia.

  • Catheterization: Surgically expose and catheterize the jugular vein for drug infusion.

  • ECG Recording: Implant subcutaneous electrodes to record a baseline electrocardiogram (ECG).

  • Aconitine Infusion: Infuse a solution of aconitine at a constant rate (e.g., 5 µg/kg/min) through the jugular vein catheter.

  • Arrhythmia Monitoring: Continuously monitor the ECG for the onset of ventricular arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Drug Administration: Once a stable arrhythmia is established, administer the test compound (e.g., ODE) or vehicle control intravenously.

  • Efficacy Evaluation: Assess the ability of the test compound to suppress the arrhythmia and restore normal sinus rhythm.

AconitineProtocol start Start anesthesia Anesthetize Rat start->anesthesia catheterization Jugular Vein Catheterization anesthesia->catheterization ecg_baseline Record Baseline ECG catheterization->ecg_baseline aconitine_infusion Infuse Aconitine ecg_baseline->aconitine_infusion arrhythmia_onset Monitor for Arrhythmia Onset aconitine_infusion->arrhythmia_onset drug_admin Administer Test Compound (ODE) or Vehicle arrhythmia_onset->drug_admin Arrhythmia Established ecg_monitoring Continuous ECG Monitoring drug_admin->ecg_monitoring efficacy_eval Evaluate Efficacy ecg_monitoring->efficacy_eval end End efficacy_eval->end

Caption: Workflow for aconitine-induced arrhythmia model in rats.

Ouabain-Induced Arrhythmia Protocol in Dogs (General Outline)
  • Animal Preparation: Anesthetize the dog and monitor vital signs.

  • ECG and Hemodynamic Monitoring: Establish continuous ECG and hemodynamic monitoring.

  • Ouabain Administration: Administer ouabain intravenously, often as a slow infusion or in divided doses, until a stable ventricular arrhythmia is induced.[2][7]

  • Drug Administration: Once the arrhythmia is sustained, administer the test compound or vehicle control intravenously.

  • Efficacy Assessment: Monitor the ECG for conversion to sinus rhythm or a significant reduction in arrhythmia frequency and duration.

Coronary Artery Ligation Protocol in Dogs (General Outline)
  • Animal Preparation and Anesthesia: Anesthetize and ventilate the dog.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Coronary Artery Ligation: Isolate and ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.[8] The ligation can be permanent or temporary (for ischemia-reperfusion models).

  • Arrhythmia Development: Ventricular arrhythmias typically develop within hours to days after ligation.

  • Drug Administration and Efficacy Evaluation: Administer the test compound or vehicle and monitor the ECG to assess the antiarrhythmic effect.

Conclusion and Future Directions

The preclinical data strongly support this compound as a potent antiarrhythmic agent, demonstrably more so than its parent compound, encainide. Its efficacy in diverse models of ventricular arrhythmias, including those induced by sodium channel activators, Na+/K+-ATPase inhibition, and myocardial ischemia, underscores its robust therapeutic potential. While direct comparative data with other leading antiarrhythmics like flecainide and amiodarone are needed, the available evidence suggests that ODE's potency is on par with these established drugs in similar preclinical settings.

Future research should focus on direct, head-to-head comparative studies of ODE against a broader range of antiarrhythmic agents in these and other arrhythmia models. Further elucidation of its electrophysiological effects at the ionic channel level will also be crucial for a complete understanding of its mechanism of action and for identifying its optimal clinical applications.

References

  • Roden, D. M., Duff, H. J., Altenbern, D., & Woosley, R. L. (1982). Antiarrhythmic activity of the O-demethyl metabolite of encainide. The Journal of pharmacology and experimental therapeutics, 221(3), 552–557.
  • Wang, T., Wymore, R. S., & Hill, R. J. (1995). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals.
  • Akiyama, K., & Hashimoto, K. (1989). Antiarrhythmic effects of the class 1c antiarrhythmic drug, flecainide, on canine ventricular arrhythmia models. Japanese heart journal, 30(4), 487–495.
  • Oshiro, C., Otani, H., Kido, M., Katagiri, T., & Imamura, H. (2005). Antiarrhythmic Properties of a Prior Oral Loading of Amiodarone in in Vivo Canine Coronary ligation/reperfusion-induced Arrhythmia Model: Comparison With Other Class III Antiarrhythmic Drugs. Journal of pharmacological sciences, 97(3), 393–399.
  • Inoue, H., & Zipes, D. P. (1988). Effects of flecainide on ventricular arrhythmias, abnormal automaticity and activation in a canine model of myocardial infarction. Journal of the American College of Cardiology, 11(3), 621–629.
  • Yeih, D., Chiang, F., & Huang, S. (2000). Successful treatment of aconitine induced life threatening ventricular tachyarrhythmia with amiodarone. Heart (British Cardiac Society), 84(4), E8.
  • Dawson, A. K., Roden, D. M., Duff, H. J., Woosley, R. L., & Smith, R. F. (1984). Differential effects of O-demethyl encainide on induced and spontaneous arrhythmias in the conscious dog. The American journal of cardiology, 54(6), 654–658.
  • Awaji, T., Wu, Z. J., & Hashimoto, K. (1995). Acute Antiarrhythmic Effects of Intravenously Administered Amiodarone on Canine Ventricular Arrhythmia. Journal of Cardiovascular Pharmacology, 26(6), 869–878.
  • Lynch, J. J., DiCarlo, L. A., Montgomery, D. G., & Lucchesi, B. R. (1986). Effects of Flecainide Acetate on Ventricular Tachyarrhythmia and Fibrillation in Dogs with Recent Myocardial Infarction. Journal of Cardiovascular Pharmacology, 8(1), 10–18.
  • Bealer, S. L., Metcalf, C. S., & Little, J. G. (2011). Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus. Journal of visualized experiments : JoVE, (49), 2726.
  • Zhang, H., Sun, L., & Wang, Y. (2014). Comparative study of the protective effects of terfenadine and amiodarone on barium chloride/aconitine-induced ventricular arrhythmias in rats: a potential role of terfenadine. Experimental and therapeutic medicine, 8(5), 1595–1600.
  • Zhang, H., Liu, J., Sun, L., & Wang, Y. (2014). Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats. Toxicology and applied pharmacology, 279(1), 85–95.
  • Vassalle, M., Greenspan, K., & Hoffman, B. F. (1963). An analysis of arrhythmias induced by ouabain in intact dogs.
  • Hondeghem, L. M., & Katzung, B. G. (1984). Antiarrhythmic agents: the modulated receptor mechanism of action of sodium and calcium channel-blocking drugs. Annual review of pharmacology and toxicology, 24, 387–423.
  • Gomoll, A. W., & Byrne, J. E. (1981). Comparative antiarrhythmic actions of encainide and its major metabolites. Pharmacologist, 23, 193.
  • Gettes, L. S., & Nattel, S. (1997). The antiarrhythmic efficacy of amiodarone and desethylamiodarone, alone and in combination, in dogs with acute myocardial infarction.
  • Nattel, S., Talajic, M., Quantz, M., & DeRoode, M. (1988). The antiarrhythmic efficacy of amiodarone and desethylamiodarone, alone and in combination, in dogs with acute myocardial infarction.
  • Patterson, E., & Lucchesi, B. R. (1983). Antiarrhythmic and electrophysiologic actions of flecainide in animal models. The American journal of cardiology, 52(4), 18B–24B.
  • Steinberg, M. I., & Lindstrom, T. D. (1984). Effects of flecainide on occlusion and reperfusion arrhythmias in dogs. The American journal of cardiology, 54(2), 59B–63B.
  • Echt, D. S., Gremillion, S. T., & Lee, J. T. (1989). Effects of flecainide acetate on ventricular tachyarrhythmia and fibrillation in dogs with recent myocardial infarction. Journal of cardiovascular pharmacology, 14(2), 189–197.
  • Somberg, J. C., Torres, V., Flowers, D., Miura, D. S., Butler, B., & Gottlieb, S. (1985). The effects of amiodarone on cardiac performance in arrhythmic dogs. American heart journal, 109(3 Pt 1), 523–528.
  • Nattel, S., & Talajic, M. (1988). Antiarrhythmic effect of chronic oral amiodarone treatment in dogs with myocardial infarction and reproducibly inducible sustained ventricular arrhythmias. Journal of the American College of Cardiology, 11(3), 630–636.
  • Somberg, J. C., Tepper, D., & Bounous, H. (1985). Pharmacokinetics, antiarrhythmic effects, and tissue concentrations of amiodarone and desethylamiodarone in dogs with acute coronary artery occlusion. The American journal of cardiology, 55(13 Pt 1), 1629–1634.
  • Chen, Y. J., Chen, S. A., Chen, Y. C., Yeh, H. I., Chan, P., & Lin, C. I. (2003). Potent Antiarrhythmic Effects of Chronic Amiodarone in Canine Pulmonary Vein Sleeve Preparations. Journal of cardiovascular electrophysiology, 14(10), 1099–1105.
  • Plumb, D. C. (2018). Antiarrhythmics for Use in Animals. In MSD Veterinary Manual. Retrieved from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • Gillis, R. A., & Quest, J. A. (1979). The role of the nervous system in the cardiovascular effects of digitalis. Pharmacological reviews, 31(1), 19–97.
  • Alberti, K. G., Shahriari, A. A., Levine, H. D., & Lauler, D. P. (1971). Reversal of ouabain-induced arrhythmias in the dog by intravenous arginine hydrochloride. Cardiovascular research, 5(2), 226–232.
  • CVPharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]

  • Jiang, W., Li, H., & Jiang, H. (2019). Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel.
  • Borchard, U., & Boisten, M. (1982). Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium. Journal of cardiovascular pharmacology, 4(2), 205–212.
  • Graphviz. (2024, September 28). Dot Language. Retrieved from [Link]

  • Curtis, M. J., & Walker, M. J. (1988). Actions of Flecainide on Susceptibility to phase-2 Ventricular Arrhythmias During Infarct Evolution in Rat Isolated Perfused Hearts. British journal of pharmacology, 94(3), 835–846.
  • Alila Medical Media. (2017, December 18). Antiarrhythmic Drugs, Animation [Video]. YouTube. [Link]

  • Capucci, A., & Boriani, G. (2015). Flecainide: Current status and perspectives in arrhythmia management. World journal of cardiology, 7(8), 457–464.
  • Chiba, S., & Tsukada, M. (1983). Effects of thymoxamine on ouabain-induced arrhythmias in dogs. Archives internationales de pharmacodynamie et de therapie, 261(2), 232–240.
  • Varró, A., & Papp, J. G. (2013). The investigational protocol of the ouabain induced arrhythmia model in isolated guinea pig hearts.
  • Hancox, J. C., Levi, A. J., & Miller, J. A. (2023). Flecainide induces a sustained countercurrent dependent effect on RyR2 in permeabilized WT ventricular myocytes but not in intact cells. Frontiers in pharmacology, 14, 1161393.
  • Vassalle, M., Greenspan, K., & Hoffman, B. F. (1963). AN ANALYSIS OF ARRHYTHMIAS INDUCED BY OUABAIN IN INTACT DOGS.
  • Bioinformatics Note. (2023, May 2). Dot plot method| Bioinformatics [Video]. YouTube. [Link]

  • BioRender. (2023, July 14). 4 Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

  • Curtis, M. J., & Walker, M. J. (1988). Simultaneous endocardial and epicardial monophasic action potential recordings during brief periods of coronary artery ligation in the dog: influence of adrenaline, beta blockade and alpha blockade. Cardiovascular research, 22(12), 900–909.
  • Collins, J. C., Ginn, G. E., & Harris, T. R. (1984). Effects of Blood Flow Reduction and Lymphatic Ligation on Coronary Transport in Dogs. Microvascular research, 27(2), 152–174.

Sources

A Comparative Guide to the Proarrhythmic Potential of O-Demethylencainide versus Encainide: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Legacy of a Class IC Antiarrhythmic and Its Potent Metabolite

Encainide, a Class IC antiarrhythmic agent, was developed to manage life-threatening ventricular arrhythmias by potently blocking cardiac sodium channels (Nav1.5).[1][2] Its journey, however, was curtailed by the seminal Cardiac Arrhythmia Suppression Trial (CAST), which revealed a significant increase in mortality in post-myocardial infarction patients, fundamentally altering our understanding of antiarrhythmic drug safety.[1] Central to the encainide story is its active metabolite, O-Demethylencainide (ODE), which in extensive metabolizers, is the primary mediator of the drug's effects and exhibits greater potency than the parent compound.[3][4] This guide provides a comprehensive assessment of the proarrhythmic potential of this compound compared to its parent drug, encainide. We will delve into their mechanisms of action, present available comparative data, and provide detailed experimental protocols for a modern, rigorous evaluation of their cardiac safety profiles.

Mechanistic Underpinnings: A Tale of Potent Sodium Channel Blockade

Both encainide and this compound exert their antiarrhythmic (and proarrhythmic) effects primarily by blocking the voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][5] This blockade slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity, particularly in the His-Purkinje system.[1][6] This potent sodium channel antagonism is characteristic of Class IC agents and is responsible for the marked QRS prolongation seen on an electrocardiogram.[3][6]

While both molecules share this primary mechanism, studies have consistently demonstrated that This compound is a more potent sodium channel blocker than encainide .[4][5][7] In vitro studies on guinea-pig papillary muscle have shown that ODE and encainide produce equipotent reductions in the maximum upstroke velocity (Vmax) of the action potential, a direct measure of sodium channel function.[6] However, in vivo animal models have provided more direct evidence of ODE's superior potency.

dot

cluster_Metabolism Hepatic Metabolism (CYP2D6) cluster_Action Cellular Mechanism of Action Encainide Encainide (Parent Drug) ODE This compound (ODE) (Active Metabolite) Encainide->ODE O-demethylation Nav1_5 Nav1.5 Sodium Channel Encainide->Nav1_5 Blockade ODE->Nav1_5 Potent Blockade AP Cardiac Action Potential Nav1_5->AP Decreased Phase 0 Depolarization Conduction Slowing of Conduction (QRS Widening) AP->Conduction Arrhythmia Antiarrhythmic & Proarrhythmic Effects Conduction->Arrhythmia

Caption: Metabolic activation and mechanism of action of encainide.

Comparative Proarrhythmic Profile: Synthesizing the Evidence

Direct, head-to-head comparisons of the proarrhythmic potential of encainide and ODE using modern, standardized in vitro assays are scarce in publicly available literature. However, by synthesizing data from in vivo and earlier in vitro studies, a clearer picture of their relative risk emerges.

In Vivo Animal Models:

Early animal studies provided the first indications of ODE's enhanced potency.

Model Encainide (Dose) This compound (Dose) Endpoint Reference
Ouabain-induced tachyarrhythmias (Dog)0.67 mg/kg (i.v.)0.15 mg/kg (i.v.)Conversion to sinus rhythm[4]
Chloroform-induced fibrillation (Mouse)Higher dose requiredLower dose required (more potent)Antiarrhythmic effect[4]
Aconitine-induced ventricular tachycardia (Rat)0.46 µM/kg0.02 µM/kg25% increase in time to VT[8]

These studies consistently demonstrate that a lower dose of ODE is required to achieve the same antiarrhythmic effect as encainide, highlighting its greater potency.[4][8]

Electrophysiological Effects:

Studies in isolated cardiac preparations and in humans have further elucidated the differential effects of encainide and ODE on cardiac conduction and refractoriness.

  • Conduction: Both encainide and ODE markedly prolong intracardiac conduction, as evidenced by increases in the PR, QRS, and HV intervals.[6][9] In extensive metabolizers, the extent of QRS prolongation correlates more strongly with plasma concentrations of ODE than with encainide.[3][10]

  • Refractoriness: The effects on refractory periods are more complex and appear to differ between the parent drug and its metabolite. Some studies suggest that ODE has little effect on ventricular or atrial effective refractory periods, while encainide may increase the atrial effective refractory period.[7] Other reports indicate that the metabolites of encainide may moderately increase refractoriness.[11]

The profound slowing of conduction, a hallmark of potent sodium channel blockers, is a key contributor to the proarrhythmic potential of Class IC agents. This effect can facilitate re-entrant arrhythmias, particularly in the context of structural heart disease. Given that ODE is a more potent sodium channel blocker, it is reasonable to hypothesize that it possesses at least an equivalent, if not greater, proarrhythmic potential than encainide at equipotent concentrations.

A Modern Approach to a Definitive Comparison: Experimental Protocols

To definitively assess the comparative proarrhythmic potential of this compound and encainide, a suite of modern in vitro and ex vivo assays should be employed. The following protocols outline a rigorous, self-validating approach grounded in the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative.

dot

cluster_Workflow Proarrhythmia Assessment Workflow Start Test Compounds: Encainide & this compound PatchClamp Manual Patch Clamp (Ion Channel Panel) Start->PatchClamp hiPSC_CM hiPSC-CMs on MEA (Action Potential Analysis) Start->hiPSC_CM Data Comparative Data Analysis PatchClamp->Data hiPSC_CM->Data Langendorff Langendorff Perfused Heart (Integrated Organ Effects) Langendorff->Data Data->Langendorff Informed Concentration Selection Risk Proarrhythmic Risk Assessment Data->Risk

Caption: Experimental workflow for proarrhythmia assessment.

Manual Patch Clamp Electrophysiology for Cardiac Ion Channel Profiling

Rationale: To quantify the potency of encainide and ODE on the key cardiac ion channels implicated in proarrhythmia, as outlined by the CiPA framework. This provides the foundational data for understanding their effects on the cardiac action potential.

Step-by-Step Protocol:

  • Cell Culture: Utilize stable cell lines expressing human recombinant cardiac ion channels:

    • hNav1.5 (for peak and late sodium current)

    • hERG (for IKr)

    • hCav1.2 (for ICa,L)

    • hKvLQT1/hminK (for IKs)

  • Electrophysiology Recordings:

    • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

    • Use specific voltage protocols for each ion channel to elicit and measure the respective currents.

    • Apply a cumulative concentration range of encainide and this compound to the cells.

    • Record the inhibition of each current at each concentration.

  • Data Analysis:

    • For each compound and each ion channel, construct a concentration-response curve.

    • Calculate the half-maximal inhibitory concentration (IC50) value for each compound on each ion channel.

Human Induced Pluripotent Stem Cell-Derived Cardiomyocyte (hiPSC-CM) Assay

Rationale: To assess the integrated electrophysiological effects of encainide and ODE in a human cardiomyocyte model, which provides a more holistic view of their impact on action potential duration, morphology, and the emergence of proarrhythmic events like early afterdepolarizations (EADs).

Step-by-Step Protocol:

  • Cell Culture: Culture hiPSC-CMs on multi-electrode array (MEA) plates until a spontaneously beating syncytium is formed.

  • MEA Recordings:

    • Record baseline field potentials from each electrode.

    • Apply increasing concentrations of encainide and this compound to the cells.

    • Record changes in field potential duration (FPD), beat rate, and the incidence of arrhythmic events (e.g., EADs, fibrillatory patterns).

  • Data Analysis:

    • Measure the concentration-dependent effects on FPD and beat rate.

    • Quantify the incidence and characteristics of any observed arrhythmias.

    • Compare the proarrhythmic signatures of encainide and ODE.

Langendorff-Perfused Isolated Heart (Ex Vivo Model)

Rationale: To evaluate the effects of encainide and ODE on the electrophysiology and arrhythmogenesis in an intact, isolated heart, preserving the three-dimensional architecture and cellular heterogeneity of the myocardium.

Step-by-Step Protocol:

  • Heart Isolation and Perfusion:

    • Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig).

    • Retrogradely perfuse the heart via the aorta with an oxygenated physiological salt solution.

  • Electrophysiological Recordings:

    • Place electrodes on the epicardial surface to record a pseudo-ECG.

    • Record baseline electrical activity.

    • Perfuse the heart with escalating concentrations of encainide and this compound.

    • Monitor for changes in heart rate, PR interval, QRS duration, QT interval, and the induction of arrhythmias.

  • Data Analysis:

    • Quantify the dose-dependent effects on ECG parameters.

    • Characterize the type and incidence of any induced arrhythmias.

    • Compare the arrhythmogenic potential of encainide and ODE in this integrated model.

Conclusion: A Potent Metabolite Demanding Careful Scrutiny

The available evidence strongly suggests that this compound is a more potent antiarrhythmic agent than its parent compound, encainide, primarily due to its more potent blockade of the cardiac sodium channel. While this enhanced potency is responsible for its therapeutic efficacy in extensive metabolizers, it also raises significant concerns about its proarrhythmic potential. The profound conduction slowing characteristic of potent Class IC agents is a well-established mechanism for re-entrant arrhythmias, particularly in the vulnerable substrate of a diseased heart.

Although definitive, direct comparative studies using modern cardiac safety assays are lacking, the historical data and mechanistic understanding strongly imply that this compound carries a substantial, and likely greater, proarrhythmic risk than encainide at equipotent concentrations. For drug development professionals, this case underscores the critical importance of early and comprehensive characterization of active metabolites. The experimental workflows outlined in this guide provide a robust framework for such an assessment, enabling a more informed and scientifically rigorous evaluation of the proarrhythmic potential of new chemical entities and their metabolites.

References

  • Roden, D. M., & Woosley, R. L. (1986). Basic and clinical cardiac electrophysiology of encainide. The American journal of cardiology, 58(5), 33C–37C. [Link]

  • Carmeliet, E. (1988). In-vitro and in-vivo electrophysiologic effects of encainide. European heart journal, 9 Suppl J, 21–29. [Link]

  • Gomoll, A. W., & Byrne, J. E. (1984). Qualitative and quantitative comparison of the cardiac effects of encainide and its three major metabolites in the dog. The Journal of pharmacology and experimental therapeutics, 231(1), 180–186. [Link]

  • Vertex AI Search. (2026, January 7). Encainide - Grokipedia.
  • Taylor & Francis. (n.d.). Encainide – Knowledge and References. Retrieved from [Link]

  • Roden, D. M., Reele, S. B., Higgins, S. B., Wilkinson, G. R., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. The Journal of clinical investigation, 73(3), 726–734. [Link]

  • Korea Science. (n.d.). Encainide, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells. Retrieved from [Link]

  • Roden, D. M., Reele, S. B., Higgins, S. B., Mayol, R. F., Gammans, R. E., Oates, J. A., & Woosley, R. L. (1984). Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. Journal of the American College of Cardiology, 3(2 Pt 2), 459–465. [Link]

  • Antonaccio, M. J., & Gomoll, A. W. (1990). Encainide. The American journal of cardiology, 65(2), 45C–55C. [Link]

  • Gomoll, A. W., Byrne, J. E., & Antonaccio, M. J. (1984). Comparative Antiarrhythmic Actions of Encainide and Its Major Metabolites. The Journal of pharmacology and experimental therapeutics, 228(1), 180–186. [Link]

  • Medical Dialogues. (2022, October 2). Encainide: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • Roden, D. M., Duff, H. J., Woosley, R. L., & Wilkinson, G. R. (1983). Electrophysiologic actions of O-demethyl encainide: an active metabolite. Circulation, 68(2), 385–391. [Link]

  • Roden, D. M., Duff, H. J., Altenbern, D., & Woosley, R. L. (1982). Antiarrhythmic activity of the O-demethyl metabolite of encainide. The Journal of pharmacology and experimental therapeutics, 221(3), 552–557. [Link]

  • Breithardt, G., Borggrefe, M., & Wiebringhaus, E. (1985). Electrophysiological effects of encainide and its metabolites in 11 patients. The American journal of cardiology, 56(11), 77C–82C. [Link]

Sources

Navigating the Therapeutic Labyrinth: A Comparative Guide to O-Demethylencainide Plasma Levels and Clinical Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiarrhythmic therapy, the intricate relationship between a drug's plasma concentration and its clinical effect is a cornerstone of personalized medicine. This guide delves into the complex case of O-Demethylencainide (ODE), the potent, active metabolite of the Class IC antiarrhythmic agent, encainide. While encainide itself has largely been relegated to a limited therapeutic role due to safety concerns, the study of its metabolites, particularly ODE, offers valuable insights into the pharmacodynamics of sodium channel blockade and the challenges of therapeutic drug monitoring (TDM) for drugs with complex metabolic pathways.

This document provides a comprehensive comparison of the correlation between ODE plasma levels and clinical outcomes with that of other Class IC antiarrhythmics. It is designed to be a practical resource, offering not only a synthesis of the available clinical data but also detailed experimental protocols for the quantification of ODE in plasma.

The Metabolic Maze: Encainide, ODE, and the CYP2D6 Connection

Encainide is a prodrug that undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, to form two major active metabolites: this compound (ODE) and 3-methoxy-O-demethylencainide (MODE).[1] ODE is a significantly more potent sodium channel blocker than its parent compound.[2]

A critical factor influencing the pharmacokinetics of encainide and its metabolites is the genetic polymorphism of the CYP2D6 gene.[3] This leads to two principal phenotypes:

  • Extensive Metabolizers (EMs): Comprising approximately 90% of the Caucasian population, these individuals rapidly and extensively convert encainide to ODE and MODE.[4] In EMs, the plasma concentrations of the metabolites, particularly ODE, are substantially higher than that of encainide and are believed to be the primary mediators of the antiarrhythmic effect.[5]

  • Poor Metabolizers (PMs): This smaller subset of the population has deficient CYP2D6 activity, leading to much higher plasma concentrations of the parent drug, encainide, and significantly lower or undetectable levels of ODE and MODE.[4] In these patients, the clinical effects are more directly correlated with encainide concentrations.[6]

This metabolic dichotomy presents a significant challenge for establishing a straightforward dose-response relationship for encainide and underscores the importance of understanding the contribution of its active metabolites.

Encainide Encainide CYP2D6 CYP2D6 Encainide->CYP2D6 Metabolism Inactive_Metabolites Inactive Metabolites Encainide->Inactive_Metabolites ODE This compound (ODE) (Potent Active Metabolite) CYP2D6->ODE MODE 3-Methoxy-O-demethylencainide (MODE) (Active Metabolite) CYP2D6->MODE cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto HPLC column Supernatant_Collection->Injection Separation Chromatographic Separation (Reversed-phase C18 or C8 column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (using calibration curve) Peak_Integration->Quantification

Sources

Independent Verification of O-Demethylencainide's Mode of Action: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the mode of action of O-Demethylencainide (ODE), a primary active metabolite of the Class IC antiarrhythmic drug, Encainide. In the spirit of rigorous scientific inquiry, we present a self-validating experimental workflow designed for researchers, scientists, and drug development professionals. Our approach emphasizes causality behind experimental choices and provides objective comparisons with established alternatives, supported by detailed protocols and data interpretation guidelines.

Encainide was developed for ventricular arrhythmias and, like other Class IC agents, its primary mechanism involves potent blockade of voltage-gated sodium channels.[1][2] However, the clinical electrophysiological effects of Encainide are largely attributable to its active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE), which accumulate to significant concentrations during therapy.[3][4] Early studies indicated that the electrophysiological profile of oral encainide, which allows for metabolism, differs from its intravenous administration, pointing to the significant pharmacological activity of its metabolites.[5] This guide focuses on elucidating the precise mechanism of ODE, providing a direct comparison with other Class IC agents to understand its unique properties.

Comparative Framework: this compound vs. Flecainide and Lorcainide

To establish a clear benchmark for ODE's activity, we will compare it against two other well-characterized Class IC antiarrhythmics:

  • Flecainide: A potent sodium channel blocker known for its use-dependent block of the cardiac sodium channel, Nav1.5.[6][7][8] It is used to manage a variety of supraventricular and ventricular arrhythmias.[6]

  • Lorcainide: Another Class IC agent with a local anesthetic-like mechanism, which also has an active metabolite, norlorcainide, contributing to its long duration of action.[9][10][11]

This comparison will allow for a nuanced understanding of ODE's potency, selectivity, and state-dependent interactions with the cardiac sodium channel.

Experimental Workflow for Mechanistic Verification

Our verification process follows a logical progression from molecular target engagement to cellular electrophysiological consequences. This multi-pronged approach ensures a robust and comprehensive characterization of ODE's mode of action.

G cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Electrophysiological Characterization cluster_2 Phase 3: Comparative Analysis Target_Binding Direct Target Engagement (Radioligand Binding Assay) Functional_Assay Functional Inhibition (Automated Patch Clamp) Target_Binding->Functional_Assay Confirms functional consequence of binding Manual_Patch Detailed Biophysical Analysis (Manual Patch Clamp) Functional_Assay->Manual_Patch Informs detailed mechanistic studies AP_Analysis Cellular Action Potential (iPSC-Cardiomyocytes) Manual_Patch->AP_Analysis Links channel kinetics to cellular excitability Data_Comparison Comparative Data Analysis (ODE vs. Flecainide vs. Lorcainide) AP_Analysis->Data_Comparison

Caption: A multi-phase workflow for ODE's mode of action verification.

Phase 1: Target Engagement and Functional Potency

The foundational step is to confirm that ODE directly interacts with its putative target, the cardiac voltage-gated sodium channel Nav1.5, and to quantify the functional consequence of this interaction.

Experiment 1A: Direct Target Engagement (Radioligand Binding Assay)
  • Objective: To determine the binding affinity (Kd) of ODE for the Nav1.5 channel.

  • Rationale: This assay provides direct evidence of a physical interaction between the compound and the ion channel protein. A high affinity suggests a potent interaction. We will use a known radiolabeled sodium channel blocker, such as [³H]-batrachotoxin, and measure its displacement by increasing concentrations of ODE, Flecainide, and Lorcainide.

Experiment 1B: Functional Inhibition (Automated Patch Clamp)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ODE on Nav1.5 channels.

  • Rationale: This assay measures the functional effect of the compound on ion channel activity. Automated patch clamp systems allow for high-throughput screening and provide a robust measure of a compound's potency.[12][13] This is a critical step in preclinical drug safety evaluations as outlined by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.

  • Cell Preparation: Use a stable cell line (e.g., HEK293) heterologously expressing the human Nav1.5 channel (SCN5A gene).[14] Culture cells to 70-90% confluency and harvest using standard cell dissociation protocols.

  • Instrument Setup: Prepare the automated patch clamp system (e.g., Qube® or SyncroPatch) according to the manufacturer's instructions. Use appropriate intracellular and extracellular solutions to isolate the sodium current.

  • Voltage Protocol: Apply a voltage protocol designed to elicit Nav1.5 currents. A typical protocol involves a holding potential of -120 mV, followed by a depolarizing step to -10 mV to activate the channels.[14] The CiPA step-ramp protocol is recommended for assessing both peak and late sodium currents.[12]

  • Compound Application: Prepare serial dilutions of this compound, Flecainide, and Lorcainide. Apply the compounds to the cells for a sufficient incubation time (typically 3-5 minutes) to reach steady-state block.

  • Data Acquisition and Analysis: Record the peak inward sodium current before and after compound application. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundIC50 on Nav1.5 (µM)
This compoundExperimental Value
FlecainideExperimental Value
LorcainideExperimental Value

Phase 2: Detailed Electrophysiological Characterization

Once the potency of ODE on Nav1.5 is established, a more detailed biophysical analysis is required to understand the nuances of its interaction with the channel.

Experiment 2A: State-Dependence Analysis (Manual Patch Clamp)
  • Objective: To characterize the voltage- and use-dependence of Nav1.5 block by ODE.

  • Rationale: Manual patch clamp is the "gold-standard" for detailed electrophysiological studies.[15] Class IC agents are known for their "use-dependent" block, meaning their blocking effect increases at higher heart rates (i.e., more frequent channel opening).[7] This is a key characteristic of their antiarrhythmic efficacy. We will investigate how the potency of ODE changes with the channel's state (resting, open, inactivated).

  • Cell and Equipment: Use the same Nav1.5-expressing cell line and a manual patch clamp rig.

  • Pulse Train Protocol: Apply a train of short depolarizing pulses (e.g., to -10 mV for 10 ms) from a holding potential of -120 mV at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Compound Application: Apply a concentration of ODE close to its IC50 value.

  • Data Analysis: Measure the peak current of each pulse in the train. A progressive decrease in current amplitude during the train indicates use-dependent block. Quantify the degree of block at each frequency.

Experiment 2B: Effect on Cardiac Action Potential (iPSC-Derived Cardiomyocytes)
  • Objective: To assess the integrated effect of ODE on the action potential of human cardiomyocytes.

  • Rationale: While heterologous expression systems are excellent for studying a specific ion channel, induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) provide a more physiologically relevant model, as they express a full complement of human cardiac ion channels.[16][17] This allows for the assessment of the compound's effect on action potential duration (APD) and morphology.

Compound (at IC50)Use-Dependent Block at 5 Hz (% reduction)Change in APD90 in iPSC-CMs (%)
This compoundExperimental ValueExperimental Value
FlecainideExperimental ValueExperimental Value
LorcainideExperimental ValueExperimental Value

Phase 3: Synthesis and Comparative Analysis

The final phase involves integrating the data from all experiments to build a comprehensive profile of ODE's mode of action and how it compares to Flecainide and Lorcainide.

G cluster_NaChannel Cardiac Sodium Channel (Nav1.5) Open Open State Action_Potential Cardiac Action Potential Open->Action_Potential Initiates Phase 0 (Depolarization) Inactive Inactive State Resting Resting State ODE This compound ODE->Open Blocks Blocking_Effect Slowing of Conduction Velocity (Reduced Phase 0 Slope) ODE->Blocking_Effect Causes Flec Flecainide Flec->Open Blocks Flec->Blocking_Effect Causes Lorc Lorcainide Lorc->Open Blocks Lorc->Blocking_Effect Causes Action_Potential->Blocking_Effect

Caption: Mechanism of Class IC drugs on the cardiac action potential.

The key points of comparison will be:

  • Potency: How does the IC50 of ODE on Nav1.5 compare to that of Flecainide and Lorcainide?

  • Kinetics of Block: Does ODE exhibit similar use-dependent characteristics to the other Class IC agents?

  • Cellular Effects: How does the effect of ODE on the action potential of iPSC-CMs compare to the other drugs? Does it have any off-target effects on other ion channels that are apparent in this more complex system?

By following this structured, self-validating guide, researchers can independently verify the mode of action of this compound with a high degree of scientific rigor. This will provide a solid foundation for further preclinical and clinical development, and a clearer understanding of its place within the armamentarium of antiarrhythmic therapies.

References

  • Encainide | C22H28N2O2 | CID 48041 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Flecainide - Wikipedia. (n.d.). Retrieved from [Link]

  • Duff, H. J., Roden, D. M., Maffucci, R. J., Vesper, B. S., Conard, G. J., & Woosley, R. L. (1983). Electrophysiologic actions of O-demethyl encainide: an active metabolite. Circulation, 68(2), 385–391. Retrieved from [Link]

  • What is the mechanism of Encainide Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Flecainide - StatPearls - NCBI Bookshelf. (2025, November 28). Retrieved from [Link]

  • Lorcainide - Wikipedia. (n.d.). Retrieved from [Link]

  • Gomoll, A. W., & Byrne, J. E. (1984). Electrophysiology of O-demethyl Encainide in a Canine Model of Sustained Ventricular Tachycardia. Journal of Cardiovascular Pharmacology, 6(4), 588–595. Retrieved from [Link]

  • Encainide : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues. (2022, October 2). Retrieved from [Link]

  • What is the mechanism of Flecainide Acetate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Brugada, P., Abdollah, H., & Wellens, H. J. (1985). Electrophysiological effects of encainide and its metabolites in 11 patients. Journal of the American College of Cardiology, 6(3), 745–752. Retrieved from [Link]

  • What is the mode of action of Flecainide (anti-arrhythmic medication)? - Dr.Oracle. (2025, December 18). Retrieved from [Link]

  • Roden, D. M., & Woosley, R. L. (1986). Encainide. New England Journal of Medicine, 315(1), 36–41. Retrieved from [Link]

  • Encainide - Grokipedia. (2026, January 7). Retrieved from [Link]

  • Fidyka, A., & Sielski, J. (2022). Flecainide in clinical practice. Cardiology Journal, 29(6), 1010–1019. Retrieved from [Link]

  • Class I Antiarrhythmics (Sodium-Channel Blockers) - CV Pharmacology. (n.d.). Retrieved from [Link]

  • Roden, D. M., & Woosley, R. L. (1986). Basic and clinical cardiac electrophysiology of encainide. The American Journal of Cardiology, 58(5), 31C–34C. Retrieved from [Link]

  • Class 1 Antiarrhythmic Drugs (Sodium Channel Blockers) | Concise Medical Knowledge. (n.d.). Retrieved from [Link]

  • Sodium Channel Blockers: Types, Benefits, and Side Effects - Healthline. (2024, October 21). Retrieved from [Link]

  • Antiarrhythmic Drugs: Types, Uses and Side Effects - Cleveland Clinic. (n.d.). Retrieved from [Link]

  • Sodium channel blocker - Wikipedia. (n.d.). Retrieved from [Link]

  • Lynch, J. J., DiCarlo, L. A., Montgomery, D. G., & Lucchesi, B. R. (1984). Differential effects of O-demethyl encainide on induced and spontaneous arrhythmias in the conscious dog. The American Journal of Cardiology, 54(6), 654–658. Retrieved from [Link]

  • Naᵥ1.5 Manual Patch Clamp InVEST44 Assay Service - Reaction Biology. (n.d.). Retrieved from [Link]

  • Kim, M. S., Lee, H. A., Park, M. H., Kim, H. J., Lee, J. Y., Choi, J. H., ... & Kim, S. J. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concept. Toxicology and Applied Pharmacology, 468, 116518. Retrieved from [Link]

  • New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment - Metrion Biosciences. (n.d.). Retrieved from [Link]

  • Dragicevic, E., Rinke, C., Stoelzle-Feix, S., & Feix, S. (2021). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment. Journal of Pharmacological and Toxicological Methods, 112, 107125. Retrieved from [Link]

  • Vaughan Williams, E. M., & Dukes, I. D. (1984). The Effects of Encainide and Its Major Metabolites, O-demethyl Encainide and 3-methoxy-O-demethyl Encainide, on Experimental Cardiac Arrhythmias in Dogs. Journal of Cardiovascular Pharmacology, 6(4), 588–595. Retrieved from [Link]

  • Carmeliet, E., & Janssen, P. A. (1976). Antiarrhythmic, electrophysiologic and hemodynamic effects of lorcainide. Archives Internationales de Pharmacodynamie et de Thérapie, 221(2), 301–318. Retrieved from [Link]

  • Meinertz, T., Kersting, F., Kasper, W., Just, H., & Jähnchen, E. (1983). Pharmacology of lorcainide. The American Journal of Cardiology, 52(8), 61C–64C. Retrieved from [Link]

  • Lorcainide | C22H27ClN2O | CID 42884 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Lorcainide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Ion Channel Assays - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels - Metrion Biosciences. (n.d.). Retrieved from [Link]

  • Manual Patch-clamp Technique - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Simultaneous Measurement of Cardiac hERG and Nav1.5 Currents Using an Automated Qube® Patch Clamp Platform - Sophion. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Operational and Safety Guidance: Handling O-Demethylencainide in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment and Disposal

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling O-Demethylencainide. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. This compound should be handled as a potent pharmaceutical ingredient, employing rigorous safety protocols to mitigate potential risks. The following procedural guidance is rooted in established best practices for managing active pharmaceutical ingredients (APIs) and potent chemical compounds in a laboratory setting.[1][2][3][4][5]

The core principle of this guidance is the implementation of a multi-layered safety approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).[4][5]

Hazard Assessment and Containment Strategy

Given the lack of specific toxicological data for this compound, a risk assessment is the foundational step before any handling. It is prudent to treat this compound as a substance with the potential for high potency and toxicity.

Engineering Controls: The First Line of Defense

Engineering controls are the primary method for minimizing exposure.[5] All operations involving this compound should be conducted within a certified chemical fume hood, a glove box, or a similar ventilated enclosure to prevent the release of airborne particles or aerosols.[4][6] For procedures that may generate dust, such as weighing or transferring solid material, the use of a containment ventilated enclosure (CVE) or a glove box is strongly recommended.[6][7] The handling area should be maintained under negative pressure relative to adjacent spaces to prevent cross-contamination.[4][7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is critical for safeguarding against dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Recommended PPE Rationale
Low-Volume Solution Handling (e.g., preparing dilutions, analytical injections) - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Glasses with Side Shields or Chemical Splash GogglesProtects against incidental splashes and skin contact.
Weighing and Transfer of Solid Compound - Double Nitrile Gloves- Disposable Gown with Elastic Cuffs- Chemical Splash Goggles and a Full-Face Shield- N95 or higher-rated RespiratorProvides a higher level of protection against inhalation of fine particles and extensive skin contact.[8]
High-Energy Operations (e.g., sonication, vortexing) - Double Nitrile Gloves- Chemical-Resistant Gown or Coverall- Full-Face Shield and Chemical Splash Goggles- N95 or higher-rated RespiratorProtects against aerosols and splashes that may be generated during these procedures.
Spill Cleanup - Chemical-Resistant Gloves (e.g., neoprene or butyl rubber over nitrile)- Chemical-Resistant Coverall and Boot Covers- Full-Face Respirator with appropriate cartridgesEnsures maximum protection during the handling of a concentrated, uncontrolled release of the material.

Causality Behind PPE Choices:

  • Double Gloving: A primary pair of gloves provides initial protection, while the outer pair can be removed if contaminated, reducing the risk of exposure to the inner glove and skin.

  • Disposable Gowns and Coveralls: These provide a barrier against contamination of personal clothing. Materials like Tyvek® offer excellent protection against solid particles.[3]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles offer a tighter seal, and a face shield provides an additional layer of protection against splashes to the entire face.[9]

  • Respiratory Protection: An N95 respirator is the minimum for handling powders. For higher-risk activities or in the event of a spill, a powered air-purifying respirator (PAPR) may be necessary to provide a higher protection factor.[10]

Procedural Guidance: A Step-by-Step Approach

Adherence to standardized procedures is crucial for minimizing the risk of exposure. The following workflow outlines the critical steps for safely handling this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Assemble All Necessary Equipment B->C D Carefully Weigh/Transfer Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate and Dispose of Waste F->G H Doff PPE Correctly G->H

Caption: A generalized workflow for the safe handling of this compound.

Decontamination and Disposal Plan

A comprehensive plan for decontamination and waste disposal is essential to prevent secondary contamination and ensure environmental safety.

Decontamination:

  • All surfaces and equipment potentially contaminated with this compound should be decontaminated. A suitable cleaning procedure should be developed, which may involve a deactivating solution if one can be identified, followed by a thorough cleaning with appropriate solvents.[11]

  • Reusable equipment must be thoroughly cleaned and decontaminated before being removed from the designated handling area.

Disposal of Contaminated Waste:

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, gowns, weighing papers, and pipette tips must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of this waste down the drain.[12] Organic solvent waste should be collected separately in a container compatible with the solvent.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.[8]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[12][13][14][15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and proper action is critical.

Chemical Spill Response Workflow

A Alert others in the area B Evacuate the immediate area if necessary A->B C Don appropriate spill response PPE B->C D Contain the spill using a chemical spill kit C->D E Gently cover solid spills with damp absorbent material to avoid dust D->E Solid Spill F Absorb liquid spills with absorbent pads D->F Liquid Spill G Clean the spill area with an appropriate solvent E->G F->G H Collect all contaminated materials in a hazardous waste container G->H I Report the spill to the EHS office H->I

Caption: A workflow for responding to a chemical spill of this compound.

By adhering to these guidelines, researchers can handle this compound in a manner that prioritizes personal safety and minimizes environmental impact. The principles of containment, proper PPE selection, and rigorous adherence to established protocols are paramount when working with potentially potent, uncharacterized compounds.

References

  • Respirex International. Pharmaceutical PPE. [Link]

  • Cleanroom Technology. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. [Link]

  • Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation? [Link]

  • 3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

  • Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues. [Link]

  • Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]

  • 3M United States. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Shapiro. Chemical Waste Disposal: Ensuring Responsible Practices. [Link]

  • Outsourced Pharma. Best Practices For Handling Potent APIs. [Link]

  • ACS Publications. Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. [Link]

  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethylencainide
Reactant of Route 2
O-Demethylencainide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.